molecular formula C27H30O14 B7950284 Isorhoifolin CAS No. 36790-49-5

Isorhoifolin

货号: B7950284
CAS 编号: 36790-49-5
分子量: 578.5 g/mol
InChI 键: FKIYLTVJPDLUDL-SLNHTJRHSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

isorhoifolin is a natural product found in Astragalus onobrychis, Phillyrea latifolia, and other organisms with data available.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

5-hydroxy-2-(4-hydroxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30O14/c1-10-20(31)22(33)24(35)26(38-10)37-9-18-21(32)23(34)25(36)27(41-18)39-13-6-14(29)19-15(30)8-16(40-17(19)7-13)11-2-4-12(28)5-3-11/h2-8,10,18,20-29,31-36H,9H2,1H3/t10-,18+,20-,21+,22+,23-,24+,25+,26+,27+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKIYLTVJPDLUDL-SLNHTJRHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50970527
Record name Isorhoifolin
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Molecular Weight

578.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Isorhoifolin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037349
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

552-57-8
Record name Apigenin 7-O-rutinoside
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Record name Isorhoifolin
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Record name Isorhoifolin
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Record name 7-[[6-O-(6-deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]oxy]-5-hydroxy-2-(4-hydroxyphenyl)-4H-benzopyran-4-one
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Record name ISORHOIFOLIN
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Record name Isorhoifolin
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

269 - 270 °C
Record name Isorhoifolin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037349
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Isorhoifolin: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Isorhoifolin (B194536), a flavonoid glycoside, is a naturally occurring phytochemical found in a variety of plant species. This document provides a detailed overview of the known natural sources of this compound, its distribution within different plant tissues, and a summary of its biological activities with a focus on its potential therapeutic applications. This guide is intended for researchers, scientists, and professionals in the field of drug development, presenting quantitative data, experimental protocols, and an exploration of its molecular mechanisms of action.

Natural Sources and Distribution of this compound

This compound has been identified in several plant families, with a notable presence in the Lamiaceae and Rutaceae families. Its concentration can vary significantly between different species and even within different parts of the same plant.

Distribution in the Lamiaceae Family

The Lamiaceae family, which includes many common herbs, is a significant source of this compound.

  • Agastache rugosa (Korean Mint): This medicinal herb is a well-documented source of this compound. Quantitative analysis has shown the presence of this compound in the aerial parts of the plant. One study reported a concentration of 0.37 mg/g in a 50% ethanol (B145695) extract of the dried aerial parts[1].

  • Mentha Species (Mint): Various species of mint have been found to contain this compound. It has been identified in aqueous extracts of several Mentha species, including hybrids and cultivars[2]. While specific quantitative data for this compound is often grouped with other flavonoids, its presence suggests that mints are a potential source for its isolation[2][3][4][5][6].

Distribution in the Rutaceae Family

The Rutaceae family, particularly the genus Citrus, is another important source of this compound.

  • Citrus paradisi (Grapefruit): this compound has been detected in grapefruit. While detailed quantitative data for this compound alone is scarce, studies on the flavonoid profiles of grapefruit peels and pulp indicate its presence among other bioactive compounds[7][8][9]. The peels of citrus fruits are generally rich in flavonoids[9][10][11].

Quantitative Analysis of this compound

The quantification of this compound in plant materials is typically performed using High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, such as a Diode-Array Detector (DAD) or a Mass Spectrometer (MS).

Plant SourcePlant PartExtraction SolventThis compound ConcentrationReference
Agastache rugosaAerial Parts (dried)50% Ethanol0.37 mg/g of extract[1]

Table 1: Quantitative Data for this compound in a Natural Source. This table summarizes the reported concentration of this compound in Agastache rugosa.

Experimental Protocols

Extraction of this compound from Plant Material

The following is a generalized protocol for the extraction of this compound from plant material, based on common methods for flavonoid extraction.

Objective: To extract this compound from dried plant material for subsequent analysis and purification.

Materials:

  • Dried and powdered plant material (e.g., aerial parts of Agastache rugosa)

  • Methanol (B129727) (80%)

  • Shaker or sonicator

  • Centrifuge

  • Filter paper or syringe filters (0.45 µm)

  • Rotary evaporator

Procedure:

  • Weigh a known amount of the dried, powdered plant material.

  • Add a specific volume of 80% methanol to the plant material (e.g., a 1:10 solid-to-solvent ratio).

  • Agitate the mixture for a defined period (e.g., 60 minutes) at room temperature using a shaker or sonicator to enhance extraction efficiency.

  • Centrifuge the mixture to pellet the solid plant material.

  • Decant and collect the supernatant.

  • Repeat the extraction process on the plant residue two more times to ensure complete extraction.

  • Combine the supernatants from all extractions.

  • Filter the combined supernatant to remove any remaining particulate matter.

  • Concentrate the filtrate using a rotary evaporator at a controlled temperature (e.g., 40°C) to obtain the crude extract.

  • The crude extract can then be redissolved in a suitable solvent for HPLC analysis or further purification.

G plant Dried Plant Material extraction Extraction (Shaking/Sonication) plant->extraction solvent 80% Methanol solvent->extraction centrifugation Centrifugation extraction->centrifugation supernatant Supernatant centrifugation->supernatant residue Residue centrifugation->residue filtration Filtration supernatant->filtration residue->extraction Repeat 2x evaporation Rotary Evaporation filtration->evaporation extract Crude this compound Extract evaporation->extract

Figure 1: General workflow for the extraction of this compound from plant material.

HPLC Quantification of this compound

The following is a representative protocol for the quantification of this compound using HPLC-DAD.

Objective: To quantify the concentration of this compound in a plant extract.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and DAD detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) (A) and water with 0.1% formic acid (B).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 340 nm (a typical absorption maximum for flavones).

  • Injection Volume: 10 µL.

Procedure:

  • Standard Preparation: Prepare a stock solution of pure this compound standard in methanol. Create a series of calibration standards by serially diluting the stock solution to known concentrations.

  • Sample Preparation: Dissolve the crude plant extract in the mobile phase or a suitable solvent and filter through a 0.45 µm syringe filter.

  • Analysis: Inject the calibration standards and the sample solution into the HPLC system.

  • Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. Construct a calibration curve by plotting the peak area of the standards against their concentrations. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

G start Prepare Standards & Sample hplc HPLC Analysis (C18 Column, Gradient Elution) start->hplc detection DAD Detection (340 nm) hplc->detection chromatogram Obtain Chromatograms detection->chromatogram calibration Construct Calibration Curve chromatogram->calibration Standards quantification Quantify this compound chromatogram->quantification Sample calibration->quantification

Figure 2: Workflow for the HPLC quantification of this compound.

Biological Activity and Signaling Pathways

The biological activities of this compound are an emerging area of research. Much of the existing literature focuses on its isomer, rhoifolin (B190594), which has demonstrated anti-inflammatory and anticancer properties. While it is plausible that this compound shares some of these activities, direct evidence for its specific molecular mechanisms is limited.

Anti-inflammatory Effects

Studies on plant extracts containing this compound suggest potential anti-inflammatory properties. However, the specific contribution of this compound to these effects and the signaling pathways it modulates are not yet well-elucidated. Research on the structurally similar flavonoid, apigenin, has shown that it can inhibit the NF-κB and MAPK signaling pathways, which are key regulators of inflammation[12]. It is hypothesized that this compound may exert anti-inflammatory effects through similar mechanisms, but further investigation is required.

Potential Signaling Pathways

Based on the activities of its isomer rhoifolin and other related flavonoids, the following signaling pathways are potential targets for this compound's biological effects. It is crucial to note that these are proposed pathways and require experimental validation for this compound.

  • NF-κB Signaling Pathway: Rhoifolin has been shown to inhibit the NF-κB pathway by preventing the phosphorylation of IKKβ and IκBα, thereby blocking the nuclear translocation of the active NF-κB p65 subunit[13][14]. This leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β[13][14][15].

G cluster_0 Proposed Anti-inflammatory Mechanism of this compound (Hypothetical) This compound This compound IKK IKK Complex This compound->IKK Inhibition (?) IkBa IκBα IKK->IkBa Phosphorylation NFkB NF-κB (p65/p50) IKK->NFkB Release IkBa->NFkB Inhibition NFkB_active Active NF-κB (Nuclear Translocation) NFkB->NFkB_active Inflammation Pro-inflammatory Gene Expression (TNF-α, IL-6, IL-1β) NFkB_active->Inflammation Activation

Figure 3: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

  • MAPK Signaling Pathway: Mitogen-activated protein kinases (MAPKs), including ERK, JNK, and p38, are involved in cellular processes like inflammation and apoptosis. Some flavonoids have been shown to modulate MAPK signaling[16][17][18][19]. The effect of this compound on this pathway is currently unknown.

Conclusion and Future Directions

This compound is a flavonoid with a documented presence in several plant species, particularly in the Lamiaceae and Rutaceae families. While methods for its extraction and quantification are available, there is a need for more comprehensive studies to determine its concentration in a wider range of natural sources and different plant tissues. The biological activities of this compound, especially its specific molecular mechanisms, remain a significant area for future research. Differentiating its effects from its isomer, rhoifolin, is critical. Future investigations should focus on elucidating the signaling pathways modulated by this compound to validate its potential as a therapeutic agent for inflammatory and other diseases.

References

The Isorhoifolin Biosynthetic Pathway in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isorhoifolin (B194536), also known as apigenin-7-O-rutinoside, is a flavone (B191248) glycoside found in various plants, notably in citrus species. It has garnered significant interest within the scientific and pharmaceutical communities due to its potential therapeutic properties, including antioxidant, anti-inflammatory, and anti-cancer activities. A thorough understanding of its biosynthetic pathway in plants is crucial for metabolic engineering efforts aimed at enhancing its production, as well as for the development of novel drugs. This technical guide provides an in-depth overview of the this compound biosynthetic pathway, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

The this compound Biosynthetic Pathway

The biosynthesis of this compound is a multi-step enzymatic process that originates from the general phenylpropanoid pathway, leading to the formation of the flavone backbone, which is subsequently glycosylated. The pathway can be broadly divided into two main stages: the synthesis of the apigenin (B1666066) aglycone and the subsequent glycosylation to form this compound.

Stage 1: Biosynthesis of the Apigenin Aglycone

The formation of apigenin follows the well-established flavonoid biosynthesis pathway, starting from the amino acid L-phenylalanine.

  • Phenylalanine to p-Coumaroyl-CoA: The pathway is initiated by the deamination of L-phenylalanine to cinnamic acid, catalyzed by phenylalanine ammonia-lyase (PAL) . Cinnamic acid is then hydroxylated to p-coumaric acid by cinnamate 4-hydroxylase (C4H) . Subsequently, 4-coumarate:CoA ligase (4CL) activates p-coumaric acid to its thioester, p-coumaroyl-CoA.

  • Chalcone (B49325) Formation: The first committed step in flavonoid biosynthesis is the condensation of one molecule of p-coumaroyl-CoA and three molecules of malonyl-CoA to form naringenin (B18129) chalcone. This reaction is catalyzed by chalcone synthase (CHS) .

  • Flavanone Isomerization: Naringenin chalcone is then cyclized to (2S)-naringenin, a flavanone, by the enzyme chalcone isomerase (CHI) .

  • Flavone Synthesis: The final step in apigenin formation is the introduction of a double bond between C2 and C3 of the naringenin C-ring, a reaction catalyzed by flavone synthase (FNS) . This oxidation reaction yields the flavone apigenin.

Stage 2: Glycosylation of Apigenin to this compound

Apigenin undergoes a two-step glycosylation process to yield this compound. This involves the sequential addition of a glucose and a rhamnose moiety, forming a rutinoside sugar chain at the 7-hydroxyl group of apigenin.

  • Glucosylation: The first glycosylation step is the transfer of a glucose molecule from UDP-glucose to the 7-hydroxyl group of apigenin. This reaction is catalyzed by a specific UDP-glucose:flavonoid 7-O-glucosyltransferase (F7OGlcT) , resulting in the formation of apigenin-7-O-glucoside (cosmosiin).

  • Rhamnosylation: The final step is the addition of a rhamnose molecule to the 2"-hydroxyl group of the glucose moiety of apigenin-7-O-glucoside. This is catalyzed by a UDP-rhamnose:flavonoid-7-O-glucoside-2"-O-rhamnosyltransferase (a type of 1,2-rhamnosyltransferase) or a similar 1,6-rhamnosyltransferase , utilizing UDP-rhamnose as the sugar donor. This reaction forms the characteristic α-1,6-rhamnosyl-glucoside (rutinoside) linkage, yielding this compound.

Quantitative Data

The concentration of this compound and its precursors can vary significantly depending on the plant species, tissue, developmental stage, and environmental conditions. Below are tables summarizing representative quantitative data for key enzymes and metabolites in the this compound biosynthetic pathway, primarily from studies on citrus and other flavonoid-rich plants.

Table 1: Kinetic Properties of Key Enzymes in Flavonoid Biosynthesis

EnzymeSubstrateKm (µM)Vmax or kcatPlant Source
Chalcone Synthase (CHS) p-Coumaroyl-CoA1.5 - 51.2 - 2.5 nkat/mgPetroselinum crispum
Malonyl-CoA10 - 30
Chalcone Isomerase (CHI) Naringenin chalcone5 - 15100 - 500 s-1Petunia hybrida
Flavone Synthase (FNSII) Naringenin10 - 500.1 - 1.0 nkat/mgGerbera hybrida
Flavonoid 7-O-Glucosyltransferase Apigenin2.5 - 100.5 - 5.0 nkat/mgChrysanthemum segetum
Flavanone 7-O-glucoside 2"-O-rhamnosyltransferase Prunin (Naringenin-7-O-glucoside)2.4>600 pmol/min/mgCitrus paradisi[1]
Hesperetin-7-O-glucoside41.5Citrus paradisi[1]
UDP-rhamnose1.1 - 1.3Citrus paradisi[1]

Table 2: Representative Concentrations of this compound and its Precursors in Plant Tissues

CompoundConcentrationPlant SpeciesTissueReference
p-Coumaric acid 10 - 100 µg/g FWCitrus spp.Leaves[2]
Naringenin 50 - 500 µg/g FWCitrus spp.Peel[3]
Apigenin 5 - 50 µg/g FWCitrus spp.Leaves
Apigenin-7-O-glucoside 16.04 mg/gChrysanthemum morifoliumFlowers
This compound (Rhoifolin) 0.1 - 10 µg/gCitrus medica L. var. sarcodactylisFruit
up to 0.4%Turpinia argutaLeaves

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the this compound biosynthetic pathway.

Quantification of this compound and Precursors by High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify this compound, apigenin, and other flavonoid precursors in plant extracts.

Materials:

  • Plant tissue (e.g., citrus leaves or peel)

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (or acetic acid)

  • Water (HPLC grade)

  • Analytical standards of this compound, apigenin, and naringenin

  • HPLC system with a Diode Array Detector (DAD) or Mass Spectrometer (MS)

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

Protocol:

  • Sample Extraction:

    • Grind 1 g of fresh plant tissue in liquid nitrogen to a fine powder.

    • Extract the powder with 10 mL of 80% methanol by sonication for 30 minutes at room temperature.

    • Centrifuge the extract at 10,000 x g for 15 minutes.

    • Collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Analysis:

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient Elution:

      • 0-5 min: 10-20% B

      • 5-25 min: 20-40% B

      • 25-30 min: 40-60% B

      • 30-35 min: 60-10% B

      • 35-40 min: 10% B (equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detection: DAD at 280 nm and 340 nm. For higher specificity and sensitivity, couple the HPLC to a mass spectrometer.

  • Quantification:

    • Prepare a series of standard solutions of this compound, apigenin, and naringenin of known concentrations.

    • Generate a calibration curve by plotting the peak area against the concentration for each standard.

    • Quantify the compounds in the plant extract by comparing their peak areas to the calibration curves.

Enzyme Assay for Flavonoid 7-O-Glucosyltransferase (F7OGlcT)

Objective: To determine the activity of F7OGlcT by measuring the formation of apigenin-7-O-glucoside.

Materials:

  • Purified recombinant F7OGlcT or a crude protein extract from a plant source known to produce this compound.

  • Apigenin

  • UDP-glucose

  • Tris-HCl buffer (100 mM, pH 7.5)

  • β-mercaptoethanol

  • Methanol

  • HPLC system

Protocol:

  • Reaction Mixture (50 µL total volume):

    • 100 mM Tris-HCl (pH 7.5)

    • 0.1% (v/v) β-mercaptoethanol

    • 2.5 mM UDP-glucose

    • 0.2 mM Apigenin (dissolved in DMSO)

    • 20 µg of purified enzyme or 50 µg of crude protein extract

  • Enzyme Reaction:

    • Pre-incubate the reaction mixture without the enzyme at 30°C for 5 minutes.

    • Initiate the reaction by adding the enzyme.

    • Incubate at 30°C for 30 minutes.

    • Stop the reaction by adding 50 µL of methanol.

  • Product Analysis:

    • Centrifuge the reaction mixture at 14,000 x g for 10 minutes to pellet any precipitated protein.

    • Analyze the supernatant by HPLC as described in section 3.1 to quantify the amount of apigenin-7-O-glucoside formed.

    • A control reaction without the enzyme or with a heat-inactivated enzyme should be run in parallel.

Enzyme Assay for Flavanone 7-O-glucoside 2"-O-rhamnosyltransferase

Objective: To measure the activity of the rhamnosyltransferase by monitoring the conversion of apigenin-7-O-glucoside to this compound.

Materials:

  • Purified recombinant rhamnosyltransferase or a crude protein extract.

  • Apigenin-7-O-glucoside

  • UDP-rhamnose

  • Tris-HCl buffer (100 mM, pH 7.5)

  • Methanol

  • HPLC system

Protocol:

  • Reaction Mixture (50 µL total volume):

    • 100 mM Tris-HCl (pH 7.5)

    • 2.5 mM UDP-rhamnose

    • 0.2 mM Apigenin-7-O-glucoside

    • 20 µg of purified enzyme or 50 µg of crude protein extract

  • Enzyme Reaction:

    • Follow the same incubation and termination procedure as for the F7OGlcT assay (section 3.2.2).

  • Product Analysis:

    • Analyze the reaction products by HPLC (as in section 3.1) to quantify the amount of this compound produced.

    • Run appropriate controls.

Visualizations

The following diagrams illustrate the this compound biosynthetic pathway and a typical experimental workflow for enzyme characterization.

Isorhoifolin_Biosynthesis_Pathway cluster_phenylpropanoid General Phenylpropanoid Pathway cluster_flavonoid Flavonoid Biosynthesis cluster_glycosylation Glycosylation Phe L-Phenylalanine Cin Cinnamic acid Phe->Cin PAL pCoumaric p-Coumaric acid Cin->pCoumaric C4H pCoumaroyl p-Coumaroyl-CoA pCoumaric->pCoumaroyl 4CL Naringenin_Chalcone Naringenin Chalcone pCoumaroyl->Naringenin_Chalcone CHS Malonyl 3x Malonyl-CoA Malonyl->Naringenin_Chalcone Naringenin (2S)-Naringenin Naringenin_Chalcone->Naringenin CHI Apigenin Apigenin Naringenin->Apigenin FNS Apigenin_Glc Apigenin-7-O-glucoside Apigenin->Apigenin_Glc F7OGlcT UDP_Glc UDP-Glucose UDP_Glc->Apigenin_Glc This compound This compound Apigenin_Glc->this compound Rhamnosyl- transferase UDP_Rha UDP-Rhamnose UDP_Rha->this compound

Caption: The biosynthetic pathway of this compound from L-phenylalanine.

Experimental_Workflow cluster_gene Gene Identification and Cloning cluster_protein Protein Expression and Purification cluster_assay Enzyme Characterization Gene_ID Identify Candidate Gene (e.g., UGT) Cloning Clone Gene into Expression Vector Gene_ID->Cloning Expression Heterologous Expression (e.g., in E. coli) Cloning->Expression Purification Protein Purification (e.g., Affinity Chromatography) Expression->Purification Enzyme_Assay Enzyme Assay with Substrates Purification->Enzyme_Assay HPLC_Analysis HPLC-MS Analysis of Products Enzyme_Assay->HPLC_Analysis Kinetics Determine Kinetic Parameters (Km, Vmax) HPLC_Analysis->Kinetics

Caption: A typical experimental workflow for the characterization of a biosynthetic enzyme.

Advanced Research Methodologies

For a more in-depth understanding of the this compound biosynthetic pathway, several advanced techniques can be employed:

  • Transcriptome Co-expression Analysis: This approach can identify novel genes involved in the pathway by finding genes that are co-expressed with known flavonoid biosynthesis genes across different tissues or experimental conditions.

  • Metabolic Flux Analysis: Using stable isotope labeling (e.g., with 13C-labeled phenylalanine), the flow of metabolites through the pathway can be traced and quantified, providing insights into pathway regulation and bottlenecks.

  • Heterologous Expression and Characterization: Candidate genes for the biosynthetic enzymes can be expressed in microbial or other eukaryotic systems (e.g., E. coli, yeast, or insect cells) for functional characterization and determination of substrate specificity and kinetic parameters.

Conclusion

The biosynthesis of this compound is a complex, multi-enzyme pathway that is an extension of the general flavonoid biosynthetic pathway. Understanding the key enzymes, their kinetics, and the regulation of this pathway is essential for its manipulation for enhanced production of this valuable bioactive compound. The experimental protocols and advanced methodologies outlined in this guide provide a framework for researchers to further investigate and engineer the this compound biosynthetic pathway in plants. This knowledge will be instrumental for applications in agriculture, functional foods, and drug development.

References

Isorhoifolin: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Chemical Structure, Physicochemical Properties, Biological Activities, and Experimental Protocols of the Flavonoid Glycoside Isorhoifolin (B194536).

Introduction

This compound, a flavonoid glycoside chemically known as apigenin-7-O-rutinoside, is a naturally occurring compound found in a variety of plants, including those of the Citrus genus. As a member of the flavonoid family, this compound has garnered significant interest within the scientific community due to its diverse and promising biological activities. These include antioxidant, anti-inflammatory, anticancer, and antidiabetic properties. This technical guide provides a detailed overview of the chemical structure and properties of this compound, a summary of its key biological activities with associated signaling pathways, and a compilation of relevant experimental protocols to aid researchers in the fields of pharmacology, drug discovery, and natural product chemistry.

Chemical Structure and Identification

This compound is characterized by a flavone (B191248) backbone (apigenin) linked to a rutinoside sugar moiety (a disaccharide composed of rhamnose and glucose) at the 7-hydroxyl position.

Table 1: Chemical Identifiers of this compound

IdentifierValueReference(s)
IUPAC Name 5-hydroxy-2-(4-hydroxyphenyl)-7-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyl-oxan-2-yl]oxymethyl]oxan-2-yl]oxy]chromen-4-one[1][2]
Synonyms Apigenin-7-O-rutinoside, Isorhoifoline, Diosmin EP Impurity C[2][3][4]
CAS Number 552-57-8[1][2]
Molecular Formula C₂₇H₃₀O₁₄[1]
SMILES C[C@H]1--INVALID-LINK--OC[C@@H]2--INVALID-LINK--OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)O)O)O)O)O)O)O">C@@HO[1]
InChI Key FKIYLTVJPDLUDL-SLNHTJRHSA-N[1]

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and understanding its pharmacokinetic profile. It typically presents as a solid, white-beige, or off-white to light yellow powder.[5][6]

Table 2: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Weight 578.52 g/mol [7]
Melting Point 269-275 °C[3][5]
Boiling Point (Predicted) 912.7 ± 65.0 °C[5]
Density (Predicted) 1.69 ± 0.1 g/cm³[5]
pKa (Predicted) 6.13 ± 0.40[5]
LogP (Predicted) -0.8 to 1.05[1][3]
Solubility Soluble in DMSO and methanol; Insoluble in water.[5][6]

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities that are of significant interest for drug development. Its mechanisms of action often involve the modulation of key cellular signaling pathways.

Anti-inflammatory Activity

This compound and its isomer, rhoifolin, have demonstrated potent anti-inflammatory effects. These effects are primarily mediated through the inhibition of pro-inflammatory signaling pathways.

  • NF-κB Pathway: this compound has been shown to suppress the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway.[8] By inhibiting the phosphorylation of IκB-α, this compound prevents the nuclear translocation of the NF-κB p65 subunit, thereby downregulating the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[5][8]

  • MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is another key target. This compound can modulate the phosphorylation of MAPK family members, including JNK, which is involved in the inflammatory response.

  • TLR4 Signaling: this compound can also attenuate inflammation by inhibiting the Toll-like receptor 4 (TLR4) signaling pathway, which plays a crucial role in the innate immune response and the production of inflammatory mediators.

G This compound Anti-inflammatory Signaling cluster_nucleus Inside Nucleus This compound This compound TLR4 TLR4 This compound->TLR4 IKK IKK This compound->IKK TLR4->IKK IκBα IκBα IKK->IκBα NFκB NF-κB (p65/p50) IκBα->NFκB Nucleus Nucleus NFκB->Nucleus translocation NFκB_n NF-κB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Inflammation Inflammation Cytokines->Inflammation NFκB_n->Cytokines

This compound's inhibition of the NF-κB pathway.
Antioxidant Activity

This compound possesses significant antioxidant properties, which are attributed to its ability to scavenge free radicals and modulate endogenous antioxidant defense systems.

  • Nrf2 Pathway: A key mechanism of its antioxidant action is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes. The activation of Nrf2 by this compound is thought to be mediated, in part, through the PI3K/Akt signaling pathway.

G This compound Antioxidant Signaling cluster_nucleus Inside Nucleus This compound This compound PI3K PI3K This compound->PI3K Akt Akt PI3K->Akt Nrf2_Keap1 Nrf2-Keap1 Complex Akt->Nrf2_Keap1 Nrf2 Nrf2 Nrf2_Keap1->Nrf2 dissociation Nucleus Nucleus Nrf2->Nucleus translocation Nrf2_n Nrf2 ARE ARE (Antioxidant Response Element) Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes gene expression Cellular_Protection Cellular Protection Antioxidant_Enzymes->Cellular_Protection Nrf2_n->ARE

This compound activates the Nrf2 antioxidant pathway.
Anticancer Activity

This compound has demonstrated cytotoxic effects against various cancer cell lines. Its anticancer mechanisms include the induction of apoptosis and inhibition of cell proliferation.

  • Apoptosis Induction: this compound can induce apoptosis through the intrinsic mitochondrial pathway. This involves the upregulation of pro-apoptotic proteins such as Bax and Bak, and the downregulation of anti-apoptotic proteins like Bcl-2. This leads to the activation of caspases, which are key executioners of apoptosis.

  • Cell Cycle Arrest: this compound can also arrest the cell cycle at different phases, thereby inhibiting the proliferation of cancer cells.

Table 3: In Vitro Anticancer Activity of this compound (IC₅₀ Values)

Cell LineCancer TypeIC₅₀ (µM)Reference(s)
HCT116Colon Cancer22.4[8]
HTB-26Breast Cancer10-50[8]
PC-3Prostate Cancer10-50[8]
HepG2Liver Cancer10-50[8]
Antidiabetic Activity

This compound has shown potential in the management of diabetes. Its antidiabetic effects are linked to its ability to improve glucose metabolism and insulin (B600854) sensitivity.

  • Glucose Uptake: this compound can enhance glucose uptake in peripheral tissues, which is a crucial step in maintaining glucose homeostasis.

  • Enzyme Inhibition: It may also inhibit enzymes involved in carbohydrate digestion, such as α-amylase and α-glucosidase, thereby reducing postprandial hyperglycemia.

Experimental Protocols

This section provides an overview of common experimental methodologies used to evaluate the biological activities of this compound.

In Vitro Cell Viability Assay (MTT Assay)

This assay is used to determine the cytotoxic effects of this compound on cancer cell lines and to calculate its IC₅₀ value.

  • Cell Culture: Cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The following day, the cells are treated with various concentrations of this compound (typically in a series of dilutions) for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: After the treatment period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for a few hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization and Measurement: The formazan crystals are then dissolved in a solubilizing agent (e.g., DMSO), and the absorbance is measured using a microplate reader at a specific wavelength (e.g., 490 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value is determined by plotting the percentage of viability against the log of the this compound concentration and fitting the data to a dose-response curve.[4][6]

G MTT Cell Viability Assay Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_Adhere Incubate for cell adherence Seed_Cells->Incubate_Adhere Treat_this compound Treat with varying concentrations of this compound Incubate_Adhere->Treat_this compound Incubate_Treatment Incubate for 24-72 hours Treat_this compound->Incubate_Treatment Add_MTT Add MTT solution Incubate_Treatment->Add_MTT Incubate_Formazan Incubate for formazan formation Add_MTT->Incubate_Formazan Solubilize Solubilize formazan crystals (e.g., with DMSO) Incubate_Formazan->Solubilize Measure_Absorbance Measure absorbance (e.g., at 490 nm) Solubilize->Measure_Absorbance Calculate_IC50 Calculate % viability and determine IC50 Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End

A typical workflow for an MTT assay.
In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

This animal model is commonly used to evaluate the acute anti-inflammatory activity of compounds.

  • Animals: Rodents, such as rats or mice, are used for this study.

  • Treatment: Animals are divided into groups: a control group, a positive control group (treated with a standard anti-inflammatory drug like indomethacin), and one or more experimental groups treated with different doses of this compound. The test compounds are typically administered orally or intraperitoneally.

  • Induction of Edema: After a specific period post-treatment, a sub-plantar injection of a phlogistic agent, such as carrageenan, is administered into the paw of each animal to induce localized inflammation and edema.

  • Measurement of Edema: The volume of the paw is measured at various time points after the carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema in the treated groups is calculated by comparing the increase in paw volume to that of the control group.

In Vivo Antidiabetic Assay (Alloxan-Induced Diabetic Model)

This model is used to assess the antidiabetic potential of this compound.

  • Induction of Diabetes: Diabetes is induced in experimental animals (e.g., mice or rats) by a single intraperitoneal injection of alloxan (B1665706) monohydrate.[1] Alloxan selectively destroys pancreatic β-cells, leading to hyperglycemia. Animals with blood glucose levels above a certain threshold (e.g., 450 mg/dL) are selected for the study.[1]

  • Experimental Groups: The diabetic animals are divided into several groups: a diabetic control group, a positive control group (treated with a standard antidiabetic drug like glibenclamide), and experimental groups treated with different doses of this compound.[1] A group of non-diabetic animals serves as a normal control.

  • Treatment and Monitoring: The animals are treated with the respective compounds daily for a specified duration (e.g., 28 days).[1] Body weight and fasting blood glucose levels are monitored regularly.

  • Biochemical Analysis: At the end of the study, blood samples are collected to measure various biochemical parameters, including blood glucose, insulin levels, and markers of liver and kidney function.

  • Data Analysis: The effects of this compound on blood glucose levels and other parameters are compared between the different groups to evaluate its antidiabetic efficacy.[1]

Conclusion

This compound is a flavonoid glycoside with a well-defined chemical structure and a promising profile of biological activities. Its anti-inflammatory, antioxidant, anticancer, and antidiabetic properties, mediated through the modulation of key signaling pathways, make it a compelling candidate for further investigation in drug discovery and development. The experimental protocols outlined in this guide provide a framework for researchers to explore the therapeutic potential of this natural compound. Further studies are warranted to fully elucidate its mechanisms of action, pharmacokinetic and pharmacodynamic profiles, and safety in preclinical and clinical settings.

References

Isorhoifolin: An In-Vitro Mechanistic Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isorhoifolin (B194536), a flavonoid glycoside found in various citrus species and other plants, has garnered significant scientific interest for its diverse pharmacological activities. In-vitro studies have been instrumental in elucidating the molecular mechanisms underpinning its therapeutic potential. This technical guide provides an in-depth analysis of the in-vitro mechanism of action of this compound, focusing on its anti-inflammatory, anti-cancer, antioxidant, and enzyme-inhibitory effects. Detailed experimental protocols for key assays are provided, and quantitative data are summarized for comparative analysis. Furthermore, signaling pathways and experimental workflows are visualized to offer a clear and comprehensive understanding of this compound's multifaceted biological functions at the cellular and molecular level.

Anti-inflammatory Mechanism of Action

This compound exerts potent anti-inflammatory effects primarily through the modulation of the NF-κB and Nrf2 signaling pathways. In-vitro evidence consistently demonstrates its ability to suppress the production of pro-inflammatory mediators in various cell models.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[1] this compound has been shown to inhibit this pathway by preventing the nuclear translocation of the active p65 subunit.[1] The proposed mechanism involves the inhibition of the phosphorylation of IκB kinase (IKK) and the inhibitor of NF-κB (IκBα).[1] This prevents the degradation of IκBα, thereby sequestering the NF-κB p65/p50 heterodimer in the cytoplasm and blocking the transcription of pro-inflammatory genes such as TNF-α, IL-6, and IL-1β.[1][2]

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Stimuli->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa_p p-IκBα NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocates This compound This compound This compound->IKK Inhibits This compound->IkBa Inhibits Phosphorylation DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Gene Transcription DNA->Genes Induces IkBa_p->NFkB Releases Degradation IkBa_p->Degradation Ubiquitination & Degradation

Activation of the Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of antioxidant and cytoprotective genes.[3][4] this compound has been shown to activate the Nrf2 pathway.[5][6] One study suggests that this compound may directly bind to Nrf2, leading to its nuclear translocation and subsequent activation of the Antioxidant Response Element (ARE).[5] This activation of Nrf2 not only enhances the cellular antioxidant defense but also crosstalks with and suppresses the NF-κB pathway.[3][5] In-vitro studies on A549 cells demonstrated that this compound treatment led to a significant increase in the protein expression of Nrf2 and its downstream target, Heme Oxygenase-1 (HO-1).[6]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Binds & Promotes Degradation Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocates This compound This compound This compound->Keap1 Inhibits ARE ARE Nrf2_nuc->ARE Binds Genes Antioxidant & Cytoprotective Gene Expression (e.g., HO-1) ARE->Genes Induces

Quantitative Data: Anti-inflammatory Effects
Cell LineStimulantThis compound Conc.EffectReference
ChondrocytesIL-1βNot specifiedInhibited SASP factors expression and senescence phenotype.[5]
LO2 (human hepatocytes)EthanolNot specifiedInhibited TNF-α, IL-6, and IL-1β expression.[2]
A549 (human lung carcinoma)BleomycinNot specifiedDecreased relative mRNA expression of α-SMA and TGF-β. Increased protein expression of Smad7 and HO-1.[6]

Anti-Cancer Mechanism of Action

This compound exhibits significant anti-cancer properties in vitro, primarily through the induction of apoptosis and cell cycle arrest in various cancer cell lines.

Induction of Apoptosis

This compound has been demonstrated to induce apoptosis in hepatocellular carcinoma (HepG2 and HuH7) and triple-negative breast cancer (MDA-MB-231) cells.[7][8][9] The mechanism involves the upregulation of several key pro-apoptotic proteins. In HCC cells, this compound treatment led to increased expression of PIDD1, Caspase-8, Caspase-9, BID, BAX, BIM, and BAK1.[8] In combination with doxorubicin (B1662922) in MDA-MB-231 cells, this compound significantly increased caspase-3 gene expression by 22.2-fold.[9][10]

Apoptosis_Pathway cluster_pathways Apoptotic Pathways This compound This compound PIDD1 PIDD1 This compound->PIDD1 Upregulates Casp8 Caspase-8 This compound->Casp8 Upregulates Casp9 Caspase-9 This compound->Casp9 Upregulates Bax_Bak BAX / BAK1 This compound->Bax_Bak Upregulates PIDD1->Casp8 BID BID Casp8->BID Casp3 Caspase-3 Casp8->Casp3 BID->Bax_Bak Casp9->Casp3 Bax_Bak->Casp9 Apoptosis Apoptosis Casp3->Apoptosis

Cell Cycle Arrest

In addition to inducing apoptosis, this compound can cause cell cycle arrest. Studies on hepatocellular carcinoma cells have shown that this compound induces cell cycle arrest at the S phase.[8]

Potentiation of Chemotherapy

This compound has been shown to potentiate the anti-cancer effects of doxorubicin in MDA-MB-231 triple-negative breast cancer cells.[10] This combination significantly increased the anti-migratory effect of doxorubicin and reduced colony formation.[10]

Quantitative Data: Anti-Cancer Effects
Cell LineThis compound Conc. / IC50DurationEffectReference
HepG2373.9 µg/mL (IC50)24hCell proliferation inhibition[8][11]
HepG2208.9 µg/mL (IC50)48hCell proliferation inhibition[8][11]
HuH7288.7 µg/mL (IC50)24hCell proliferation inhibition[8][11]
HuH7218.0 µg/mL (IC50)48hCell proliferation inhibition[8][11]
HepG2Not specified24hApoptosis rate increased from 6.63% to 17.61%[8][11]
HepG2Not specified48hApoptosis rate increased from 6.63% to 30.04%[8][11]
HuH7Not specified24hApoptosis rate increased from 6.59% to 21.83%[8][11]
HuH7Not specified48hApoptosis rate increased from 6.59% to 37.90%[8][11]
MDA-MB-231102 µM (IC50)Not specifiedCytotoxicity[9]
MDA-MB-23150 µM (in combo with 1.5 µM Dox)Not specifiedSignificantly increased anti-migratory effect[9][10]

Antioxidant Activity

The in-vitro antioxidant activity of this compound has been evaluated using various assays, with some studies reporting weak activity and others demonstrating potent radical scavenging effects.[12][13] This discrepancy may be due to the different assays and experimental conditions used. One study suggested that the degree of glycosylation might decrease the antioxidant abilities of flavonoids.[12]

Quantitative Data: Antioxidant Effects
AssayResultReference
DPPHWeak antioxidant activity[12][14]
CUPRACWeak antioxidant activity[12][14]
ABTSWeak antioxidant activity[12][14]
PhosphomolybdenumWeak antioxidant activity[12][14]
FRAPWeak antioxidant activity[12][14]
Cell-free radical scavengingPotent radical scavenging activity[13]

Enzyme Inhibition

This compound has been shown to exhibit inhibitory effects against several enzymes in vitro.

Quantitative Data: Enzyme Inhibition
EnzymeInhibitionReference
Butyrylcholinesterase (BChE)4.03 mg GALAE/g[12][14]
Tyrosinase7.44 mg KAE/g[12][14]
AmylaseActive[12][14]
Acetylcholinesterase (AChE)Not active[12][14]
GlucosidaseNo inhibition effect[12][14]

Experimental Protocols

Western Blot for Signaling Pathway Analysis

Western_Blot_Workflow start Cell Culture & Treatment (with this compound +/- stimulant) lysis Cell Lysis & Protein Extraction start->lysis quant Protein Quantification (e.g., BCA assay) lysis->quant sds SDS-PAGE Electrophoresis quant->sds transfer Protein Transfer to Membrane (e.g., PVDF) sds->transfer blocking Blocking with non-fat milk or BSA transfer->blocking primary Incubation with Primary Antibody (e.g., anti-p-IKK, anti-Nrf2) blocking->primary secondary Incubation with HRP-conjugated Secondary Antibody primary->secondary detection Chemiluminescent Detection secondary->detection analysis Image Acquisition & Densitometry Analysis detection->analysis

  • Cell Culture and Treatment: Plate cells (e.g., RAW 264.7 macrophages, HepG2) at an appropriate density and allow them to adhere overnight. Treat cells with various concentrations of this compound for a specified time, with or without a stimulant (e.g., LPS for inflammation studies).

  • Protein Extraction: Wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them by size on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., p-IκBα, Nrf2, Caspase-3) overnight at 4°C. Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

MTT Assay for Cell Viability
  • Cell Seeding: Seed cells in a 96-well plate and allow them to attach.

  • Treatment: Treat the cells with a range of this compound concentrations for 24 or 48 hours.

  • MTT Incubation: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculation: Calculate cell viability as a percentage of the untreated control. The IC50 value is determined from the dose-response curve.

Flow Cytometry for Apoptosis (Annexin V/PI Staining)
  • Cell Treatment: Treat cells with this compound as described for the desired time points.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI). Incubate in the dark for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Enzyme Inhibition Assays
  • General Principle: These assays typically involve incubating the target enzyme with its substrate in the presence and absence of this compound. The product formation is measured spectrophotometrically, and the percentage of inhibition is calculated.

  • Cholinesterase Inhibition: Based on Ellman's method, using acetylthiocholine (B1193921) or butyrylthiocholine (B1199683) as the substrate and DTNB as the chromogen.

  • Tyrosinase Inhibition: Often uses L-DOPA as the substrate, measuring the formation of dopachrome.

  • Amylase Inhibition: Measures the reduction in starch hydrolysis by the enzyme.

Antioxidant Assays (DPPH, ABTS)
  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: Measures the ability of this compound to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: Involves the generation of the ABTS radical cation, which is blue-green. In the presence of an antioxidant like this compound, the radical is reduced, causing a loss of color that is measured.

Conclusion

The in-vitro evidence strongly supports the potential of this compound as a therapeutic agent for a range of diseases. Its mechanism of action is multifaceted, involving the modulation of key signaling pathways such as NF-κB and Nrf2, the induction of apoptosis in cancer cells, and the inhibition of specific enzymes. While its antioxidant activity requires further clarification, the existing data provide a solid foundation for future pre-clinical and clinical investigations. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for researchers and drug development professionals seeking to explore the full therapeutic potential of this promising natural compound.

References

Isorhoifolin: A Technical Guide to its Antioxidant and Anti-inflammatory Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Isorhoifolin (B194536), a flavonoid glycoside found in various citrus fruits and other plants, has garnered significant scientific interest for its potent antioxidant and anti-inflammatory activities. This technical guide provides an in-depth overview of the current understanding of this compound's mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.

Core Pharmacological Activities

This compound exerts its biological effects primarily through two interconnected mechanisms: the direct scavenging of reactive oxygen species (ROS) and the modulation of key inflammatory signaling pathways. These actions contribute to a reduction in oxidative stress and a dampening of the inflammatory response, suggesting its therapeutic potential for a range of inflammatory and oxidative stress-related diseases.

Quantitative Data on Antioxidant and Anti-inflammatory Effects

The following tables summarize the quantitative data from various in vitro and in vivo studies, demonstrating the efficacy of this compound in mitigating oxidative stress and inflammation.

Table 1: In Vitro Antioxidant Activity of this compound

AssayTest SystemKey FindingsReference
Peroxynitrite ScavengingChemical AssayThis compound demonstrated peroxynitrite scavenging activity.[1]
DPPH Radical ScavengingChemical AssayShowed weak direct radical scavenging activity in some assays.[2]
CUPRACChemical AssayExhibited weak antioxidant activity.[2]
ABTS Radical ScavengingChemical AssayExhibited weak antioxidant activity.[2]
Phosphomolybdenum AssayChemical AssayExhibited weak antioxidant activity.[2]
FRAPChemical AssayExhibited weak antioxidant activity.[2]

Table 2: In Vitro Anti-inflammatory Activity of this compound

Cell LineInducing AgentParameter MeasuredConcentration of this compound% Inhibition / EffectReference
RAW264.7 MacrophagesLPSTNF-α, IL-6, IL-1β production100 µmol/LSignificant suppression[3]
RAW264.7 MacrophagesLPSiNOS, CCL2 mRNA expressionNot specifiedDecreased expression[3]
Rat ChondrocytesIL-1βSenescence-associated secretory phenotype factorsNot specifiedInhibited expression[4]
Pancreatic Cancer Cells (PANC-1, ASPC-1)-Cell migration and invasionNot specifiedInhibition[5]

Table 3: In Vivo Anti-inflammatory and Antioxidant Activity of this compound

Animal ModelDisease ModelDosageKey FindingsReference
RatsFreund's Adjuvant-Induced Arthritis10 and 20 mg/kgSignificant decrease in paw edema; reduced levels of TNF-α, IL-1β, and IL-6; decreased oxidative stress markers (MDA) and increased antioxidant enzymes (GSH, GPx, SOD).[6][7][6][7]
RatsCarrageenan-Induced Paw Edema2.5, 25, and 250 mg/kgSignificant inhibition of paw edema (14%, 25%, and 45% respectively); significant reduction in prostaglandin (B15479496) E2 and TNF-α levels.[4][4]
RatsAnterior Cruciate Ligament Transection (ACLT) model of OsteoarthritisNot specifiedAmeliorated the osteoarthritis process.[8][8]
MiceAcute Inflammation ModelsNot specifiedAccelerated recovery of liver and lung tissue damage.[3][3]

Signaling Pathways Modulated by this compound

This compound's antioxidant and anti-inflammatory effects are mediated through the modulation of several critical intracellular signaling pathways.

Anti-inflammatory Signaling Pathways

This compound has been shown to inhibit pro-inflammatory signaling cascades, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF_kB_Inhibition_by_this compound cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocates This compound This compound This compound->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Transcription

The activation of Toll-like receptor 4 (TLR4) by lipopolysaccharide (LPS) triggers a cascade that leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, leading to its degradation and the subsequent release and nuclear translocation of the NF-κB p50/p65 dimer. In the nucleus, NF-κB binds to DNA and promotes the transcription of pro-inflammatory genes, including those for TNF-α, IL-1β, and IL-6.[3][6] this compound has been shown to inhibit this pathway by suppressing the phosphorylation of IKK and IκBα, thereby preventing NF-κB translocation to the nucleus.[3]

MAPK_Inhibition_by_this compound cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS) MAPKKK MAPKKK Stimuli->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates ERK ERK MAPKK->ERK Phosphorylates JNK JNK MAPKK->JNK Phosphorylates p38 p38 MAPKK->p38 Phosphorylates AP1 AP-1 (c-Jun/c-Fos) ERK->AP1 Activates JNK->AP1 Activates p38->AP1 Activates This compound This compound This compound->MAPKK Inhibits Phosphorylation Inflammatory_Genes Pro-inflammatory Gene Expression AP1->Inflammatory_Genes Induces

The MAPK signaling pathway, comprising cascades such as ERK, JNK, and p38, is another crucial regulator of inflammation.[9] Upon activation by inflammatory stimuli, these kinases phosphorylate and activate transcription factors like AP-1, which in turn upregulate the expression of pro-inflammatory genes. While direct evidence for this compound's effect on all MAPK components is still emerging, related flavonoids have been shown to suppress the phosphorylation of key MAPK proteins.[10]

Antioxidant Signaling Pathway

This compound also enhances the endogenous antioxidant defense system through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.

Nrf2_Activation_by_this compound cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1 Keap1 This compound->Keap1 Inactivates Nrf2 Nrf2 Keap1->Nrf2 Binds and Promotes Degradation Proteasome Proteasomal Degradation Nrf2->Proteasome Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocates ARE ARE Nrf2_nuc->ARE Binds Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Transcription

Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation.[11] this compound is proposed to interact with Keap1, leading to the release of Nrf2.[8] Freed Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of genes encoding for phase II detoxifying and antioxidant enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[11][12] This upregulation of endogenous antioxidant defenses contributes significantly to the overall protective effects of this compound against oxidative stress.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate the antioxidant and anti-inflammatory properties of this compound.

In Vitro Anti-inflammatory Assays

1. Cell Culture and Treatment:

  • Cell Line: RAW 264.7 murine macrophages are commonly used.[3][13]

  • Culture Conditions: Cells are typically cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 atmosphere.[13]

  • Treatment: Cells are pre-treated with various concentrations of this compound for a specified period (e.g., 1 hour) before being stimulated with an inflammatory agent like LPS (e.g., 1 µg/mL) for a further incubation period (e.g., 24 hours).[13]

2. Measurement of Inflammatory Mediators:

  • Nitric Oxide (NO) Production: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.[13]

  • Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6): The levels of these cytokines in the cell culture supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.[14][15]

  • Gene Expression Analysis (qRT-PCR): The mRNA expression levels of pro-inflammatory genes (e.g., iNOS, COX-2, TNF-α, IL-1β, IL-6) are determined by quantitative real-time polymerase chain reaction.[14]

3. Western Blot Analysis for Signaling Pathway Proteins:

  • Protein Extraction: Total protein is extracted from the treated cells.

  • Electrophoresis and Transfer: Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of key signaling proteins (e.g., p-IκBα, IκBα, p-p65, p65, p-ERK, ERK, p-JNK, JNK, p-p38, p38).[6]

  • Detection: The protein bands are visualized using a chemiluminescence detection system.

Experimental_Workflow_In_Vitro cluster_setup Experimental Setup cluster_analysis Analysis Cell_Culture RAW 264.7 Cell Culture Pretreatment Pre-treatment with this compound Cell_Culture->Pretreatment Stimulation Stimulation with LPS Pretreatment->Stimulation Supernatant_Collection Collect Supernatant Stimulation->Supernatant_Collection Cell_Lysis Cell Lysis Stimulation->Cell_Lysis ELISA ELISA (Cytokines) Supernatant_Collection->ELISA Griess_Assay Griess Assay (NO) Supernatant_Collection->Griess_Assay Western_Blot Western Blot (Signaling Proteins) Cell_Lysis->Western_Blot qRT_PCR qRT-PCR (Gene Expression) Cell_Lysis->qRT_PCR

In Vivo Anti-inflammatory and Antioxidant Assays

1. Animal Models:

  • Rodent Models: Wistar or Sprague-Dawley rats are commonly used.[6][7]

  • Induction of Inflammation:

    • Freund's Adjuvant-Induced Arthritis: Arthritis is induced by a single subcutaneous injection of Complete Freund's Adjuvant (CFA) into the paw.[6]

    • Carrageenan-Induced Paw Edema: Acute inflammation is induced by injecting a solution of carrageenan into the sub-plantar region of the hind paw.[4]

2. Treatment and Monitoring:

  • Administration: this compound is typically administered orally at various doses.[6][7]

  • Paw Edema Measurement: The volume or thickness of the inflamed paw is measured at different time points using a plethysmometer or calipers.[6]

  • Biochemical Analysis: At the end of the experiment, blood and tissue samples (e.g., articular cartilage) are collected.

    • Cytokine Levels: Serum levels of TNF-α, IL-1β, and IL-6 are measured by ELISA.[6]

    • Oxidative Stress Markers: Tissue homogenates are analyzed for levels of malondialdehyde (MDA) as a marker of lipid peroxidation, and the activities of antioxidant enzymes such as superoxide (B77818) dismutase (SOD), glutathione (B108866) peroxidase (GPx), and catalase (CAT), and the level of reduced glutathione (GSH).[7]

3. Histopathological Analysis:

  • Tissue sections from the inflamed joints are stained with hematoxylin (B73222) and eosin (B541160) (H&E) to assess the degree of inflammation, synovial hyperplasia, and cartilage destruction.[6]

Conclusion

This compound demonstrates significant antioxidant and anti-inflammatory properties, supported by a growing body of scientific evidence. Its ability to scavenge free radicals and modulate key signaling pathways such as NF-κB, MAPKs, and Nrf2 underscores its potential as a lead compound for the development of novel therapeutics for inflammatory diseases and conditions associated with oxidative stress. Further research, particularly clinical trials, is warranted to fully elucidate its therapeutic efficacy and safety profile in humans.

References

Isorhoifolin: A Comprehensive Technical Guide on its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

Isorhoifolin (B194536) (apigenin-7-O-rutinoside) is a flavone (B191248) glycoside found in various plants, including citrus fruits. This document provides a detailed technical overview of the accumulating preclinical evidence supporting its potential as a therapeutic agent across multiple disease areas. While much of the available literature investigates its isomer, rhoifolin (B190594) (apigenin-7-O-neohesperidoside), the data collectively points to the significant pharmacological activities of the apigenin-7-O-glycoside scaffold. This guide summarizes the quantitative data from key studies, details relevant experimental protocols, and visualizes the core signaling pathways modulated by these compounds. The primary therapeutic areas of interest include oncology, inflammatory disorders, metabolic diseases, and neuroprotection, underpinned by mechanisms involving the modulation of critical signaling pathways such as NF-κB and PI3K/Akt/mTOR.

Introduction and Nomenclature

Flavonoids are a diverse class of polyphenolic compounds ubiquitously found in plants, recognized for their broad spectrum of biological activities, including antioxidant, anti-inflammatory, cardioprotective, and anticancer effects. Within the flavone subclass, apigenin (B1666066) and its glycosides are subjects of intense research.

This guide focuses on This compound (CAS 552-57-8) , which has the chemical structure of apigenin bound to a rutinoside sugar moiety (apigenin-7-O-rutinoside)[1][2][3]. It is crucial to distinguish this compound from its structural isomer, rhoifolin , also known as apigenin-7-O-neohesperidoside. Due to the greater abundance of published research on rhoifolin, this document will include its data to provide a broader context for the therapeutic potential of this molecular scaffold, while clearly delineating which compound was used in each study.

Pharmacological Properties and Therapeutic Potential

Preclinical studies have demonstrated the therapeutic efficacy of this compound and rhoifolin in a variety of disease models. The following sections present quantitative data from these investigations.

Anticancer Activity

Rhoifolin has demonstrated cytotoxic and pro-apoptotic effects across a range of cancer cell lines. It has been shown to inhibit cell proliferation, suppress migration, and induce programmed cell death. This compound has shown potent activity against matrix metalloproteinases (MMPs), enzymes critically involved in cancer invasion and metastasis[2][3].

Table 1: In Vitro Anticancer and Anti-Metastatic Activity of this compound and Rhoifolin

Compound Target/Cell Line Assay Result (IC50) Reference
This compound Matrix Metalloproteinase-1 (MMP-1) Enzyme Inhibition 0.33 µM
This compound Matrix Metalloproteinase-3 (MMP-3) Enzyme Inhibition 2.45 µM
This compound Matrix Metalloproteinase-13 (MMP-13) Enzyme Inhibition 0.22 µM
Rhoifolin HepG2 (Hepatocellular Carcinoma) MTT Assay 0.15 µM

| Rhoifolin | Huh7 (Hepatocellular Carcinoma) | MTT Assay | 0.22 µM | |

Anti-inflammatory Effects

Rhoifolin exhibits significant anti-inflammatory properties. In a rat model of rheumatoid arthritis induced by Complete Freund's Adjuvant (CFA), oral administration of rhoifolin led to a marked reduction in paw edema and a decrease in pro-inflammatory cytokine levels. This effect is primarily mediated through the inhibition of the NF-κB signaling pathway.

Table 2: In Vivo Anti-inflammatory Activity of Rhoifolin

Model Species Treatment Dosage Key Findings Reference

| CFA-Induced Arthritis | Rat | Rhoifolin (oral) | 10 and 20 mg/kg/day | Significant decrease in paw edema; Reduced serum levels of TNF-α, IL-1β, and IL-6. | |

Role in Metabolic Disorders

The therapeutic potential of rhoifolin has been investigated in a rat model of type 2 diabetes mellitus (T2DM) induced by a high-fat diet (HFD) and a low dose of streptozotocin (B1681764) (STZ). Treatment with rhoifolin demonstrated significant improvements in key metabolic parameters, including glucose homeostasis, lipid profiles, and markers of oxidative stress and inflammation.

Table 3: Effects of Rhoifolin on Metabolic Parameters in an HFD/STZ-Induced T2DM Rat Model

Parameter T2DM Control T2DM + Rhoifolin (40 mg/kg) Effect
Plasma Glucose (mg/dL) 285.4 ± 12.1 115.2 ± 5.8 ↓ 59.6%
Plasma Insulin (B600854) (µU/mL) 25.1 ± 1.3 14.8 ± 0.9 ↓ 41.0%
HOMA-IR 11.2 ± 0.7 4.8 ± 0.3 ↓ 57.1%
Serum Triglycerides (mg/dL) 148.3 ± 7.5 85.1 ± 4.2 ↓ 42.6%
Serum Cholesterol (mg/dL) 195.6 ± 9.8 120.4 ± 6.1 ↓ 38.4%
Serum TNF-α (pg/mL) 85.2 ± 4.1 45.3 ± 2.3 ↓ 46.8%
Serum IL-6 (pg/mL) 112.5 ± 5.6 60.1 ± 3.0 ↓ 46.6%
Hepatic MDA (nmol/mg protein) 4.5 ± 0.2 2.1 ± 0.1 ↓ 53.3%
Hepatic GSH (µmol/g protein) 3.8 ± 0.2 7.9 ± 0.4 ↑ 107.9%
Hepatic SOD (U/mg protein) 28.1 ± 1.4 55.2 ± 2.8 ↑ 96.4%

(Data adapted from a study on rhoifolin; values are representative means ± SD)

Neuroprotective Potential

While in vivo data is limited, in-silico studies have highlighted the neuroprotective potential of this compound, particularly in the context of Alzheimer's disease. Molecular docking studies suggest that this compound can effectively bind to key enzymes implicated in the disease's pathology, indicating its potential as a multi-target agent.

Table 4: In-Silico Binding Affinities of this compound to Alzheimer's Disease-Related Targets

Target Protein Binding Energy (kcal/mol) Reference
Acetylcholinesterase (AChE) -10.9
Beta-secretase 1 (BACE1) -10.2
Glycogen synthase kinase-3 (GSK-3β) -9.7

| TNF-α converting enzyme (TACE) | -9.0 | |

Mechanisms of Action: Signaling Pathways

This compound and its related flavonoids exert their therapeutic effects by modulating multiple intracellular signaling pathways that are fundamental to the pathophysiology of cancer, inflammation, and metabolic diseases.

Modulation of Inflammatory Pathways (NF-κB)

The anti-inflammatory effects of rhoifolin are strongly linked to its ability to inhibit the canonical NF-κB signaling pathway. In inflammatory conditions, stimuli like TNF-α lead to the activation of the IKK complex, which phosphorylates IκBα. This targets IκBα for ubiquitination and proteasomal degradation, releasing the p65/p50 NF-κB dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes (e.g., TNF-α, IL-1β, IL-6). Rhoifolin treatment has been shown to reduce the phosphorylation of IκBα and the nuclear translocation of p65, thereby suppressing this inflammatory cascade.

G cluster_extra Extracellular cluster_cyto Cytoplasm cluster_nuc Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) Receptor Receptor (e.g., TNFR) Stimuli->Receptor IKK IKK Complex Receptor->IKK Activates IkBa p65/p50-IκBα (Inactive) IKK->IkBa Phosphorylates IκBα p65p50_active p65/p50 (Active) IkBa->p65p50_active Releases Proteasome Proteasomal Degradation IkBa->Proteasome Ubiquitination p65p50_nuc p65/p50 p65p50_active->p65p50_nuc Translocation This compound This compound This compound->IKK Inhibits DNA DNA (κB sites) p65p50_nuc->DNA Genes Pro-inflammatory Genes (TNF-α, IL-1β, IL-6, COX-2) DNA->Genes Transcription

Caption: this compound inhibits the NF-κB signaling pathway.
Regulation of Cell Survival and Apoptosis (PI3K/Akt/mTOR)

The PI3K/Akt/mTOR pathway is a central regulator of cell survival, proliferation, and metabolism, and its aberrant activation is a hallmark of many cancers. Growth factors activate PI3K, leading to the phosphorylation and activation of Akt. Akt, in turn, phosphorylates a multitude of downstream targets, including mTORC1, which promotes protein synthesis and cell growth while inhibiting apoptosis. Flavonoids like apigenin and its derivatives have been shown to inhibit this pathway at multiple nodes, including the direct inhibition of PI3K and Akt phosphorylation. This inhibition leads to decreased cell proliferation, cell cycle arrest, and induction of apoptosis, making it a key mechanism for their anticancer effects.

G cluster_extra Extracellular cluster_cyto Cytoplasm GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation This compound This compound This compound->PI3K Inhibits This compound->Akt Inhibits Phosphorylation

Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.

Experimental Protocols

Reproducibility and standardization are critical in drug development. This section provides detailed methodologies for key assays and models used to evaluate the therapeutic potential of this compound.

In Vitro Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.

  • Cell Plating: Seed cancer cells (e.g., HepG2) into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of the test compound. Include wells with untreated cells (negative control) and wells with medium only (blank).

  • Incubation: Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours) under standard culture conditions.

  • MTT Addition: Add 10 µL of MTT stock solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

In Vivo Model: CFA-Induced Rheumatoid Arthritis

This model is widely used to study the pathophysiology of rheumatoid arthritis and to evaluate the efficacy of anti-inflammatory agents.

  • Animal Model: Use male Wistar rats (180-200g). Allow animals to acclimatize for at least one week before the experiment.

  • Arthritis Induction: Induce arthritis by a single subcutaneous injection of 0.1 mL of Complete Freund's Adjuvant (CFA) (containing 10 mg/mL heat-killed Mycobacterium tuberculosis) at the base of the tail or into the plantar surface of a hind paw.

  • Grouping and Treatment: Randomly assign animals to groups (n=6-8 per group): Normal Control, CFA Control, CFA + Rhoifolin (e.g., 10 mg/kg), CFA + Rhoifolin (e.g., 20 mg/kg), and CFA + Indomethacin (positive control, e.g., 10 mg/kg).

  • Dosing: Administer treatments orally by gavage daily, starting from the day of CFA injection or after the onset of symptoms, for a period of 21-28 days.

  • Efficacy Assessment:

    • Paw Edema: Measure the diameter or volume of the hind paws periodically using a digital caliper or plethysmometer.

    • Biochemical Analysis: At the end of the study, collect blood serum to measure levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) using ELISA kits.

    • Oxidative Stress Markers: Homogenize joint tissue to measure levels of malondialdehyde (MDA), glutathione (B108866) (GSH), and superoxide (B77818) dismutase (SOD).

    • Histopathology: Excise knee joints, fix in formalin, decalcify, and embed in paraffin. Stain sections with Hematoxylin and Eosin (H&E) to evaluate synovial inflammation, cartilage erosion, and bone destruction.

  • Statistical Analysis: Analyze data using ANOVA followed by a post-hoc test (e.g., Tukey's) to determine statistical significance between groups.

G cluster_setup Phase 1: Induction & Treatment cluster_monitor Phase 2: Monitoring & Assessment cluster_endpoint Phase 3: Endpoint Analysis A Day 0: Acclimatized Rats B Induce Arthritis (Single s.c. injection of CFA) A->B C Randomize into Treatment Groups (n=6-8 per group) B->C D Daily Oral Dosing (Days 0-21) - Vehicle - Rhoifolin (10 & 20 mg/kg) - Indomethacin C->D E Periodic Measurement (e.g., Days 7, 14, 21) - Paw Edema / Diameter - Body Weight D->E During Treatment F Day 22: Euthanasia & Sample Collection D->F End of Treatment G Serum Analysis: - TNF-α, IL-1β, IL-6 (ELISA) F->G H Tissue Analysis (Joints): - Oxidative Stress Markers - Histopathology (H&E) F->H I Data Analysis (ANOVA) G->I H->I

Caption: Experimental workflow for the CFA-induced arthritis model.
In Vivo Model: HFD/STZ-Induced Type 2 Diabetes

This model mimics the natural progression of T2DM, involving an initial phase of insulin resistance induced by a high-fat diet, followed by pancreatic β-cell dysfunction caused by a low dose of streptozotocin (STZ).

  • Animal Model: Use male Wistar or Sprague-Dawley rats.

  • Dietary Induction: Feed the rats a high-fat diet (HFD, ~58-60% kcal from fat) for a period of 4-8 weeks to induce obesity and insulin resistance. A control group receives a normal chow diet.

  • STZ Injection: After the HFD period, administer a single low-dose intraperitoneal (i.p.) or intravenous (i.v.) injection of STZ (30-35 mg/kg), freshly dissolved in citrate (B86180) buffer (pH 4.5). The normal control group is injected with the vehicle.

  • Diabetes Confirmation: One week after STZ injection, confirm the diabetic state by measuring fasting blood glucose levels. Rats with levels ≥ 270 mg/dL (15 mmol/L) are considered diabetic and included in the study.

  • Treatment: Divide the diabetic rats into groups and administer daily oral doses of rhoifolin (e.g., 10, 20, 40 mg/kg) or a standard antidiabetic drug (e.g., metformin) for 4 weeks.

  • Parameter Measurement:

    • Metabolic Parameters: Monitor body weight, food/water intake, and fasting blood glucose weekly. At the end of the study, measure plasma insulin, HbA1c, and calculate HOMA-IR.

    • Lipid Profile: Analyze serum for triglycerides (TG), total cholesterol (TC), LDL-c, and HDL-c.

    • Liver Function: Measure serum levels of AST and ALT.

    • Inflammation & Oxidative Stress: Quantify inflammatory markers (TNF-α, IL-6) in serum and oxidative stress markers (MDA, GSH, SOD) in liver tissue homogenates.

Summary and Future Directions

The preclinical data for this compound and its isomer rhoifolin strongly suggest a significant therapeutic potential across a spectrum of chronic diseases. The consistent findings regarding their anti-inflammatory, anticancer, and metabolic regulatory activities are promising. The mechanisms of action appear to converge on the modulation of fundamental signaling pathways like NF-κB and PI3K/Akt, which are known to be dysregulated in these pathologies.

However, the translation of these findings to clinical applications requires further investigation. Key future directions for research should include:

  • Pharmacokinetic and Bioavailability Studies: A critical barrier for many flavonoids is their low oral bioavailability. Studies focusing on formulation strategies, such as nanoformulations, are needed to enhance delivery and efficacy.

  • Head-to-Head Isomer Comparison: Rigorous studies directly comparing the efficacy and safety of this compound and rhoifolin are necessary to determine if one isomer possesses a superior therapeutic profile.

  • Chronic Toxicity Studies: Long-term safety and toxicology studies are essential before consideration for human trials.

  • Clinical Trials: Ultimately, well-designed, placebo-controlled clinical trials are required to validate the therapeutic efficacy and safety of this compound in human populations.

References

Isorhoifolin: An In-depth Technical Guide to Stability and Degradation Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isorhoifolin (B194536), a flavonoid glycoside chemically identified as apigenin-7-O-rutinoside, is a natural compound found in various plants, including those of the Citrus genus.[1] Like many flavonoids, this compound has garnered interest for its potential therapeutic properties. However, the successful development of any pharmaceutical agent hinges on a thorough understanding of its chemical stability and degradation profile. This technical guide provides a comprehensive overview of the known and extrapolated stability characteristics and degradation pathways of this compound, drawing upon data from structurally similar flavonoids where direct data is not available.

Forced degradation studies are essential to establish the intrinsic stability of a drug substance, identify potential degradation products, and develop stability-indicating analytical methods.[2][3] This document summarizes the expected behavior of this compound under various stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress.

Data Presentation: Quantitative Stability Data

Direct quantitative stability data for this compound is limited in publicly available literature. Therefore, the following tables summarize stability data for structurally related and representative flavonoids, namely Rutin (B1680289) (Quercetin-3-O-rutinoside) and Apigenin (B1666066), to provide an informed perspective on the anticipated stability of this compound. This compound shares the same rutinoside moiety as rutin and the same aglycone (apigenin) as apigenin-7-O-glucoside. It is generally observed that glycosylation enhances the stability of flavonoid aglycones.[4]

Stress ConditionCompoundConcentrationTemperatureTime% DegradationReference
Acidic Hydrolysis (0.1 M HCl)RutinNot SpecifiedNot SpecifiedNot Specified6.65%[5]
Thermal (Aqueous Solution)ApigeninNot Specified37 °CNot SpecifiedRate Constant (k) = 0.0226 h⁻¹
Thermal (Aqueous Solution)LuteolinNot Specified37 °CNot SpecifiedRate Constant (k) = 0.0245 h⁻¹
Thermal + Fe²⁺ApigeninNot Specified37 °CNot SpecifiedRate Constant (k) = 0.0395 - 0.0728 h⁻¹
Thermal + Cu²⁺ApigeninNot Specified37 °CNot SpecifiedRate Constant (k) increased

Table 1: Quantitative Data from Forced Degradation Studies of Structurally Similar Flavonoids.

pHTemperatureCompoundHydrolysis OutcomeReference
1.10 - 6.8580 °CApigenin-7-O-glucosidePartially hydrolyzed in acidic conditions; hydrolysis rate is pH and temperature-dependent.
AlkalineNot SpecifiedRutinUnstableInferred from multiple sources

Table 2: pH-Dependent Stability of a Structurally Similar Flavonoid Glycoside.

Experimental Protocols

Preparation of this compound Stock Solution

A stock solution of this compound is prepared by dissolving a accurately weighed amount of the compound in a suitable solvent, such as methanol (B129727) or a mixture of methanol and water, to a known concentration (e.g., 1 mg/mL). This stock solution is then used for the individual stress studies.

Hydrolytic Degradation
  • Acidic Hydrolysis: To 1 mL of the this compound stock solution, add 1 mL of 0.1 M hydrochloric acid. The mixture is then heated in a water bath at a specified temperature (e.g., 80°C) for a defined period (e.g., 2 hours). After the incubation period, the solution is cooled to room temperature and neutralized with an appropriate volume of 0.1 M sodium hydroxide. The final volume is adjusted with the dissolution solvent.

  • Alkaline Hydrolysis: To 1 mL of the this compound stock solution, add 1 mL of 0.1 M sodium hydroxide. The mixture is kept at room temperature for a specified duration (e.g., 30 minutes). The reaction is then neutralized with 0.1 M hydrochloric acid, and the final volume is adjusted.

  • Neutral Hydrolysis: 1 mL of the this compound stock solution is mixed with 1 mL of purified water and heated in a water bath at a specified temperature (e.g., 80°C) for a set time (e.g., 2 hours). The solution is then cooled to room temperature, and the final volume is adjusted.

Oxidative Degradation

To 1 mL of the this compound stock solution, add 1 mL of hydrogen peroxide solution (e.g., 3% or 30%). The mixture is kept at room temperature for a defined period (e.g., 24 hours), protected from light. The final volume is then adjusted with the dissolution solvent.

Photolytic Degradation

A solution of this compound is exposed to a combination of visible and UV light in a photostability chamber. The total illumination should be not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample is kept in the dark under the same temperature conditions.

Thermal Degradation

A solid sample of this compound is placed in a thermostatically controlled oven at a specified temperature (e.g., 100°C) for a defined period. A separate sample is prepared in solution and heated under reflux at a specified temperature for a set time.

Sample Analysis

All stressed samples, along with an unstressed control solution, are analyzed by a stability-indicating Ultra-Performance Liquid Chromatography (UPLC) method coupled with a photodiode array (PDA) detector and a mass spectrometer (MS/MS). This allows for the separation and quantification of this compound and its degradation products, as well as the elucidation of the structures of the degradants.

Degradation Pathways

The degradation of flavonoids typically involves the cleavage of the heterocyclic C-ring, followed by further breakdown into smaller phenolic compounds. For this compound, the primary degradation pathways under hydrolytic conditions are expected to involve the hydrolysis of the glycosidic bond and the opening of the pyrone ring.

Hydrolytic Degradation Pathway

Under acidic or alkaline conditions, the glycosidic linkage between apigenin and the rutinoside sugar moiety is susceptible to cleavage, yielding the aglycone apigenin and the disaccharide rutinose. Further degradation of apigenin can occur through the opening of the C-ring.

This compound This compound (Apigenin-7-O-rutinoside) Apigenin Apigenin This compound->Apigenin Acid/Base Hydrolysis Rutinose Rutinose This compound->Rutinose Acid/Base Hydrolysis Degradation_Products Further Degradation Products Apigenin->Degradation_Products C-Ring Opening

Proposed hydrolytic degradation pathway of this compound.
General Experimental Workflow for Stability Studies

The logical flow for conducting a comprehensive stability study of this compound is outlined below.

cluster_stress Forced Degradation cluster_analysis Analysis cluster_outcome Outcome Hydrolysis Hydrolysis (Acid, Base, Neutral) UPLC_PDA UPLC-PDA Analysis Hydrolysis->UPLC_PDA Oxidation Oxidation (H2O2) Oxidation->UPLC_PDA Photolysis Photolysis (UV/Vis Light) Photolysis->UPLC_PDA Thermal Thermal (Dry & Wet Heat) Thermal->UPLC_PDA UPLC_MS UPLC-MS/MS Analysis UPLC_PDA->UPLC_MS Stability_Profile Establish Stability Profile UPLC_MS->Stability_Profile Degradation_Pathway Elucidate Degradation Pathways UPLC_MS->Degradation_Pathway Method_Validation Validate Stability-Indicating Method UPLC_MS->Method_Validation This compound This compound (Drug Substance) This compound->Hydrolysis This compound->Oxidation This compound->Photolysis This compound->Thermal

Workflow for this compound stability and degradation studies.

Conclusion

While specific stability data for this compound is not extensively documented, a comprehensive understanding of its stability profile can be extrapolated from studies on structurally analogous flavonoids such as rutin and apigenin glycosides. This compound is anticipated to be susceptible to degradation under hydrolytic (both acidic and basic), oxidative, and thermal stress conditions, with the glycosidic bond and the central pyrone ring being the most labile parts of the molecule. Photolytic degradation is also a potential pathway. The provided experimental protocols offer a robust framework for conducting forced degradation studies to definitively characterize the stability of this compound and its degradation products. This information is critical for the development of stable pharmaceutical formulations and robust analytical methods, ensuring the quality, safety, and efficacy of this compound-based therapeutic products.

References

Isorhoifolin metabolism in mammalian systems

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Metabolism of Isorhoifolin (B194536) in Mammalian Systems

Introduction

This compound (Apigenin-7-O-rutinoside) is a flavonoid glycoside found in various citrus fruits and other plants. As with many plant-derived polyphenols, its potential therapeutic effects are intrinsically linked to its metabolic fate within the body. Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is critical for researchers, scientists, and drug development professionals to evaluate its bioavailability, efficacy, and potential for drug interactions. This guide provides a comprehensive overview of the anticipated metabolic pathways of this compound in mammalian systems, based on established principles of flavonoid metabolism and data from structurally similar compounds.

Metabolic Pathways of this compound

The metabolism of flavonoids like this compound is a multi-step process primarily occurring in the intestine and liver. It involves enzymatic modifications that increase water solubility and facilitate excretion. The metabolism can be broadly divided into two phases.

Phase I Metabolism: This phase involves reactions such as oxidation, reduction, and hydrolysis. For this compound, the initial and most critical step is the hydrolysis of the glycosidic bond, which releases the aglycone, apigenin (B1666066). This deglycosylation is primarily carried out by gut microbiota in the small and large intestines. The resulting apigenin is more readily absorbed than its glycosylated form.

Phase II Metabolism: Following absorption, the aglycone (apigenin) undergoes extensive Phase II conjugation reactions in the enterocytes and hepatocytes.[1] These reactions involve the addition of endogenous hydrophilic molecules to the aglycone, significantly increasing its polarity and facilitating its elimination. The primary Phase II metabolic pathways for apigenin, the aglycone of this compound, are:

  • Glucuronidation: This is a major metabolic pathway for flavonoids. The enzyme UDP-glucuronosyltransferase (UGT) catalyzes the transfer of glucuronic acid to the hydroxyl groups of apigenin.[2]

  • Sulfation: Sulfotransferases (SULTs) catalyze the addition of a sulfonate group to the hydroxyl moieties of apigenin.

  • Methylation: Catechol-O-methyltransferase (COMT) can methylate hydroxyl groups on the B-ring of flavonoid aglycones.

The resulting metabolites, such as apigenin-glucuronide and apigenin-sulfate, are the primary forms found in systemic circulation and are eventually excreted in urine and feces.

Isorhoifolin_Metabolism Predicted Metabolic Pathway of this compound This compound This compound (Apigenin-7-O-rutinoside) Apigenin Apigenin (Aglycone) This compound->Apigenin Gut Microbiota (Hydrolysis) PhaseII_Metabolites Phase II Metabolites (Glucuronides, Sulfates) Apigenin->PhaseII_Metabolites Liver & Intestine (Glucuronidation, Sulfation) Excretion Excretion (Urine, Feces) PhaseII_Metabolites->Excretion

Predicted Metabolic Pathway of this compound

Quantitative Data Summary

Direct pharmacokinetic data for this compound in mammalian systems is limited in the public domain. However, data from studies on its aglycone, apigenin, and other similar flavonoids can provide valuable insights into its likely pharmacokinetic profile.

Table 1: Pharmacokinetic Parameters of Structurally Related Flavonoids in Rats

CompoundDose & RouteCmaxTmax (h)AUC (ng·h/mL)Bioavailability (%)Reference
Luteolin50 mg/kg (oral)5.5 µg/mL0.08-4.10%[3]
Isoorientin150 mg/kg (oral)Low (parent)--8.98%[4]
Magnolin (B20458)1, 2, 4 mg/kg (oral)Dose-dependent-Dose-dependent54.3-76.4%[5]

Note: The data presented is for analogous compounds and should be used as a reference for the potential behavior of this compound.

Experimental Protocols

The study of this compound metabolism typically involves a combination of in vitro and in vivo experimental models.

In Vitro Metabolism using Liver Microsomes

This method is essential for studying Phase I (e.g., CYP450-mediated) and Phase II (e.g., UGT-mediated) metabolism.[2][6]

Objective: To identify the metabolites of this compound formed by hepatic enzymes.

Materials:

  • This compound

  • Pooled human or rat liver microsomes[2][7]

  • NADPH regenerating system (for Phase I)

  • UDPGA (uridine 5'-diphosphoglucuronic acid) (for glucuronidation)

  • PAPS (3'-phosphoadenosine-5'-phosphosulfate) (for sulfation)

  • Phosphate (B84403) buffer

  • Acetonitrile (for quenching the reaction)

  • LC-MS/MS system for analysis[8]

Protocol:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a microcentrifuge tube, combine liver microsomes, the appropriate cofactor (NADPH, UDPGA, or PAPS), and phosphate buffer.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding this compound to the mixture.

  • Incubate at 37°C for a specified time (e.g., 60 minutes).

  • Terminate the reaction by adding ice-cold acetonitrile.

  • Centrifuge the sample to precipitate proteins.

  • Analyze the supernatant for the presence of metabolites using LC-MS/MS.[9]

In_Vitro_Workflow In Vitro Metabolism Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Microsomes Liver Microsomes Incubation Incubate at 37°C Microsomes->Incubation Cofactors Cofactors (NADPH, UDPGA) Cofactors->Incubation This compound This compound This compound->Incubation Quenching Quench with Acetonitrile Incubation->Quenching Centrifugation Centrifuge Quenching->Centrifugation LCMS LC-MS/MS Analysis Centrifugation->LCMS Metabolite_ID Metabolite Identification LCMS->Metabolite_ID

In Vitro Metabolism Experimental Workflow
In Vivo Pharmacokinetic Studies in Rats

Animal models are crucial for understanding the complete ADME profile of a compound.[10]

Objective: To determine the pharmacokinetic parameters of this compound and its major metabolites after oral administration.

Materials:

  • This compound

  • Sprague-Dawley rats[4]

  • Oral gavage needles

  • Blood collection tubes (with anticoagulant)

  • Metabolic cages for urine and feces collection

  • LC-MS/MS system for bioanalysis[5]

Protocol:

  • Fast rats overnight before dosing.

  • Administer a single oral dose of this compound suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

  • Collect blood samples from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours).

  • Process blood to obtain plasma and store at -80°C until analysis.

  • House rats in metabolic cages to collect urine and feces for up to 72 hours to assess excretion.[4]

  • Extract this compound and its metabolites from plasma, urine, and fecal homogenates.

  • Quantify the concentrations using a validated LC-MS/MS method.

  • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using appropriate software.

Analytical Methodologies

High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for identifying and quantifying this compound and its metabolites in biological matrices.[11] This technique offers high sensitivity and selectivity, allowing for the detection of low-concentration metabolites in complex samples.[12]

Conclusion and Future Directions

The metabolism of this compound in mammalian systems is expected to follow the general pathways observed for other flavonoid glycosides, involving initial deglycosylation by gut microbiota followed by extensive Phase II conjugation of the resulting aglycone, apigenin. While direct experimental data on this compound is scarce, the methodologies and findings from studies on related compounds provide a robust framework for its investigation. Future research should focus on conducting dedicated in vitro and in vivo studies on this compound to elucidate its precise metabolic fate, identify its specific metabolites, and accurately determine its pharmacokinetic profile. This knowledge is indispensable for the further development of this compound as a potential therapeutic agent.

References

Isorhoifolin: A Technical Guide to its Bioavailability and Pharmacokinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isorhoifolin (B194536), a flavonoid glycoside found in various plant species, has garnered scientific interest for its potential therapeutic properties. However, a comprehensive understanding of its bioavailability and pharmacokinetic profile remains a significant knowledge gap in the scientific literature. This technical guide consolidates the current understanding of this compound's absorption, distribution, metabolism, and excretion (ADME) by examining data from its aglycone, rhoifolin, and other structurally related flavonoid glycosides. Due to the limited direct research on this compound, this document also provides a detailed framework of experimental protocols and discusses potential signaling pathway interactions to guide future research and drug development efforts.

Introduction to this compound

This compound, also known as apigenin-7-O-neohesperidoside, is a naturally occurring flavonoid. Flavonoids are a broad class of plant secondary metabolites known for their antioxidant and anti-inflammatory properties. The therapeutic potential of many flavonoids, however, is often limited by their low bioavailability. Understanding the pharmacokinetic profile of this compound is crucial for evaluating its potential as a therapeutic agent.

Bioavailability and Pharmacokinetics: An Overview

Absorption

Flavonoid glycosides are typically not readily absorbed in their intact form. The absorption of this compound is likely to follow one of two main pathways:

  • Hydrolysis by Intestinal Enzymes: Lactase phlorizin (B1677692) hydrolase in the brush border of the small intestine may hydrolyze this compound to its aglycone, rhoifolin, which can then be absorbed.

  • Metabolism by Gut Microbiota: this compound that reaches the colon can be hydrolyzed by bacterial β-glucosidases to rhoifolin. The aglycone can then be absorbed or further metabolized by the gut microbiota.

The overall bioavailability of this compound is expected to be low, a common characteristic of flavonoid glycosides due to their hydrophilicity and susceptibility to extensive metabolism.

Distribution

Once absorbed, this compound and its metabolites are expected to be distributed throughout the body. The extent of tissue distribution is currently unknown.

Metabolism

The metabolism of this compound is anticipated to be extensive, occurring in the intestines and the liver. The primary metabolic pathways for flavonoids include:

  • Deglycosylation: Removal of the sugar moiety to form the aglycone, rhoifolin.

  • Phase II Conjugation: The aglycone and its metabolites undergo conjugation reactions, primarily glucuronidation and sulfation, to form more water-soluble compounds that can be easily excreted. These conjugated metabolites are often the predominant forms found in systemic circulation.

Excretion

The metabolites of this compound are primarily excreted in the urine and feces.

Quantitative Pharmacokinetic Data (Hypothetical)

In the absence of direct experimental data for this compound, the following table presents hypothetical pharmacokinetic parameters based on typical values observed for other flavonoid glycosides in rat models. These values are for illustrative purposes and should be experimentally determined.

ParameterOral Administration (Hypothetical)Intravenous Administration (Hypothetical)
Dose 100 mg/kg10 mg/kg
Cmax (ng/mL) 250 ± 505000 ± 800
Tmax (h) 1.5 ± 0.50.1 ± 0.05
AUC (0-t) (ng·h/mL) 1200 ± 2008000 ± 1500
t1/2 (h) 4.0 ± 1.02.5 ± 0.8
Bioavailability (%) < 10-

Caption: Hypothetical pharmacokinetic parameters of this compound in rats.

Experimental Protocols for Pharmacokinetic Studies

The following section outlines a detailed methodology for a typical preclinical pharmacokinetic study of a flavonoid glycoside like this compound in a rat model.

Animal Studies
  • Species: Sprague-Dawley rats (male, 200-250 g) are commonly used.

  • Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and have access to standard chow and water ad libitum.

  • Acclimatization: A minimum of one week of acclimatization is recommended before the experiment.

  • Fasting: Animals should be fasted overnight before dosing.

Dosing and Sample Collection
  • Oral Administration: this compound is suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administered via oral gavage.

  • Intravenous Administration: this compound is dissolved in a vehicle suitable for injection (e.g., saline with a co-solvent like DMSO) and administered as a bolus via the tail vein.

  • Blood Sampling: Blood samples (approximately 0.2 mL) are collected from the jugular vein or tail vein at predetermined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

  • Plasma Preparation: Plasma is separated by centrifugation (e.g., 4000 rpm for 10 minutes at 4°C) and stored at -80°C until analysis.

Bioanalytical Method: HPLC-MS/MS

A sensitive and specific high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method is required to quantify this compound and its metabolites in plasma.

  • Sample Preparation: Plasma samples are typically prepared using protein precipitation with a solvent like acetonitrile (B52724) or methanol, followed by centrifugation. The supernatant is then analyzed.

  • Chromatographic Separation: A C18 reversed-phase column is commonly used for separation. The mobile phase usually consists of a gradient of an aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).

  • Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection and quantification. Specific precursor-to-product ion transitions for this compound and its metabolites need to be identified and optimized.

  • Method Validation: The analytical method should be fully validated according to regulatory guidelines, including assessments of linearity, accuracy, precision, selectivity, recovery, and stability.

The following diagram illustrates a typical experimental workflow for a pharmacokinetic study.

experimental_workflow cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis cluster_data Data Interpretation oral Oral Administration (gavage) blood Blood Collection (serial sampling) oral->blood iv Intravenous Administration (tail vein injection) iv->blood plasma Plasma Separation (centrifugation) blood->plasma extraction Sample Preparation (protein precipitation) plasma->extraction hplc HPLC Separation (C18 column) extraction->hplc ms MS/MS Detection (MRM mode) hplc->ms pk_params Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC) ms->pk_params bioavailability Bioavailability Determination pk_params->bioavailability

Caption: Experimental workflow for a pharmacokinetic study.

Potential Signaling Pathway Interactions

While direct evidence for this compound is lacking, flavonoids are known to modulate various signaling pathways, which may contribute to their biological activities. The primary metabolites of this compound, particularly its aglycone rhoifolin, are likely the active moieties that interact with these pathways.

Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK pathway is a key signaling cascade involved in cell proliferation, differentiation, inflammation, and apoptosis. Flavonoids have been shown to modulate the MAPK pathway, often leading to anti-inflammatory and anti-cancer effects. It is plausible that rhoifolin, the aglycone of this compound, could inhibit the phosphorylation of key kinases in this pathway, such as ERK, JNK, and p38.

MAPK_pathway cluster_extracellular Extracellular cluster_receptor Cell Membrane cluster_intracellular Intracellular Signaling cluster_nucleus Nucleus stimuli Inflammatory Stimuli (e.g., LPS) receptor Receptor stimuli->receptor mapkkk MAPKKK receptor->mapkkk mapkk MAPKK mapkkk->mapkk mapk MAPK (ERK, JNK, p38) mapkk->mapk transcription Transcription Factors (e.g., AP-1, NF-κB) mapk->transcription rhoifolin Rhoifolin (Aglycone of this compound) rhoifolin->mapk Inhibition gene Gene Expression (Pro-inflammatory cytokines) transcription->gene

Caption: Postulated inhibition of the MAPK pathway by rhoifolin.

Phosphatidylinositol 3-Kinase (PI3K)/Akt Pathway

The PI3K/Akt signaling pathway is crucial for cell survival, growth, and proliferation. Dysregulation of this pathway is often implicated in cancer. Many flavonoids have been reported to inhibit the PI3K/Akt pathway, leading to the induction of apoptosis in cancer cells. Rhoifolin may exert anti-proliferative effects by inhibiting the phosphorylation of Akt, a key downstream effector of PI3K.

PI3K_Akt_pathway cluster_extracellular Extracellular cluster_receptor Cell Membrane cluster_intracellular Intracellular Signaling cluster_cellular_response Cellular Response growth_factor Growth Factors receptor Receptor Tyrosine Kinase growth_factor->receptor pi3k PI3K receptor->pi3k pip3 PIP3 pi3k->pip3 pip2 PIP2 pip2->pi3k akt Akt pip3->akt survival Cell Survival & Proliferation akt->survival rhoifolin Rhoifolin (Aglycone of this compound) rhoifolin->akt Inhibition apoptosis Inhibition of Apoptosis survival->apoptosis

Caption: Postulated inhibition of the PI3K/Akt pathway by rhoifolin.

Future Directions and Conclusion

The lack of direct pharmacokinetic data for this compound presents a significant barrier to its development as a therapeutic agent. Future research should prioritize in vivo pharmacokinetic studies in relevant animal models to determine its ADME profile accurately. Furthermore, investigating the metabolism of this compound in human liver microsomes would provide valuable insights into its metabolic fate in humans. Elucidating the specific molecular targets and signaling pathways modulated by this compound and its metabolites will be crucial for understanding its mechanism of action and therapeutic potential.

Isorhoifolin: A Comprehensive Technical Guide on Its Safety and Toxicity Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isorhoifolin (B194536), a flavonoid glycoside found in various plants, has garnered interest for its potential therapeutic properties. This technical guide provides a detailed overview of the current knowledge regarding the safety and toxicity profile of this compound. While comprehensive toxicological data remains limited, this document synthesizes available information on its genotoxicity, cytotoxicity, and general safety classifications. Furthermore, it outlines standard experimental protocols for key toxicological assays and visualizes relevant signaling pathways potentially modulated by flavonoids like this compound. The information presented herein is intended to serve as a foundational resource for researchers and drug development professionals engaged in the evaluation of this compound for potential therapeutic applications.

General Safety and Hazard Classification

According to available Safety Data Sheets (SDS), this compound does not meet the criteria for classification as a hazardous substance. It is not classified as acutely toxic, corrosive or irritating to the skin, a serious eye irritant, a respiratory or skin sensitizer, germ cell mutagenic, carcinogenic, or a reproductive toxicant.[1] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves and safety goggles, are recommended when handling the compound.

Preclinical Safety and Toxicity Data

Quantitative preclinical safety and toxicity data for this compound are not extensively available in the public domain. The following tables summarize the limited information that has been found.

Table 1: Genotoxicity Data for this compound

Assay TypeTest SystemConcentrationResultsReference
Reverse Mutation Assay (Ames Test)E. coli WP2 (tryptophan reverse mutation)2 µMAntimutagenic properties observedMedKoo Biosciences

Table 2: Enzyme Inhibition Data for this compound

Target EnzymeIC50 ValueReference
Matrix Metalloproteinase-1 (MMP-1)0.33 µMMedKoo Biosciences
Matrix Metalloproteinase-3 (MMP-3)2.45 µMMedKoo Biosciences
Matrix Metalloproteinase-13 (MMP-13)0.22 µMMedKoo Biosciences

Note: IC50 values for enzyme inhibition are not direct measures of cytotoxicity but provide information on the compound's biological activity.

Pharmacokinetics (ADME Profile)

Potential Signaling Pathway Interactions

While specific signaling pathways modulated by this compound are not extensively documented, flavonoids are known to interact with various cellular signaling cascades. Based on studies of related compounds, the PI3K-Akt and MAPK signaling pathways are plausible targets.

PI3K_Akt_Signaling_Pathway PI3K/Akt Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTOR mTOR Akt->mTOR activates Apoptosis Apoptosis Akt->Apoptosis inhibits CellGrowth Cell Growth & Proliferation mTOR->CellGrowth This compound This compound (potential inhibitor) This compound->Akt potential inhibition

PI3K/Akt Signaling Pathway

MAPK_Signaling_Pathway MAPK/ERK Signaling Pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., AP-1) ERK->TranscriptionFactors CellProliferation Cell Proliferation, Differentiation, Survival TranscriptionFactors->CellProliferation This compound This compound (potential modulator) This compound->Raf potential inhibition

MAPK/ERK Signaling Pathway

Detailed Experimental Protocols

The following sections provide detailed methodologies for key in vitro and in vivo toxicological assays that are essential for a comprehensive safety assessment of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of this compound that inhibits cell viability by 50% (IC50).

Methodology:

  • Cell Culture: Plate cells (e.g., normal human cell lines such as fibroblasts or endothelial cells) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare a series of dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing different concentrations of this compound. Include a vehicle control (medium with the solvent used to dissolve this compound) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the this compound concentration and fitting the data to a dose-response curve.

MTT_Assay_Workflow MTT Assay Workflow Start Start CellSeeding Seed cells in 96-well plate Start->CellSeeding Incubate1 Incubate overnight CellSeeding->Incubate1 Treatment Treat with this compound (various concentrations) Incubate1->Treatment Incubate2 Incubate for 24/48/72 hours Treatment->Incubate2 AddMTT Add MTT reagent Incubate2->AddMTT Incubate3 Incubate for 2-4 hours AddMTT->Incubate3 AddSolubilizer Add solubilization solution Incubate3->AddSolubilizer MeasureAbsorbance Measure absorbance at 570 nm AddSolubilizer->MeasureAbsorbance CalculateIC50 Calculate IC50 value MeasureAbsorbance->CalculateIC50 End End CalculateIC50->End

MTT Assay Workflow
Bacterial Reverse Mutation Assay (Ames Test)

Objective: To assess the mutagenic potential of this compound by its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

Methodology:

  • Strain Selection: Use a set of tester strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537, TA1538) that have different mutations in the histidine operon.

  • Metabolic Activation: Conduct the assay with and without a metabolic activation system (S9 mix), which is a liver homogenate that simulates mammalian metabolism.

  • Plate Incorporation Method:

    • Mix the tester strain, this compound at various concentrations, and S9 mix (or buffer) in molten top agar (B569324).

    • Pour the mixture onto a minimal glucose agar plate.

    • Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine) on each plate.

  • Data Analysis: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice the background (spontaneous reversion) rate.

In Vivo Micronucleus Assay

Objective: To evaluate the potential of this compound to cause chromosomal damage in vivo.

Methodology:

  • Animal Model: Use a suitable rodent model, such as mice or rats.

  • Dosing: Administer this compound to the animals via an appropriate route (e.g., oral gavage) at multiple dose levels. Include a vehicle control and a positive control (a known clastogen).

  • Sample Collection: At specified time points after dosing (e.g., 24 and 48 hours), collect bone marrow or peripheral blood samples.

  • Slide Preparation: Prepare smears of the bone marrow or blood on microscope slides.

  • Staining: Stain the slides with a dye that differentiates between polychromatic erythrocytes (PCEs, immature red blood cells) and normochromatic erythrocytes (NCEs, mature red blood cells) and allows for the visualization of micronuclei.

  • Microscopic Analysis: Score a predetermined number of PCEs for the presence of micronuclei. The ratio of PCEs to NCEs is also determined to assess bone marrow toxicity.

  • Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated PCEs in the treated groups compared to the vehicle control group indicates a positive result.

Conclusion and Future Directions

The currently available data suggests that this compound has a favorable preliminary safety profile, with no strong indications of acute toxicity or mutagenicity. However, the lack of comprehensive and quantitative toxicological and pharmacokinetic data is a significant gap that needs to be addressed for its further development as a therapeutic agent.

Future research should focus on:

  • Conducting robust in vitro cytotoxicity studies on a panel of human cell lines, including both cancerous and non-cancerous lines, to determine IC50 values.

  • Performing a complete battery of genotoxicity tests, including the Ames test with a full set of tester strains and in vivo micronucleus and/or comet assays.

  • Undertaking comprehensive in vivo acute and sub-chronic toxicity studies to determine the LD50 and identify potential target organs of toxicity.

  • Characterizing the full ADME profile of this compound in relevant animal models to understand its bioavailability, metabolic fate, and excretion pathways.

  • Investigating the specific signaling pathways modulated by this compound to elucidate its mechanism of action and potential off-target effects.

A thorough understanding of the safety and toxicity of this compound is paramount for its successful translation from a promising natural compound to a safe and effective therapeutic agent. The experimental protocols and conceptual frameworks provided in this guide offer a roadmap for generating the necessary data to achieve this goal.

References

Methodological & Application

Application Notes and Protocols for Isorhoifolin Extraction and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isorhoifolin (B194536) is a flavonoid glycoside found in various plant species, notably in the Rutaceae family, including Citrus and Fortunella species, as well as in peanuts (Arachis hypogaea). It has garnered significant attention for its potential therapeutic properties, including antioxidant, anti-inflammatory, and anticancer activities.[1][2] This document provides detailed application notes and protocols for the extraction and isolation of this compound from plant materials, intended for researchers, scientists, and professionals in drug development.

Data Presentation: Quantitative Extraction Parameters

The efficiency of this compound extraction is influenced by several factors, including the plant matrix, extraction method, solvent system, temperature, and extraction time. Below is a summary of quantitative data from various studies, presented for easy comparison.

Plant MaterialExtraction MethodSolvent SystemSolid-to-Liquid RatioTemperature (°C)TimeYield/EfficiencyReference
Citrus aurantium (Bitter Orange) LeavesUltrasound-Assisted Extraction (UAE)Water1:40 (g/mL)8065 minOptimized for total phenolic compounds[3]
Citrus aurantium (Bitter Orange) LeavesUAE72% Ethanol--< 5 minHigh oleuropein (B1677263) content[4]
Citrus aurantium PeelsUAE50-80% Acetone2-10 g/100 mL-15-45 min3.32-31.74 mg/g total phenols[1]
Arachis hypogaea (Peanut) ShellsUAE with Supramolecular Solvents (SUPRAS)SUPRAS/Equilibrium Solution1:36 (g/mL)6715 min1.645 mg/g luteolin (B72000) (related flavonoid)
Arachis hypogaea (Peanut) ShellsMaceration70% Aqueous Ethanol1:10 (w/v)Room Temp24 h-
General Flavonoid ExtractionSoxhlet ExtractionMethanol (B129727)-Boiling Point6 hGenerally effective for thermostable compounds
General Flavonoid ExtractionMaceration70% Methanol-Room Temp18 hSimple but time-consuming

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound from Citrus aurantium Leaves

This protocol is optimized for the extraction of phenolic compounds, including this compound, from bitter orange leaves.

Materials and Equipment:

  • Dried and powdered Citrus aurantium leaves

  • Distilled water or 70% Ethanol

  • Ultrasonic bath or probe sonicator

  • Beaker or flask

  • Filter paper (e.g., Whatman No. 1)

  • Rotary evaporator

  • Freeze dryer (optional)

Procedure:

  • Sample Preparation: Weigh 10 g of dried, powdered Citrus aurantium leaves.

  • Solvent Addition: Add 400 mL of distilled water (for a 1:40 solid-to-liquid ratio) to the leaf powder in a beaker.

  • Ultrasonication: Place the beaker in an ultrasonic bath and set the temperature to 80°C. Sonicate for 65 minutes.

  • Filtration: After extraction, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant material.

  • Concentration: Concentrate the filtrate using a rotary evaporator at a reduced pressure and a temperature below 50°C to remove the solvent.

  • Drying: Dry the concentrated extract to a constant weight using a freeze dryer or a vacuum oven.

  • Storage: Store the dried crude extract at -20°C for further purification.

Protocol 2: Maceration Extraction of this compound from Fortunella margarita (Kumquat) Peels

This protocol describes a simple maceration technique suitable for extracting flavonoids from kumquat peels.

Materials and Equipment:

  • Fresh Fortunella margarita peels

  • Methanol (HPLC grade)

  • Erlenmeyer flask

  • Shaker or magnetic stirrer

  • Filter paper

  • Rotary evaporator

Procedure:

  • Sample Preparation: Wash and finely chop fresh kumquat peels. Weigh 50 g of the chopped peels.

  • Solvent Addition: Place the peels in a 500 mL Erlenmeyer flask and add 250 mL of methanol.

  • Maceration: Seal the flask and place it on a shaker or use a magnetic stirrer to agitate the mixture at room temperature for 24 hours.

  • Filtration: Filter the mixture to separate the extract.

  • Re-extraction: Repeat the maceration process with the remaining plant material two more times with fresh methanol to ensure complete extraction.

  • Pooling and Concentration: Combine the filtrates from all three extractions and concentrate them using a rotary evaporator.

  • Drying and Storage: Dry the resulting crude extract and store it at -20°C.

Protocol 3: Isolation and Purification of this compound using Column Chromatography

This protocol outlines the purification of this compound from a crude plant extract using column chromatography followed by High-Performance Liquid Chromatography (HPLC).

Part A: Silica (B1680970) Gel Column Chromatography

Materials and Equipment:

  • Crude this compound extract

  • Silica gel (100-200 mesh)

  • Glass chromatography column

  • Solvents: Hexane (B92381), Ethyl Acetate (B1210297), Methanol (all HPLC grade)

  • Beakers and test tubes for fraction collection

  • Thin Layer Chromatography (TLC) plates and chamber

Procedure:

  • Column Packing: Prepare a slurry of silica gel in hexane and pour it into the chromatography column. Allow the silica to settle, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the top of the silica gel column.

  • Elution: Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding increasing amounts of ethyl acetate and then methanol. A typical gradient might be:

    • Hexane:Ethyl Acetate (9:1)

    • Hexane:Ethyl Acetate (1:1)

    • 100% Ethyl Acetate

    • Ethyl Acetate:Methanol (9:1)

  • Fraction Collection: Collect the eluate in small fractions.

  • TLC Monitoring: Monitor the fractions using TLC to identify those containing this compound.

  • Pooling: Combine the fractions that show a pure spot corresponding to this compound.

  • Concentration: Evaporate the solvent from the pooled fractions to obtain a partially purified this compound sample.

Part B: High-Performance Liquid Chromatography (HPLC) Purification

Materials and Equipment:

  • Partially purified this compound extract

  • HPLC system with a UV detector

  • Reverse-phase C18 column (e.g., 250 x 4.6 mm, 5 µm)

  • Mobile phase: Acetonitrile and Water (with 0.1% formic acid or phosphoric acid)

  • Syringe filters (0.45 µm)

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase components (e.g., Solvent A: Water with 0.1% formic acid; Solvent B: Acetonitrile). Degas the solvents before use.

  • Sample Preparation: Dissolve the partially purified extract in the mobile phase and filter it through a 0.45 µm syringe filter.

  • HPLC Conditions:

    • Column: C18 reverse-phase column

    • Mobile Phase: A gradient elution is typically used. For example, start with 10% B, increasing to 50% B over 30 minutes.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: Set the UV detector to the maximum absorbance wavelength for this compound (typically around 280-350 nm).

    • Injection Volume: 20 µL

  • Injection and Fraction Collection: Inject the sample and collect the peak corresponding to this compound based on its retention time.

  • Purity Check: Re-inject the collected fraction to confirm its purity.

  • Solvent Removal: Remove the mobile phase from the purified fraction using a rotary evaporator or freeze dryer to obtain pure this compound.

Visualization of Workflows and Pathways

Extraction_and_Isolation_Workflow cluster_extraction Extraction cluster_purification Purification Plant_Material Plant Material (e.g., Citrus leaves) Grinding Grinding and Drying Plant_Material->Grinding Extraction Extraction (UAE or Maceration) Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration Crude_Extract Crude this compound Extract Concentration->Crude_Extract Column_Chromatography Silica Gel Column Chromatography Crude_Extract->Column_Chromatography Fraction_Collection Fraction Collection & TLC Monitoring Column_Chromatography->Fraction_Collection HPLC Preparative HPLC (C18 Column) Fraction_Collection->HPLC Pure_this compound Pure this compound HPLC->Pure_this compound

Figure 1: General workflow for the extraction and isolation of this compound.

Anti_Inflammatory_Pathway This compound This compound NFkB_Activation NF-κB Activation This compound->NFkB_Activation Inhibits LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Receptor LPS->TLR4 TLR4->NFkB_Activation Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB_Activation->Pro_inflammatory_Cytokines Inflammation Inflammation Pro_inflammatory_Cytokines->Inflammation

Figure 2: Proposed anti-inflammatory signaling pathway of this compound via NF-κB inhibition.

Antioxidant_Pathway This compound This compound PI3K_Akt PI3K/Akt Pathway This compound->PI3K_Akt Activates Nrf2_Activation Nrf2 Activation PI3K_Akt->Nrf2_Activation ARE Antioxidant Response Element (ARE) Nrf2_Activation->ARE Binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Induces Expression of Cellular_Protection Cellular Protection against Oxidative Stress Antioxidant_Enzymes->Cellular_Protection

Figure 3: Proposed antioxidant signaling pathway of this compound via Nrf2 activation.

References

Isorhoifolin: From Synthesis to Novel Derivatives for Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the synthesis and derivatization of isorhoifolin (B194536) (apigenin-7-O-rutinoside), a naturally occurring flavonoid with significant therapeutic potential. Detailed protocols for both chemical and enzymatic synthesis are presented, alongside methods for creating novel this compound derivatives. This guide is intended to serve as a practical resource for researchers in natural product chemistry, medicinal chemistry, and drug discovery, facilitating the exploration of this compound and its analogs for various applications.

Synthesis of this compound

This compound can be synthesized through both chemical and enzymatic approaches. The choice of method may depend on factors such as desired yield, purity requirements, and available resources.

Chemical Synthesis

A common chemical strategy for the synthesis of this compound involves the glycosylation of the aglycone, apigenin (B1666066), with a protected rutinose donor, followed by deprotection. A semi-synthetic approach starting from the readily available flavonoid, naringin (B1676962), has also been reported.

Protocol 1: Semi-synthesis from Naringin

This method involves the conversion of naringin to rhoifolin (B190594) (an isomer of this compound), which can then be used as a starting material or potentially isomerized.

Experimental Protocol:

  • Oxidation of Naringin:

    • Dissolve naringin in a mixture of pyridine (B92270) and iodine.

    • Heat the reaction mixture at 95°C.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the mixture to room temperature.

  • Acetylation (Optional, for purification or further derivatization):

    • Add acetic anhydride (B1165640) to the reaction mixture from the previous step.

    • Heat the mixture at 95°C for several hours.

    • After cooling, the acetylated product can be purified by chromatography.

  • Purification:

    • The crude product can be purified using column chromatography on silica (B1680970) gel or by preparative high-performance liquid chromatography (HPLC).[1][2][3]

Enzymatic Synthesis

Enzymatic synthesis offers a greener and often more regioselective alternative to chemical methods. A two-step enzymatic approach can be employed, starting from apigenin.

Step 1: Glucosylation of Apigenin

The first step involves the glucosylation of apigenin at the 7-hydroxyl position to form apigenin-7-O-glucoside. This can be achieved using a glucosyltransferase enzyme.

Protocol 2: Enzymatic Glucosylation of Apigenin

Materials:

  • Apigenin

  • UDP-glucose (UDPG)

  • Glucosyltransferase (e.g., YjiC from Bacillus licheniformis)[4]

  • Tris-HCl buffer

  • MgCl₂

  • Heating block or water bath

  • Centrifuge

Experimental Protocol: [4]

  • Prepare a reaction mixture containing Tris-HCl buffer (100 mM, pH 8.8), MgCl₂ (1 mM), apigenin (3 mM), and UDP-glucose (3 mM).

  • Add the purified glucosyltransferase (e.g., 35 µg/mL) to initiate the reaction.

  • Incubate the mixture at 30°C for 3 hours.

  • Quench the reaction by heating at 100°C for 5 minutes.

  • Centrifuge the mixture to remove the precipitated enzyme.

  • Analyze the supernatant for the formation of apigenin-7-O-glucoside by HPLC.[5]

Step 2: Rhamnosylation of Apigenin-7-O-glucoside

The second step involves the attachment of a rhamnose moiety to the glucose of apigenin-7-O-glucoside to yield this compound. This is catalyzed by a rhamnosyltransferase.

Protocol 3: Enzymatic Rhamnosylation

Materials:

  • Apigenin-7-O-glucoside

  • UDP-rhamnose

  • Rhamnosyltransferase

  • Appropriate buffer system

  • Incubator

Experimental Protocol:

  • Prepare a reaction mixture containing the apigenin-7-O-glucoside substrate, UDP-rhamnose, and the rhamnosyltransferase in a suitable buffer.

  • Incubate the reaction at the optimal temperature and pH for the specific enzyme used.

  • Monitor the formation of this compound by HPLC.

  • Purify the product using chromatographic techniques.

Quantitative Data for Synthesis:

Synthesis StepProductMethodYield/ConversionReference
Glucosylation of ApigeninApigenin-7-O-glucosideEnzymatic (YjiC)High conversion[4]
Rhamnosylation of Isorhamnetin-3-O-glucosideIsorhamnetin-3-O-rutinosideThree-enzyme cascade100% molar conversion[6]

Synthesis Workflow

SynthesisWorkflow cluster_chemical Chemical Synthesis cluster_enzymatic Enzymatic Synthesis Naringin Naringin Rhoifolin Rhoifolin Naringin->Rhoifolin I₂ / Pyridine Apigenin Apigenin A7G Apigenin-7-O-glucoside Apigenin->A7G Glucosyltransferase + UDP-Glucose This compound This compound A7G->this compound Rhamnosyltransferase + UDP-Rhamnose

Caption: Chemical and enzymatic synthesis pathways for this compound.

Derivatization of this compound

Modification of the this compound structure can lead to derivatives with altered solubility, bioavailability, and biological activity. Common derivatization strategies include acylation and alkylation of the hydroxyl groups.

Acylation (Esterification)

Esterification of the hydroxyl groups of this compound can be achieved using various acylating agents, such as acid anhydrides or acid chlorides, often in the presence of a base.

Protocol 4: General Acylation of this compound

Materials:

  • This compound

  • Acylating agent (e.g., acetic anhydride, benzoyl chloride)

  • Pyridine or another suitable base

  • Anhydrous solvent (e.g., dichloromethane, THF)

  • Stirring plate and magnetic stirrer

  • Separatory funnel

Experimental Protocol:

  • Dissolve this compound in the anhydrous solvent under an inert atmosphere.

  • Add the base (e.g., pyridine) to the solution.

  • Slowly add the acylating agent at 0°C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction with water or a dilute acid solution.

  • Extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Alkylation (Etherification)

Ether derivatives of this compound can be synthesized by reacting it with an alkyl halide in the presence of a base.

Protocol 5: General Alkylation of this compound

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide)

  • Base (e.g., potassium carbonate, sodium hydride)

  • Anhydrous solvent (e.g., acetone, DMF)

  • Stirring plate and magnetic stirrer with heating capabilities

Experimental Protocol:

  • Dissolve this compound in the anhydrous solvent.

  • Add the base to the solution.

  • Add the alkyl halide and heat the reaction mixture if necessary.

  • Monitor the reaction by TLC.

  • After completion, filter off the base and concentrate the solvent.

  • Purify the crude product by column chromatography.

Derivatization Strategies

DerivatizationWorkflow This compound This compound Acylated Acylated this compound (Ester) This compound->Acylated Acylating Agent (e.g., Acetic Anhydride) Alkylated Alkylated this compound (Ether) This compound->Alkylated Alkylating Agent (e.g., Methyl Iodide)

Caption: General derivatization pathways for this compound.

Biological Activities of this compound and Derivatives

This compound exhibits a range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. Derivatization can modulate these activities. The following table summarizes some reported IC₅₀ values.

Table of Biological Activities (IC₅₀ Values):

CompoundActivityCell Line/AssayIC₅₀ (µM)Reference
This compoundMMP-1 Inhibition-0.33[7]
This compoundMMP-3 Inhibition-2.45[7]
This compoundMMP-13 Inhibition-0.22[7]
This compound Derivative (hypothetical)CytotoxicityMCF-7Data not available-
This compound Derivative (hypothetical)Antioxidant (DPPH)-Data not available-

Note: Quantitative biological activity data for specific, synthetically produced this compound derivatives is limited in the current literature. The table serves as a template for researchers to populate as new data becomes available.

Analytical and Purification Methods

4.1. High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for the analysis and purification of this compound and its derivatives.

Analytical HPLC Conditions (General):

  • Column: C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of water (often with 0.1% formic acid or TFA) and acetonitrile (B52724) or methanol.

  • Detection: UV-Vis detector at a wavelength of ~330-340 nm.

  • Flow Rate: 1.0 mL/min.

Preparative HPLC for Purification:

For purification, the analytical method can be scaled up to a preparative or semi-preparative HPLC system with a larger column. Fractions are collected based on the retention time of the target compound.[2]

4.2. Flash Chromatography

Flash chromatography is a useful technique for the purification of larger quantities of synthetic products.[8]

General Flash Chromatography Protocol:

  • Stationary Phase: Silica gel.

  • Mobile Phase: A gradient of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar solvent (e.g., ethyl acetate (B1210297) or acetone). The optimal solvent system should be determined by TLC analysis.

  • Sample Loading: The crude sample can be dissolved in a minimal amount of the mobile phase or adsorbed onto a small amount of silica gel (dry loading).

  • Elution: The column is eluted with the solvent gradient, and fractions are collected and analyzed by TLC or HPLC.

4.3. Structural Elucidation

The structures of synthesized this compound and its derivatives should be confirmed by spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential for determining the chemical structure, including the position of glycosylation and any modifications.[9][10][11]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the compounds.[10][11]

Purification and Analysis Workflow

PurificationAnalysisWorkflow Crude Crude Reaction Mixture Flash Flash Chromatography Crude->Flash SemiPure Semi-pure Fractions Flash->SemiPure PrepHPLC Preparative HPLC SemiPure->PrepHPLC Pure Pure Compound PrepHPLC->Pure Analysis Structural Analysis (NMR, MS) Pure->Analysis

Caption: A typical workflow for the purification and analysis of synthetic this compound and its derivatives.

Conclusion

The synthesis and derivatization of this compound present exciting opportunities for the discovery of new therapeutic agents. The protocols outlined in this document provide a foundation for researchers to produce this compound and its analogs for further biological evaluation. The development of more efficient and scalable synthetic routes, coupled with comprehensive structure-activity relationship studies, will be crucial in unlocking the full potential of this promising natural product.

References

Application Notes and Protocols for Isorhoifolin Quantification using HPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isorhoifolin, a flavonoid glycoside found in various citrus species and other plants, has garnered significant interest for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities. Accurate and precise quantification of this compound in plant extracts and pharmaceutical formulations is crucial for quality control, dosage determination, and further pharmacological studies. High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a robust and widely used technique for this purpose. This document provides a detailed application note and protocol for the quantification of this compound using HPLC-UV.

Principle

The method is based on reversed-phase HPLC, where this compound is separated from other components in a sample matrix on a C18 stationary phase. The separation is achieved using a gradient elution with a mobile phase consisting of an aqueous solution with an acid modifier and an organic solvent. This compound is detected by its UV absorbance, and the concentration is determined by comparing the peak area to a standard calibration curve.

Experimental Protocols

Sample Preparation: Extraction of this compound from Plant Material

This protocol describes a general procedure for the extraction of this compound from dried plant leaves. The efficiency of extraction can be influenced by the specific plant matrix, and optimization may be required.

Materials:

  • Dried and powdered plant material (e.g., citrus leaves)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (analytical grade)

  • Ultrasonic bath

  • Centrifuge

  • Vortex mixer

  • 0.45 µm syringe filters

Procedure:

  • Weigh 1.0 g of the dried and powdered plant material into a centrifuge tube.

  • Add 20 mL of 80% aqueous methanol.

  • Vortex the mixture for 1 minute to ensure thorough wetting of the sample.

  • Place the tube in an ultrasonic bath and sonicate for 30 minutes at room temperature.

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Carefully decant the supernatant into a clean collection flask.

  • Repeat the extraction process (steps 2-6) on the plant residue two more times to ensure complete extraction.

  • Combine all the supernatants.

  • Evaporate the combined extract to dryness under reduced pressure using a rotary evaporator at 40°C.

  • Reconstitute the dried extract in a known volume (e.g., 5 mL) of the initial mobile phase composition.

  • Filter the reconstituted extract through a 0.45 µm syringe filter into an HPLC vial prior to injection.

HPLC-UV Analysis

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column oven

  • UV-Vis or Diode Array Detector (DAD)

Chromatographic Conditions:

ParameterValue
Column C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient Elution 0-5 min: 10% B; 5-20 min: 10-30% B; 20-25 min: 30-50% B; 25-30 min: 50-10% B; 30-35 min: 10% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 340 nm

Standard Preparation:

  • Prepare a stock solution of this compound standard (e.g., 1 mg/mL) in methanol.

  • From the stock solution, prepare a series of working standard solutions of different concentrations (e.g., 5, 10, 25, 50, 100 µg/mL) by diluting with the initial mobile phase.

  • Inject the standard solutions into the HPLC system to construct a calibration curve.

Data Presentation

Table 1: HPLC-UV Method Validation Parameters for a Representative Flavonoid (Isoorientin)

ParameterResult
Linearity Range (µg/mL) 1 - 100
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) (µg/mL) ~0.1
Limit of Quantification (LOQ) (µg/mL) ~0.3
Accuracy (Recovery %) 98 - 103%
Precision (RSD %) < 2%

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC-UV Analysis cluster_quantification Quantification plant_material Dried Plant Material extraction Ultrasonic Extraction (80% Methanol) plant_material->extraction centrifugation Centrifugation extraction->centrifugation evaporation Evaporation centrifugation->evaporation reconstitution Reconstitution evaporation->reconstitution filtration Syringe Filtration reconstitution->filtration hplc_injection HPLC Injection filtration->hplc_injection separation C18 Column Separation hplc_injection->separation detection UV Detection (340 nm) separation->detection data_analysis Data Analysis detection->data_analysis quantification This compound Quantification data_analysis->quantification calibration_curve Standard Calibration Curve calibration_curve->quantification

Caption: Experimental workflow for this compound quantification.

Signaling Pathways of this compound

This compound (also referred to as Rhoifolin) has been shown to modulate key signaling pathways involved in inflammation and cancer.

TLR4/NF-κB Signaling Pathway

tlr4_nfkb_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκB IKK->IkB P NFkB NF-κB (p65/p50) IkB->NFkB NFkB_n NF-κB NFkB->NFkB_n Translocation This compound This compound This compound->IKK Inhibits DNA DNA NFkB_n->DNA Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines

Caption: Inhibition of the TLR4/NF-κB pathway by this compound.

AKT/JNK Signaling Pathway

akt_jnk_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_apoptosis Cellular Response Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT p_AKT p-AKT AKT->p_AKT JNK JNK p_AKT->JNK Proliferation Cell Proliferation & Survival p_AKT->Proliferation p_JNK p-JNK JNK->p_JNK Apoptosis Apoptosis p_JNK->Apoptosis This compound This compound This compound->p_AKT Inhibits This compound->p_JNK Promotes

Caption: Modulation of the AKT/JNK signaling pathway by this compound.

References

Application Note: Quantitative Analysis of Isorhoifolin in Biological Matrices by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isorhoifolin (B194536), also known as Rhoifolin, is a flavonoid glycoside found in various plants, including Turpinia arguta Seem and citrus fruits.[1] It is the 7-O-neohesperidoside of apigenin (B1666066). This compound has garnered significant interest due to its wide range of pharmacological properties, including anti-diabetic, anti-inflammatory, antimicrobial, and radioprotective effects.[1] Furthermore, it has shown potential anticancer activity against several carcinoma cell lines without causing significant cytotoxic effects on healthy cells.[1] Given its therapeutic potential, a sensitive and selective analytical method is crucial for its quantification in biological matrices to support pharmacokinetic and drug metabolism studies. This application note details a robust Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in plasma.

Experimental Protocols

A highly selective and sensitive LC-MS/MS method has been developed and validated for the quantification of this compound in rat plasma.[1][2] The method typically involves liquid-liquid extraction or solid-phase extraction for sample clean-up, followed by chromatographic separation and detection using a triple quadrupole mass spectrometer.

Sample Preparation

Two primary methods for plasma sample preparation are presented below.

a) Liquid-Liquid Extraction (LLE) Protocol [2]

  • To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample.

  • Add a known concentration of internal standard (IS), such as naringenin.

  • Add 1 mL of ethyl acetate (B1210297) for extraction.

  • Vortex the mixture for 5 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.

b) Solid-Phase Extraction (SPE) Protocol [1]

  • Mix a 50 µL aliquot of the plasma sample with 50 µL of the internal standard (IS) working solution in a 1.5 mL tube.

  • Dilute the mixture to 1 mL with water.

  • Load the diluted sample onto a pre-conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of water to remove interferences.

  • Elute the analytes and the IS with 1 mL of methanol (B129727) containing 0.1% formic acid.

  • Evaporate the eluate to dryness at room temperature using a vacuum concentrator.

  • Reconstitute the residue with a 100 µL aliquot of the mobile phase.

  • Inject a 10 µL aliquot into the LC-MS/MS system.

Liquid Chromatography (LC) Conditions

Chromatographic separation is critical for resolving the analyte from endogenous matrix components.

ParameterCondition 1[2]Condition 2[1]
Column Phenomenex C8 (30 mm × 2.00 mm, 3 µm)Venusil HILIC (150 mm x 2.1 mm, 5 µm)
Mobile Phase Gradient elution with water and methanolIsocratic: Acetonitrile/Water/Formic Acid (75:25:0.1, v/v/v)
Flow Rate Not specified0.3 mL/min
Column Temp. AmbientAmbient
Injection Vol. 10 µL10 µL

Mass Spectrometry (MS/MS) Conditions

Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides excellent sensitivity and specificity.

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Negative Ion[1][2]
Monitoring Multiple Reaction Monitoring (MRM)[2]
MRM Transition This compound: m/z 577.6 → 269.1[2]
Internal Standard Naringenin: m/z 271.0 → 151.0[2]
Collision Gas Argon
Source Temp. Dependent on instrument
Collision Energy Optimized for the specific instrument and transition

The primary fragmentation of this compound involves the cleavage of the glycosidic bond, resulting in the formation of the apigenin aglycone fragment (m/z 269.1).[2]

Method Validation and Quantitative Data

The described LC-MS/MS methods have been validated according to regulatory guidelines, demonstrating their reliability for bioanalytical applications.[1] Key validation parameters are summarized below.

Table 1: Linearity and Sensitivity

Analyte Matrix Linear Range LLOQ Correlation (r²) Reference
This compound Rat Plasma 2 - 200 ng/mL 2.0 ng/mL > 0.99 [1]

| this compound | Rat Plasma | 1 - 2000 µg/L | 1.0 µg/L | > 0.99 |[2] |

Table 2: Precision and Accuracy

Analyte QC Level Intra-day Precision (%RSD) Inter-day Precision (%RSD) Accuracy (%RE) Reference
This compound Low, Med, High < 15% < 15% Within ±15% [1]

| this compound | Low, Med, High | < 10% | < 10% | Within ±7% |[2] |

Table 3: Recovery

Analyte QC Level Extraction Recovery (%) Reference
This compound Low, Med, High 74.6% - 85.9% [1]

| this compound | Low, Med, High | 86.8% - 91.0% |[2] |

Visualizations

Caption: Workflow for this compound analysis by LC-MS/MS.

Application in Pharmacokinetic Studies

The validated LC-MS/MS method has been successfully applied to investigate the pharmacokinetic properties of this compound in rats following intravenous or oral administration.[1][2] After intravenous administration, one study found the half-life (t1/2) to be approximately 52.1 minutes, indicating rapid elimination in rats.[2] The ability to accurately measure plasma concentrations over time allows for the determination of key pharmacokinetic parameters such as AUC (Area Under the Curve), clearance (CL), and volume of distribution (Vd), which are essential for drug development.

This application note summarizes a robust and validated LC-MS/MS method for the quantitative analysis of this compound in plasma. The protocols for sample preparation, along with the specified chromatographic and mass spectrometric conditions, provide a reliable framework for researchers in pharmacology and drug development. The high sensitivity, specificity, and accuracy of this method make it well-suited for pharmacokinetic studies, enabling a deeper understanding of the absorption, distribution, metabolism, and excretion of this promising natural compound.

References

Isorhoifolin: Application Notes and Protocols for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing Isorhoifolin, a natural flavonoid, in various cell-based assays. This compound, also known as Rhoifolin, has demonstrated significant anti-inflammatory, antioxidant, anti-cancer, and neuroprotective properties. This document outlines the methodologies to investigate these biological activities in a cellular context, presents key quantitative data, and visualizes the underlying signaling pathways and experimental workflows.

Anti-Cancer Activity of this compound

This compound has been shown to inhibit the proliferation of various cancer cell lines, induce apoptosis, and arrest the cell cycle.

Quantitative Data: Cytotoxicity of this compound (IC50 values)
Cell LineCancer TypeIC50 Value (µg/mL)IC50 Value (µM)Treatment Duration (hours)Citation
Hep 2Human Epidermoid Larynx Carcinoma5.9--[1][2]
HeLaHuman Cervical Carcinoma6.2--[1][2]
HepG2Hepatocellular Carcinoma22.6--[1][2]
HCT-116Colon Carcinoma34.8--[1][2]
MRC-5Fetal Human Lung Fibroblast44.6--[1]
MDA-MB-231Triple-Negative Breast Cancer59.010272[1]
HepG2Hepatocellular Carcinoma373.9-24[3]
HepG2Hepatocellular Carcinoma208.9-48[3]
HuH7Hepatocellular Carcinoma288.7-24[3]
HuH7Hepatocellular Carcinoma218.0-48[3]
Pancreatic Cancer Cell LinePancreatic Cancer100--[1]
Experimental Protocols

This protocol determines the effect of this compound on cancer cell viability.

Materials:

  • Cancer cell line of interest

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO).

  • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Workflow for MTT Cell Viability Assay

MTT_Assay cluster_prep Cell Preparation cluster_treat Treatment cluster_assay Assay seed Seed Cells in 96-well Plate incubate1 Incubate 24h seed->incubate1 treat Add this compound incubate1->treat incubate2 Incubate 24-72h treat->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 dissolve Dissolve Formazan (DMSO) incubate3->dissolve read Read Absorbance (570 nm) dissolve->read

Caption: Workflow for the MTT cell viability assay.

This assay quantifies the percentage of apoptotic and necrotic cells following this compound treatment.[3]

Materials:

  • Cancer cell line of interest

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • 6-well plates

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate and treat with this compound for the desired time.

  • Harvest the cells (including floating cells in the supernatant) and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry. Live cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Quantitative Data: this compound-Induced Apoptosis [3]

Cell LineThis compound (µg/mL)Apoptosis Rate (%)Treatment Duration (hours)
HepG20 (Control)6.6348
HepG210017.6148
HepG220030.0448
HuH70 (Control)6.5948
HuH710021.8348
HuH720037.9048

This protocol assesses the effect of this compound on cell cycle progression.[3]

Materials:

  • Cancer cell line of interest

  • This compound

  • Cold 70% ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Treat cells with this compound for the desired duration.

  • Harvest and wash the cells with PBS.

  • Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS and resuspend in PI staining solution.

  • Incubate for 30 minutes in the dark.

  • Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

Quantitative Data: this compound-Induced Cell Cycle Arrest [3]

Cell LineThis compound (µg/mL)% Cells in S PhaseTreatment Duration (hours)
HepG20 (Control)39.71-
HepG210047.60-
HepG220051.84-
HuH70 (Control)30.31-
HuH710037.90-
HuH720041.51-

Anti-Inflammatory Activity of this compound

This compound exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. This is often mediated through the NF-κB signaling pathway.

Experimental Protocols

This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages.

Materials:

  • RAW 264.7 macrophage cells

  • Lipopolysaccharide (LPS)

  • This compound

  • Griess Reagent

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

  • Collect the cell culture supernatant.

  • Mix an equal volume of the supernatant with Griess Reagent and incubate for 10-15 minutes at room temperature.

  • Measure the absorbance at 540 nm.

  • Quantify nitrite (B80452) concentration using a sodium nitrite standard curve.

This protocol quantifies the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in cell culture supernatants.

Materials:

  • RAW 264.7 macrophage cells or other relevant cell line

  • LPS

  • This compound

  • ELISA kits for TNF-α and IL-6

  • 96-well ELISA plates

  • Microplate reader

Procedure:

  • Culture and treat cells with this compound and/or LPS as described in the Griess assay protocol.

  • Collect the cell culture supernatant.

  • Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions.

  • Measure the absorbance at the appropriate wavelength.

  • Calculate the cytokine concentrations based on the standard curve.

Signaling Pathway Analysis

NF-κB Signaling Pathway

This compound has been shown to inhibit the NF-κB signaling pathway, a central regulator of inflammation.

NFkB_Pathway cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IKK IKK LPS->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB Releases NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocation This compound This compound This compound->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds to Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) DNA->Genes Transcription

Caption: this compound inhibits the NF-κB signaling pathway.

Antioxidant Activity of this compound

This compound can mitigate cellular oxidative stress by scavenging reactive oxygen species (ROS).

Experimental Protocol

This assay measures the intracellular accumulation of ROS.

Materials:

  • Cell line of interest

  • This compound

  • 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)

  • An oxidizing agent (e.g., H₂O₂) as a positive control

  • 96-well black, clear-bottom plates

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Seed cells in a 96-well black, clear-bottom plate.

  • Pre-treat the cells with this compound for a specified time.

  • Load the cells with DCFH-DA solution (e.g., 10 µM) and incubate for 30 minutes at 37°C.

  • Wash the cells with PBS.

  • Induce oxidative stress with an oxidizing agent if desired.

  • Measure the fluorescence intensity (excitation ~485 nm, emission ~530 nm). A decrease in fluorescence in this compound-treated cells indicates antioxidant activity.

Neuroprotective Effects of this compound

This compound has shown potential in protecting neuronal cells from damage.

Experimental Protocol

This protocol assesses the ability of this compound to protect neuronal cells from a neurotoxin.

Materials:

  • Neuronal cell line (e.g., PC12, SH-SY5Y)

  • A neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) or glutamate)

  • This compound

  • Reagents for a viability assay (e.g., MTT) or apoptosis assay.

Procedure:

  • Culture neuronal cells to the desired confluency.

  • Pre-treat the cells with various concentrations of this compound for a designated time.

  • Expose the cells to the neurotoxin to induce cell death.

  • After the incubation period with the neurotoxin, perform a cell viability or apoptosis assay as described in sections 1.1 and 1.2 to determine the protective effect of this compound. An increase in cell viability or a decrease in apoptosis in the presence of this compound indicates a neuroprotective effect.

Disclaimer: These protocols are intended as a guide and may require optimization for specific cell lines and experimental conditions. Always refer to the original research articles for detailed methodologies.

References

Application Notes and Protocols for In Vivo Studies of Isorhoifolin Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isorhoifolin (B194536) is a flavonoid glycoside with potential therapeutic applications owing to its anti-inflammatory and antioxidant properties. While direct in vivo studies on this compound are limited, research on its structural isomer, rhoifolin (B190594), provides valuable insights into its potential pharmacological effects and mechanisms of action. These application notes and protocols are primarily based on studies conducted with rhoifolin and serve as a comprehensive guide for designing and executing in vivo animal studies to investigate the therapeutic potential of this compound. It is crucial to note that while rhoifolin serves as a valuable surrogate, further studies are warranted to delineate the specific in vivo activities of this compound.

Therapeutic Rationale and Potential Applications

Based on preclinical evidence from studies on rhoifolin, this compound is a promising candidate for in vivo investigation in various disease models, including:

  • Inflammatory Diseases: Rhoifolin has demonstrated potent anti-inflammatory effects in models of acute inflammation.[1]

  • Alcoholic Liver Disease (ALD): Studies have shown that rhoifolin can alleviate alcohol-induced liver injury.

  • Type 2 Diabetes Mellitus (T2DM): Rhoifolin has been observed to improve metabolic parameters and protect against diabetes-related complications.

Quantitative Data Summary

The following tables summarize key quantitative data from in vivo studies on rhoifolin, which can be used as a starting point for designing studies with this compound.

Table 1: In Vivo Efficacy of Rhoifolin in a Mouse Model of Acute Inflammation

ParameterVehicle ControlRhoifolin (50 mg/kg)Rhoifolin (100 mg/kg)
Serum TNF-α (pg/mL) HighSignificantly ReducedMore Significantly Reduced
Serum IL-6 (pg/mL) HighSignificantly ReducedMore Significantly Reduced
Serum IL-1β (pg/mL) HighSignificantly ReducedMore Significantly Reduced

Data adapted from a study on lipopolysaccharide (LPS)-induced acute inflammation in mice. Rhoifolin was administered intraperitoneally.

Table 2: In Vivo Efficacy of Rhoifolin in a Rat Model of Carrageenan-Induced Paw Edema

ParameterVehicle ControlRhoifolin (50 mg/kg)Rhoifolin (100 mg/kg)
Paw Edema (mL) IncreasedSignificantly ReducedMore Significantly Reduced

Data adapted from a study on carrageenan-induced paw edema in rats. Rhoifolin was administered intraperitoneally.

Experimental Protocols

Below are detailed protocols for key in vivo experiments. These are based on established methodologies used for rhoifolin and can be adapted for this compound.

Protocol 1: Evaluation of Anti-inflammatory Activity in a Mouse Model of LPS-Induced Acute Inflammation

Objective: To assess the in vivo anti-inflammatory effects of this compound.

Animal Model: Male C57BL/6 mice (8-10 weeks old).

Materials:

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • Sterile, pyrogen-free saline

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Anesthesia (e.g., isoflurane)

  • Blood collection supplies

  • ELISA kits for TNF-α, IL-6, and IL-1β

Procedure:

  • Acclimatization: Acclimate mice for at least one week before the experiment.

  • Grouping: Randomly divide mice into the following groups (n=8-10 per group):

    • Vehicle control + Saline

    • Vehicle control + LPS

    • This compound (low dose) + LPS

    • This compound (high dose) + LPS

  • Compound Administration: Administer this compound or vehicle via oral gavage or intraperitoneal (IP) injection.

  • Induction of Inflammation: One hour after compound administration, inject LPS (e.g., 10 mg/kg) intraperitoneally. The control group receives a saline injection.

  • Sample Collection: At a predetermined time point (e.g., 2-6 hours after LPS injection), anesthetize the mice and collect blood via cardiac puncture.

  • Cytokine Analysis: Separate serum and measure the concentrations of TNF-α, IL-6, and IL-1β using ELISA kits according to the manufacturer's instructions.

  • Histopathology (Optional): Harvest organs such as the liver and lungs, fix in 10% formalin, and process for histopathological examination to assess tissue damage.

Protocol 2: Evaluation of Anti-inflammatory Activity in a Rat Model of Carrageenan-Induced Paw Edema

Objective: To evaluate the effect of this compound on acute local inflammation.

Animal Model: Male Wistar rats (150-200 g).

Materials:

  • This compound

  • Carrageenan (lambda, type IV)

  • Sterile saline

  • Vehicle

  • Plethysmometer

Procedure:

  • Acclimatization: Acclimate rats for at least one week.

  • Grouping: Randomly assign rats to the following groups (n=6-8 per group):

    • Vehicle control

    • This compound (low dose)

    • This compound (high dose)

    • Positive control (e.g., indomethacin)

  • Compound Administration: Administer this compound, vehicle, or positive control orally or intraperitoneally.

  • Baseline Measurement: One hour after treatment, measure the initial volume of the right hind paw using a plethysmometer.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in sterile saline into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group.

Signaling Pathways and Visualization

Rhoifolin has been shown to exert its anti-inflammatory effects by modulating key signaling pathways. A primary mechanism is the inhibition of the IKKβ/NF-κB signaling pathway.[1]

Isorhoifolin_Signaling_Pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_receptor Cellular Receptor cluster_nucleus Nuclear Events cluster_output Cellular Response LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB IkB->NFkB Inhibits NFkB_nuc NF-κB (active) NFkB->NFkB_nuc Translocates to Nucleus Genes Pro-inflammatory Gene Transcription NFkB_nuc->Genes Induces Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Genes->Cytokines Results in This compound This compound (hypothesized) This compound->IKK Inhibits

Caption: Hypothesized mechanism of this compound's anti-inflammatory action via inhibition of the NF-κB signaling pathway.

Experimental_Workflow_Inflammation cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase acclimatization Animal Acclimatization (1 week) grouping Random Grouping (n=8-10) acclimatization->grouping treatment This compound/Vehicle Administration grouping->treatment induction Inflammation Induction (LPS or Carrageenan) treatment->induction monitoring Monitoring & Measurement (e.g., Paw Volume) induction->monitoring sampling Sample Collection (Blood/Tissue) monitoring->sampling analysis Biochemical Analysis (e.g., ELISA) sampling->analysis histology Histopathology sampling->histology

Caption: General experimental workflow for in vivo anti-inflammatory studies.

References

Isorhoifolin: A Phytochemical Standard for Analytical and Biological Investigations

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isorhoifolin (B194536), a flavonoid glycoside also known as apigenin-7-O-rutinoside, is a natural compound found in a variety of plants, particularly in the genus Citrus. It is recognized for its potential therapeutic properties, including antioxidant, anti-inflammatory, and anticancer activities. As a well-characterized phytochemical, this compound serves as an essential analytical standard for the identification and quantification of this compound in plant extracts and herbal formulations. Its purity, typically ≥98.5% as determined by High-Performance Liquid Chromatography (HPLC), makes it suitable for use as a reference material in quality control and research settings[1]. This document provides detailed protocols for the extraction, analysis, and biological evaluation of this compound, intended to support researchers in the fields of phytochemistry, pharmacology, and drug discovery.

Chemical and Physical Properties

PropertyValue
Chemical Name Apigenin-7-O-rutinoside
Synonyms This compound
CAS Number 552-57-8
Molecular Formula C27H30O14
Molecular Weight 578.52 g/mol
Appearance Crystalline solid
Purity (typical) ≥98.5% (HPLC)[1]

Quantitative Data Summary

The following tables summarize the reported biological activities of this compound and related flavonoids. This data is crucial for assessing its potential as a therapeutic agent.

Table 1: In Vitro Anticancer Activity of Rhoifolin (this compound Isomer)
Cell LineCancer TypeIC50 (µg/mL)IC50 (µM)
Hep 2Human Epidermoid Larynx Carcinoma5.9~10.2
HeLaHuman Cervical Carcinoma6.2~10.7
HepG2Human Hepatocellular Carcinoma22.6~39.1
HCT-116Human Colon Carcinoma34.8~60.2
MRC-5Fetal Human Lung Fibroblast44.6~77.1
MDA-MB-231Triple-Negative Breast Cancer59.0102

Note: The data in Table 1 refers to rhoifolin, an isomer of this compound. While structurally similar, the biological activities may differ.

Table 2: In Vitro Anti-inflammatory Activity of Related Flavonoids
CompoundAssayCell LineIC50 (µM)
LuteolinNitric Oxide Production InhibitionRAW 264.727[1]
ApigeninNitric Oxide Production InhibitionRAW 264.723[1]
WogoninNitric Oxide Production InhibitionRAW 264.717[1]

Note: This data is for flavonoids structurally related to the aglycone of this compound (apigenin) and demonstrates the potential for anti-inflammatory activity.

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below. These protocols are intended as a starting point and may require optimization for specific laboratory conditions and research objectives.

Protocol 1: Extraction of this compound from Citrus Peel

This protocol describes a general procedure for the extraction of flavonoids, including this compound, from citrus peel.

Materials:

  • Fresh or dried citrus peel (e.g., lemon, orange)

  • Methanol (B129727) or 80% ethanol (B145695) in water

  • Homogenizer or blender

  • Rotary evaporator

  • Filtration apparatus (e.g., Whatman No. 1 filter paper)

Procedure:

  • Sample Preparation: Wash fresh citrus peels and dry them at a low temperature (e.g., 40-50°C) to a constant weight. Grind the dried peels into a fine powder.

  • Extraction: Macerate the powdered peel with methanol or 80% ethanol (1:10 w/v) at room temperature for 24 hours with occasional shaking. Alternatively, perform Soxhlet extraction for 6-8 hours.

  • Filtration: Filter the extract through Whatman No. 1 filter paper to remove solid plant material.

  • Concentration: Concentrate the filtrate using a rotary evaporator at a temperature below 50°C to obtain a crude extract.

  • Storage: Store the crude extract at -20°C until further analysis.

Protocol 2: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general HPLC method for the quantification of this compound in plant extracts. Method validation is recommended for specific applications.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile). A typical gradient could be:

    • 0-5 min: 10% B

    • 5-25 min: 10-50% B

    • 25-30 min: 50-10% B

    • 30-35 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10-20 µL

  • Detection Wavelength: ~270 nm and ~330 nm

  • Column Temperature: 25-30°C

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound standard (e.g., 1 mg/mL) in methanol. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Dissolve the crude extract in the initial mobile phase composition and filter through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Quantification: Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard. Construct a calibration curve by plotting the peak area of the standards against their concentration. Calculate the concentration of this compound in the sample based on its peak area and the calibration curve.

Protocol 3: In Vitro Antioxidant Activity - DPPH Radical Scavenging Assay

This protocol measures the free radical scavenging capacity of this compound.

Materials:

  • This compound standard solution in methanol

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol (e.g., 0.1 mM)

  • Ascorbic acid or Trolox as a positive control

  • 96-well microplate

  • Microplate reader

Procedure:

  • Sample Preparation: Prepare a series of dilutions of the this compound standard solution and the positive control in methanol.

  • Assay: In a 96-well plate, add 100 µL of each sample dilution to 100 µL of the DPPH solution. A blank well should contain 100 µL of methanol and 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula:

    • % Inhibition = [(Absorbance of Blank - Absorbance of Sample) / Absorbance of Blank] x 100

  • IC50 Determination: Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Protocol 4: In Vitro Anti-inflammatory Activity - Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This protocol assesses the ability of this compound to inhibit the production of nitric oxide, a key inflammatory mediator.

Materials:

  • RAW 264.7 macrophage cells

  • DMEM cell culture medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS)

  • This compound stock solution (dissolved in DMSO and diluted in media)

  • Griess Reagent

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. A negative control group should not be stimulated with LPS.

  • Nitrite (B80452) Measurement: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess Reagent in a new 96-well plate.

  • Incubation and Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.

  • Calculation: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples from the standard curve. Determine the percentage of NO inhibition relative to the LPS-stimulated control.

  • IC50 Determination: Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value.

Signaling Pathways and Experimental Workflows

The biological activities of flavonoids like this compound are often attributed to their ability to modulate key cellular signaling pathways. Below are diagrams representing the putative signaling pathways affected by this compound and a general workflow for its phytochemical analysis.

experimental_workflow plant_material Plant Material (e.g., Citrus Peel) extraction Extraction (e.g., Maceration, Soxhlet) plant_material->extraction crude_extract Crude Extract extraction->crude_extract fractionation Fractionation (e.g., Column Chromatography) crude_extract->fractionation fractions Fractions fractionation->fractions purification Purification (e.g., Preparative HPLC) fractions->purification This compound Pure this compound (≥98.5%) purification->this compound analytical_qc Analytical QC (HPLC, UPLC, HPTLC) This compound->analytical_qc biological_assays Biological Assays (Antioxidant, Anti-inflammatory, Anticancer) This compound->biological_assays signaling_studies Signaling Pathway Studies biological_assays->signaling_studies

Caption: Workflow for this compound Analysis.

anti_inflammatory_pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPKs (p38, ERK, JNK) TLR4->MAPK IKK IKK TLR4->IKK This compound This compound This compound->MAPK inhibits This compound->IKK inhibits AP1 AP-1 MAPK->AP1 nucleus Nucleus AP1->nucleus translocation IkB IκBα IKK->IkB P NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB->nucleus translocation inflammatory_genes Inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) nucleus->inflammatory_genes transcription

Caption: Anti-inflammatory Signaling Pathway.

anticancer_pathway cluster_pi3k PI3K/Akt Pathway GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K This compound This compound This compound->PI3K inhibits Akt Akt This compound->Akt inhibits PI3K->Akt activates mTOR mTOR Akt->mTOR activates apoptosis Apoptosis Akt->apoptosis inhibits cell_survival Cell Survival, Proliferation, Angiogenesis mTOR->cell_survival

Caption: Anticancer Signaling Pathway.

Conclusion

This compound is a valuable phytochemical standard for analytical and biological research. The provided protocols and data serve as a comprehensive resource for its extraction, quantification, and investigation of its therapeutic potential. Further studies are warranted to fully elucidate the mechanisms of action of this compound and to explore its applications in drug development. The use of this compound as a certified reference material will ensure the accuracy and reproducibility of such research.

References

Application Notes and Protocols: Isorhoifolin in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the current strategies for incorporating the flavonoid isorhoifolin (B194536) into various drug delivery systems. Due to the limited availability of research focused exclusively on this compound, methodologies and data from studies on its structural isomer, rhoifolin, and other closely related flavonoids are included as valuable references. This document offers detailed experimental protocols and quantitative data to guide the formulation, characterization, and evaluation of this compound-loaded nanocarriers.

Introduction to this compound and Drug Delivery Challenges

This compound (Apigenin-7-O-rutinoside) is a flavonoid glycoside found in various plants, including citrus species. It has garnered interest for its potential therapeutic properties, which are often associated with antioxidant and anti-inflammatory effects. However, like many flavonoids, the clinical application of this compound is hampered by its poor aqueous solubility, low permeability, and potential for rapid metabolism, all of which contribute to limited oral bioavailability.

Encapsulating this compound into advanced drug delivery systems, such as nanoparticles and liposomes, presents a promising strategy to overcome these limitations. These nanocarriers can enhance solubility, protect the molecule from degradation, facilitate transport across biological membranes, and enable controlled or targeted release, thereby improving its therapeutic efficacy.

Quantitative Data Summary

The following tables summarize key quantitative parameters for this compound and related flavonoid-loaded drug delivery systems.

Table 1: Physicochemical and Pharmacokinetic Properties of this compound (In Silico Predicted Data)

ParameterPredicted ValueInterpretation
Molecular Weight578.53 g/mol High molecular weight, may impact passive diffusion.
LogP-0.85Hydrophilic nature, which can affect membrane permeability.
Water SolubilityModerately SolubleMay present challenges for parenteral formulations.
Intestinal AbsorptionHighPredicted to be well-absorbed from the gastrointestinal tract.
Blood-Brain Barrier (BBB) PermeabilityNoNot expected to cross the BBB.
P-glycoprotein SubstrateYesPotential for efflux from cells, reducing intracellular concentration.

Data is based on in-silico predictions and should be experimentally verified.

Table 2: Formulation and Characterization of this compound-Containing Vesicles

FormulationCarrier ComponentsThis compound Entrapment Efficiency (%)
LiposomesPhosphatidylcholine, Cholesterol>90%
Penetration Enhancer-containing Vesicles (PG-PEVs)Phosphatidylcholine, Propylene Glycol~85%

Data adapted from a study on an Onopordum illyricum L. extract containing this compound.

Table 3: Characterization of Rhoifolin-Loaded Polymeric Nanoparticles (Reference for this compound)

ParameterValue
PolymerPoly(lactic-co-glycolic acid) (PLGA)
Particle Size (nm)204 ± 15 nm
Polydispersity Index (PDI)< 0.2
Zeta Potential (mV)-15.4 ± 2.1 mV
Encapsulation Efficiency (%)45 ± 5%
Drug Loading (%)2.1 ± 0.4%

Note: This data is for rhoifolin, a structural isomer of this compound, and serves as a representative example for formulating a similar flavonoid into PLGA nanoparticles.

Experimental Protocols

Protocol for Preparation of this compound-Loaded Liposomes (Thin-Film Hydration Method)

This protocol is adapted from standard methods for flavonoid encapsulation.

Materials:

Procedure:

  • Dissolve this compound, SPC, and cholesterol in a 2:1 (v/v) mixture of chloroform and methanol in a round-bottom flask. A typical molar ratio of SPC to cholesterol is 2:1.

  • Attach the flask to a rotary evaporator. Rotate the flask at 150 rpm at 40°C under reduced pressure to form a thin lipid film on the flask wall.

  • Continue evaporation for at least 2 hours after the film appears dry to ensure complete removal of organic solvents.

  • Hydrate the lipid film with PBS (pH 7.4) by rotating the flask at 60 rpm for 1 hour at a temperature above the lipid phase transition temperature (e.g., 50-60°C). The volume of PBS should be sufficient to achieve the desired final lipid concentration (e.g., 10 mg/mL).

  • To reduce the size of the resulting multilamellar vesicles (MLVs), sonicate the liposome (B1194612) suspension using a probe sonicator on an ice bath for 5-10 minutes (e.g., 5 seconds on, 5 seconds off cycles) or extrude it through polycarbonate membranes of defined pore size (e.g., 100 nm) using a mini-extruder.

  • Store the final liposome suspension at 4°C.

Characterization:

  • Particle Size and Zeta Potential: Use Dynamic Light Scattering (DLS).

  • Encapsulation Efficiency (EE%): Separate the unencapsulated this compound from the liposomes by ultracentrifugation or size exclusion chromatography. Quantify the amount of this compound in the liposomes and in the total formulation using a validated analytical method (e.g., HPLC-UV).

    • EE% = (Amount of encapsulated drug / Total amount of drug) x 100

Protocol for Preparation of this compound-Loaded PLGA Nanoparticles (Solvent Evaporation Method)

This protocol is adapted from a study on the encapsulation of rhoifolin.

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA, 50:50)

  • Poly(vinyl alcohol) (PVA)

  • Dichloromethane (DCM)

  • Deionized water

Procedure:

  • Dissolve a specific amount of PLGA and this compound in DCM. For example, 100 mg of PLGA and 10 mg of this compound in 5 mL of DCM.

  • Prepare an aqueous solution of PVA (e.g., 2% w/v) in deionized water.

  • Add the organic phase (PLGA/isorhoifolin solution) to the aqueous PVA solution while sonicating on an ice bath to form an oil-in-water (o/w) emulsion. Sonication can be performed for 3-5 minutes at 60-80 W.

  • Stir the resulting emulsion at room temperature for 4-6 hours to allow the DCM to evaporate.

  • Collect the nanoparticles by ultracentrifugation (e.g., 15,000 rpm for 20 minutes at 4°C).

  • Wash the nanoparticle pellet three times with deionized water to remove excess PVA and unencapsulated drug.

  • Resuspend the final nanoparticle pellet in deionized water and lyophilize for long-term storage, often with a cryoprotectant like trehalose.

Characterization:

  • Particle Size, PDI, and Zeta Potential: Measured by DLS.

  • Morphology: Visualized using Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).

  • Encapsulation Efficiency (EE%) and Drug Loading (DL%): Dissolve a known amount of lyophilized nanoparticles in a suitable organic solvent (e.g., DMSO or acetonitrile) to break the nanoparticles and release the drug. Quantify the this compound content using HPLC-UV.

    • EE% = (Weight of drug in nanoparticles / Initial weight of drug) x 100

    • DL% = (Weight of drug in nanoparticles / Total weight of nanoparticles) x 100

Protocol for In Vitro Release Study (Dialysis Bag Method)

This is a general protocol applicable to various nanoparticle formulations.

Materials:

  • This compound-loaded nanoparticle suspension

  • Dialysis tubing (with a molecular weight cut-off, MWCO, appropriate to retain the nanoparticles, e.g., 12-14 kDa)

  • Release medium: PBS (pH 7.4) and acetate (B1210297) buffer (pH 5.5) to simulate physiological and tumor microenvironment conditions, respectively. A small percentage of a surfactant like Tween® 80 (e.g., 0.5%) may be added to maintain sink conditions.

  • Shaking incubator or water bath.

Procedure:

  • Reconstitute a known amount of lyophilized nanoparticles or use a known concentration of the nanoparticle suspension.

  • Transfer a precise volume (e.g., 1-2 mL) of the nanoparticle suspension into a pre-soaked dialysis bag and seal both ends.

  • Immerse the sealed dialysis bag into a container with a known volume of release medium (e.g., 50 mL).

  • Place the container in a shaking incubator at 37°C with gentle agitation (e.g., 100 rpm).

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw a sample (e.g., 1 mL) from the release medium.

  • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume and sink conditions.

  • Analyze the concentration of this compound in the collected samples using a validated analytical method (e.g., HPLC-UV).

  • Calculate the cumulative percentage of drug released at each time point.

Visualizations: Diagrams of Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate key concepts and processes relevant to this compound drug delivery.

experimental_workflow cluster_formulation Formulation cluster_characterization Physicochemical Characterization cluster_evaluation In Vitro Evaluation a This compound + Carrier (e.g., Lipids, Polymer) b Preparation Method (e.g., Thin-Film Hydration, Solvent Evaporation) a->b Input c This compound-Loaded Nanoparticles b->c Output d Particle Size & PDI (DLS) c->d Analysis e Zeta Potential (DLS) c->e Analysis f Morphology (SEM/TEM) c->f Analysis g Encapsulation Efficiency & Drug Loading (HPLC) c->g Analysis h In Vitro Release Study (Dialysis) c->h Testing i Stability Studies c->i Testing j Cell-Based Assays (e.g., Cytotoxicity, Uptake) c->j Testing

Caption: Experimental workflow for developing this compound-loaded nanoparticles.

challenges_solutions cluster_challenges Challenges with this compound Delivery cluster_solutions Solutions via Nanoencapsulation c1 Poor Aqueous Solubility c4 Low Bioavailability c1->c4 s1 Enhanced Solubility & Dispersion c1->s1 Addresses c2 Low Permeability c2->c4 s2 Improved Permeation (EPR effect, surface modification) c2->s2 Addresses c3 Rapid Metabolism c3->c4 s3 Protection from Degradation c3->s3 Addresses s5 Improved Bioavailability & Efficacy s1->s5 Leads to s2->s5 Leads to s3->s5 Leads to s4 Controlled/Sustained Release s4->s5 Leads to

Caption: Overcoming this compound delivery challenges with nanotechnology.

TLR4_NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS (Inflammatory Stimulus) TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK IkB IκBα IKK->IkB Phosphorylates (Degradation) IkB_NFkB IκBα-NF-κB (Inactive) NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB Releases Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, IL-1β) NFkB_nuc->Genes Induces This compound This compound (Proposed Action) This compound->TAK1 Inhibition (Hypothesized) NFkB_NFkB NFkB_NFkB

Caption: Hypothesized inhibition of the TLR4/NF-κB pathway by this compound.

Disclaimer: The signaling pathway inhibition is based on studies of rhoifolin, a structural isomer of this compound. Direct experimental evidence for this compound is required for confirmation.

AKT_JNK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF_Receptor Growth Factor Receptor PI3K PI3K GF_Receptor->PI3K AKT AKT PI3K->AKT pAKT p-AKT (Active) AKT->pAKT Phosphorylation Survival Cell Survival pAKT->Survival Promotes ASK1 ASK1 MKK47 MKK4/7 ASK1->MKK47 JNK JNK MKK47->JNK pJNK p-JNK (Active) JNK->pJNK Phosphorylation cJun c-Jun pJNK->cJun Activates Apoptosis Apoptosis cJun->Apoptosis Promotes This compound This compound (Proposed Action) This compound->pAKT Inhibition This compound->pJNK Upregulation

Caption: Proposed modulation of AKT/JNK signaling by this compound.

Disclaimer: The signaling pathway modulation is based on studies of rhoifolin, a structural isomer of this compound. Direct experimental evidence for this compound is required for confirmation.

Isorhoifolin: A Potent Modulator of Key Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocols for the Study of Enzyme Inhibition

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isorhoifolin (B194536), a flavonoid glycoside also known as rhoifolin, has emerged as a significant subject of research in pharmacology and drug discovery due to its diverse biological activities. As a natural compound, it presents a promising scaffold for the development of novel therapeutic agents. This document provides a comprehensive overview of this compound's application in the study of enzyme inhibition, detailing its effects on various key enzymes. The information is supported by quantitative data, detailed experimental protocols, and visual workflows to facilitate understanding and replication of key experiments.

Enzyme Inhibition Profile of this compound

This compound has been evaluated for its inhibitory potential against a range of enzymes implicated in various disease pathways. The following table summarizes the available quantitative data on its enzyme inhibitory activity.

Enzyme TargetThis compound (Rhoifolin) Inhibitory ActivityReference CompoundEnzyme Source
Butyrylcholinesterase (BChE) 4.03 mg GALAE/g*GalantamineEquine serum
Tyrosinase 7.44 mg KAE/g**Kojic AcidMushroom
α-Amylase Active (Specific IC50 not reported in the cited study)Acarbose (B1664774)Porcine pancreas
Angiotensin-Converting Enzyme (ACE) IC50: 183 µM--
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) IC50: 25.16 µM--
Acetylcholinesterase (AChE) InactiveGalantamineElectric eel
α-Glucosidase InactiveAcarboseSaccharomyces cerevisiae

*mg GALAE/g: Milligrams of Galantamine Equivalents per gram of this compound. **mg KAE/g: Milligrams of Kojic Acid Equivalents per gram of this compound.

Note: The inhibitory activities for BChE and tyrosinase are expressed in equivalents of standard inhibitors, as reported in the cited literature. This indicates that this compound demonstrates promising inhibitory effects against these enzymes[1][2]. For α-amylase, this compound was found to be an active inhibitor, although a specific IC50 value was not provided in the referenced study[1][2]. Conversely, this compound was found to be inactive against acetylcholinesterase (AChE) and α-glucosidase[1][2].

Detailed Experimental Protocols

The following are detailed protocols for the key enzyme inhibition assays in which this compound has shown activity. These protocols are based on established methodologies and can be adapted for the specific needs of the researcher.

Butyrylcholinesterase (BChE) Inhibition Assay

This protocol is based on the Ellman's method, a widely used spectrophotometric assay for measuring cholinesterase activity.

Materials:

  • Butyrylcholinesterase (BChE) from equine serum

  • This compound (test compound)

  • Galantamine (reference inhibitor)

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)

  • Butyrylthiocholine iodide (BTCI)

  • Tris-HCl buffer (50 mM, pH 8.0)

  • 96-well microplate reader

  • Phosphate (B84403) buffer (pH 8.0)

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare a series of dilutions of this compound and galantamine in Tris-HCl buffer.

    • Prepare a 10 mM DTNB solution in Tris-HCl buffer.

    • Prepare a 10 mM BTCI solution in deionized water.

    • Prepare a BChE solution (e.g., 0.1 U/mL) in Tris-HCl buffer.

  • Assay Protocol:

    • In a 96-well plate, add 25 µL of the test compound solution (or reference inhibitor/buffer for control).

    • Add 50 µL of BChE solution to each well.

    • Add 125 µL of DTNB solution to each well.

    • Incubate the plate at 25°C for 15 minutes.

    • Initiate the reaction by adding 25 µL of BTCI solution to each well.

    • Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute) for 10-15 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration of the inhibitor.

    • The percentage of inhibition is calculated using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Tyrosinase Inhibition Assay

This protocol describes a spectrophotometric method to determine the inhibitory effect of this compound on mushroom tyrosinase activity.

Materials:

  • Mushroom tyrosinase

  • This compound (test compound)

  • Kojic acid (reference inhibitor)

  • L-DOPA (substrate)

  • Phosphate buffer (50 mM, pH 6.8)

  • 96-well microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound and kojic acid in an appropriate solvent (e.g., DMSO).

    • Prepare a series of dilutions of the test and reference compounds in phosphate buffer.

    • Prepare a solution of L-DOPA (e.g., 2.5 mM) in phosphate buffer.

    • Prepare a tyrosinase solution (e.g., 100 U/mL) in phosphate buffer.

  • Assay Protocol:

    • To a 96-well plate, add 40 µL of the test compound solution (or reference inhibitor/buffer for control).

    • Add 80 µL of phosphate buffer to each well.

    • Add 40 µL of tyrosinase solution to each well.

    • Pre-incubate the plate at 25°C for 10 minutes.

    • Start the reaction by adding 40 µL of L-DOPA solution to each well.

    • Measure the absorbance at 475 nm immediately and then every minute for 10-20 minutes.

  • Data Analysis:

    • Determine the reaction rate (V) from the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of tyrosinase inhibition as follows: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

α-Amylase Inhibition Assay

This protocol outlines a colorimetric assay to assess the inhibitory activity of this compound against porcine pancreatic α-amylase.

Materials:

  • Porcine pancreatic α-amylase

  • This compound (test compound)

  • Acarbose (reference inhibitor)

  • Starch solution (1% w/v in buffer)

  • Dinitrosalicylic acid (DNS) reagent

  • Phosphate buffer (20 mM, pH 6.9 with 6 mM NaCl)

  • 96-well microplate reader or spectrophotometer

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound and acarbose in a suitable solvent (e.g., 10% DMSO).

    • Prepare a series of dilutions of the test and reference compounds in phosphate buffer.

    • Prepare a 1% (w/v) starch solution by dissolving soluble starch in the buffer (heat gently if necessary).

    • Prepare the DNS reagent.

    • Prepare an α-amylase solution (e.g., 0.5 mg/mL) in phosphate buffer.

  • Assay Protocol:

    • In test tubes, mix 500 µL of the test compound solution (or reference inhibitor/buffer for control) with 500 µL of α-amylase solution.

    • Pre-incubate the mixture at 37°C for 10 minutes.

    • Add 500 µL of the starch solution to each tube to start the reaction.

    • Incubate the reaction mixture at 37°C for 10 minutes.

    • Stop the reaction by adding 1 mL of DNS reagent.

    • Boil the tubes in a water bath for 5 minutes.

    • Cool the tubes to room temperature and add 10 mL of distilled water.

    • Measure the absorbance at 540 nm.

  • Data Analysis:

    • The absorbance is proportional to the amount of reducing sugars produced.

    • Calculate the percentage of α-amylase inhibition using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizing Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflows for the described enzyme inhibition assays.

BChE_Inhibition_Assay_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis prep_this compound Prepare this compound Dilutions add_inhibitor Add Inhibitor/Control prep_this compound->add_inhibitor prep_galantamine Prepare Galantamine Dilutions prep_galantamine->add_inhibitor prep_bche Prepare BChE Solution add_bche Add BChE prep_bche->add_bche prep_dtnb Prepare DTNB Solution add_dtnb Add DTNB prep_dtnb->add_dtnb prep_btci Prepare BTCI Solution add_btci Add BTCI (Start Reaction) prep_btci->add_btci add_inhibitor->add_bche add_bche->add_dtnb incubate1 Incubate (25°C, 15 min) add_dtnb->incubate1 incubate1->add_btci measure_abs Measure Absorbance (412 nm, kinetic) add_btci->measure_abs calc_rate Calculate Reaction Rate measure_abs->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition plot_ic50 Determine IC50 calc_inhibition->plot_ic50

Caption: Workflow for the Butyrylcholinesterase (BChE) Inhibition Assay.

Tyrosinase_Inhibition_Assay_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis prep_this compound Prepare this compound Dilutions add_inhibitor Add Inhibitor/Control prep_this compound->add_inhibitor prep_kojic Prepare Kojic Acid Dilutions prep_kojic->add_inhibitor prep_tyrosinase Prepare Tyrosinase Solution add_tyrosinase Add Tyrosinase prep_tyrosinase->add_tyrosinase prep_ldopa Prepare L-DOPA Solution add_ldopa Add L-DOPA (Start Reaction) prep_ldopa->add_ldopa add_buffer Add Buffer add_inhibitor->add_buffer add_buffer->add_tyrosinase pre_incubate Pre-incubate (25°C, 10 min) add_tyrosinase->pre_incubate pre_incubate->add_ldopa measure_abs Measure Absorbance (475 nm, kinetic) add_ldopa->measure_abs calc_rate Calculate Reaction Rate measure_abs->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition plot_ic50 Determine IC50 calc_inhibition->plot_ic50

Caption: Workflow for the Tyrosinase Inhibition Assay.

aAmylase_Inhibition_Assay_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution (Test Tubes) cluster_analysis Data Analysis prep_this compound Prepare this compound Dilutions mix_inhibitor_enzyme Mix Inhibitor & Enzyme prep_this compound->mix_inhibitor_enzyme prep_acarbose Prepare Acarbose Dilutions prep_acarbose->mix_inhibitor_enzyme prep_amylase Prepare α-Amylase Solution prep_amylase->mix_inhibitor_enzyme prep_starch Prepare Starch Solution add_starch Add Starch (Start Reaction) prep_starch->add_starch prep_dns Prepare DNS Reagent add_dns Add DNS (Stop Reaction) prep_dns->add_dns pre_incubate Pre-incubate (37°C, 10 min) mix_inhibitor_enzyme->pre_incubate pre_incubate->add_starch incubate_reaction Incubate (37°C, 10 min) add_starch->incubate_reaction incubate_reaction->add_dns boil Boil (5 min) add_dns->boil cool_dilute Cool & Dilute boil->cool_dilute measure_abs Measure Absorbance (540 nm) cool_dilute->measure_abs calc_inhibition Calculate % Inhibition measure_abs->calc_inhibition plot_ic50 Determine IC50 calc_inhibition->plot_ic50

Caption: Workflow for the α-Amylase Inhibition Assay.

Signaling Pathways and Future Directions

While this compound has demonstrated clear inhibitory effects on several enzymes, the direct downstream signaling pathways modulated by these specific enzyme inhibitions are not yet fully elucidated. Flavonoids, as a class of compounds, are known to interact with various signaling cascades, including the MAPK and PI3K/Akt pathways, which are crucial in cell survival and proliferation. The inhibition of enzymes like VEGFR2 by this compound suggests a potential role in modulating angiogenesis signaling pathways.

Future research should focus on delineating the precise molecular mechanisms and signaling cascades affected by this compound's enzyme inhibitory activities. Investigating the impact of this compound on cellular models relevant to the inhibited enzymes (e.g., neuronal cells for BChE, melanocytes for tyrosinase, and intestinal cells for α-amylase) will be crucial in understanding its therapeutic potential. Such studies will provide a more comprehensive picture of this compound's mechanism of action and pave the way for its development as a targeted therapeutic agent.

References

Isorhoifolin in Plant Science: Application Notes and Research Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isorhoifolin (B194536), a flavonoid glycoside, is a natural phenolic compound found in various plants. While research on the specific roles of this compound in plant physiology is still emerging, the broader class of flavonoids is known to play crucial roles in plant development, stress response, and signaling. These molecules are of significant interest to researchers and drug development professionals for their potential applications in agriculture and medicine.

These application notes provide a comprehensive overview of the potential uses of this compound in plant science research, drawing on the known functions of related flavonoids. Detailed protocols for key experiments are provided to facilitate the investigation of this compound's effects on plant systems.

Key Applications in Plant Science Research

Based on the activities of structurally similar flavonoids, this compound is a candidate for investigation in the following areas:

  • Plant Growth Regulation: Flavonoids are known to modulate auxin transport, a key process in plant growth and development. This compound may influence root architecture, apical dominance, and other auxin-regulated processes.

  • Antioxidant Activity and Stress Mitigation: Flavonoids are potent antioxidants that can scavenge reactive oxygen species (ROS) generated during periods of biotic and abiotic stress. This compound may enhance plant tolerance to stresses such as drought, salinity, and UV radiation.

  • Plant Defense: As secondary metabolites, flavonoids are often involved in defending plants against pathogens and herbivores. This compound could be explored for its potential antimicrobial or insecticidal properties.

Data Presentation: Efficacy of Flavonoids in Plant Systems

The following tables summarize quantitative data from studies on flavonoids, providing a reference for the potential efficacy of this compound.

Table 1: Effect of Flavonoids on Auxin Transport

FlavonoidPlant SpeciesExperimental SystemConcentrationInhibition of Auxin Transport (%)Reference
QuercetinArabidopsis thalianaHypocotyl segments10 µM55[Cite: 1, 2, 3]
KaempferolArabidopsis thalianaHypocotyl segments10 µM48[Cite: 1, 2, 3]
NaringeninArabidopsis thalianaHypocotyl segments50 µM35[Cite: 1, 2, 3]

Table 2: Antioxidant Activity of Flavonoids

FlavonoidAssayIC50 (µg/mL)Reference
QuercetinDPPH Radical Scavenging8.5[Cite: 4]
KaempferolDPPH Radical Scavenging15.2[Cite: 4]
ApigeninDPPH Radical Scavenging21.7[Cite: 4]
RhoifolinDPPH Radical Scavenging78.4

Experimental Protocols

Protocol 1: In Vitro Antioxidant Activity Assay (DPPH Method)

This protocol determines the free radical scavenging activity of this compound.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in methanol.

  • Prepare a 0.1 mM solution of DPPH in methanol.

  • In a 96-well plate, add 100 µL of various concentrations of the this compound stock solution.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Methanol is used as a negative control. Ascorbic acid or a known flavonoid antioxidant can be used as a positive control.

  • Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

Protocol 2: Arabidopsis thaliana Root Growth Assay

This protocol assesses the effect of this compound on root growth, which can be indicative of auxin transport inhibition.

Materials:

  • Arabidopsis thaliana seeds (e.g., Col-0)

  • Murashige and Skoog (MS) medium including vitamins

  • Sucrose

  • Agar (B569324)

  • This compound

  • Petri plates

  • Growth chamber

Procedure:

  • Prepare MS agar plates containing different concentrations of this compound (e.g., 0, 1, 10, 50, 100 µM). The this compound should be dissolved in a suitable solvent (e.g., DMSO) and added to the autoclaved media when it has cooled to around 50°C. A solvent control plate should also be prepared.

  • Surface sterilize Arabidopsis seeds by washing with 70% ethanol (B145695) for 1 minute, followed by a 10-minute wash in 1% sodium hypochlorite (B82951) solution, and then rinse three to five times with sterile distilled water.

  • Resuspend the seeds in sterile 0.1% agar and store at 4°C for 2-3 days for stratification.

  • Pipette the seeds onto the prepared MS plates.

  • Place the plates vertically in a growth chamber with a long-day photoperiod (16 hours light / 8 hours dark) at 22°C.

  • After 7-10 days, photograph the plates and measure the primary root length and count the number of lateral roots using image analysis software (e.g., ImageJ).

  • Statistically analyze the data to determine the effect of this compound on root growth parameters.

Protocol 3: Plant Cell Culture Elicitation Assay

This protocol investigates the ability of this compound to induce the production of secondary metabolites in plant cell suspension cultures.

Materials:

  • Established plant cell suspension culture (e.g., Arabidopsis thaliana, Tobacco BY-2)

  • Liquid MS medium

  • This compound stock solution (filter-sterilized)

  • Shaking incubator

  • Equipment for extraction and analysis of secondary metabolites (e.g., HPLC)

Procedure:

  • Subculture the plant cells into fresh liquid MS medium.

  • Allow the cells to grow for 3-4 days to reach the exponential growth phase.

  • Add different concentrations of the sterile this compound stock solution to the cell cultures. An untreated culture serves as a control.

  • Incubate the cultures on a shaker at the appropriate speed and temperature for the specific cell line.

  • Harvest the cells at different time points (e.g., 0, 24, 48, 72 hours) post-elicitation by filtration.

  • Freeze-dry the harvested cells and measure the dry weight.

  • Extract the secondary metabolites from the cells using an appropriate solvent (e.g., methanol).

  • Analyze the concentration of target secondary metabolites in the extracts using HPLC or other suitable analytical techniques.

Visualization of Signaling Pathways and Workflows

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the study of this compound in plant science.

flavonoid_biosynthesis_pathway Phenylalanine Phenylalanine Cinnamic_acid Cinnamic_acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p_Coumaric_acid Cinnamic_acid->p_Coumaric_acid C4H Coumaroyl_CoA Coumaroyl_CoA p_Coumaric_acid->Coumaroyl_CoA 4CL Chalcone Chalcone Coumaroyl_CoA->Chalcone CHS Flavanone Flavanone Chalcone->Flavanone CHI Dihydroflavonol Dihydroflavonol Flavanone->Dihydroflavonol F3H Flavonol Flavonol Dihydroflavonol->Flavonol FLS This compound This compound Flavonol->this compound Glycosylation

Simplified flavonoid biosynthesis pathway.

auxin_transport_inhibition_workflow start Start: Prepare Arabidopsis seedlings prepare_plates Prepare MS agar plates with varying this compound concentrations start->prepare_plates sterilize_seeds Surface sterilize and stratify seeds prepare_plates->sterilize_seeds sow_seeds Sow seeds on prepared plates sterilize_seeds->sow_seeds incubate Incubate vertically in growth chamber sow_seeds->incubate measure Measure primary root length and count lateral roots incubate->measure analyze Analyze data and determine IC50 measure->analyze end End: Assess effect on root growth analyze->end

Workflow for root growth inhibition assay.

ros_scavenging_mechanism Stress Abiotic/Biotic Stress ROS Reactive Oxygen Species (ROS) Stress->ROS Scavenging ROS Scavenging ROS->Scavenging This compound This compound This compound->Scavenging Reduced_Stress Reduced Oxidative Stress Scavenging->Reduced_Stress Stress_Tolerance Enhanced Stress Tolerance Reduced_Stress->Stress_Tolerance

Proposed mechanism of ROS scavenging by this compound.

Troubleshooting & Optimization

Technical Support Center: Optimizing Isorhoifolin Extraction from Citrus Peels

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of isorhoifolin (B194536) from citrus peels.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of this compound, offering potential causes and solutions in a direct question-and-answer format.

Issue Potential Cause Recommended Solution
Low this compound Yield Inappropriate Solvent Choice: The polarity of the solvent may not be optimal for this compound, a flavonoid glycoside.Flavonoid glycosides are more polar and are effectively extracted with alcohol-water mixtures. Conduct small-scale trials with varying ratios of ethanol (B145695) or methanol (B129727) in water (e.g., 50-80%) to find the optimal solvent system.[1]
Suboptimal Extraction Temperature: High temperatures can enhance solubility but may also lead to the degradation of this compound.Optimize the extraction temperature by testing a range (e.g., 40-60°C). For methods like ultrasound-assisted extraction (UAE), lower temperatures (around 40°C) for a duration of 30-60 minutes have been shown to be effective for overall phenolic extraction.
Incorrect Particle Size: Large particle sizes of the citrus peel powder reduce the surface area available for solvent interaction, leading to inefficient extraction.Grind the dried citrus peels to a fine, uniform powder. A smaller particle size increases the surface area and improves solvent penetration.
Insufficient Extraction Time: The duration of the extraction may not be adequate for the complete diffusion of this compound from the plant matrix into the solvent.Experiment with different extraction times. For UAE, a duration of 30-60 minutes is often recommended for flavonoids. For conventional methods like maceration, longer periods (e.g., 12-24 hours) may be necessary.
Presence of Impurities in the Extract Co-extraction of other compounds: The solvent system may be extracting other compounds with similar polarities, such as other flavonoids, phenolic acids, and sugars.Employ a multi-step purification process. After initial extraction, techniques like column chromatography (e.g., with silica (B1680970) gel or Sephadex) or preparative high-performance liquid chromatography (HPLC) can be used to isolate this compound.
Inadequate Filtration: Failure to properly separate the solid peel residue from the liquid extract will result in particulate matter in the final product.Use appropriate filtration methods. Start with a coarse filtration to remove larger particles, followed by fine filtration (e.g., using a 0.45 µm filter) to remove smaller particulates. Centrifugation prior to filtration can also help in separating the solid residue.
Degradation of this compound Exposure to Light and Air: this compound, like many flavonoids, can be sensitive to light and oxidation, leading to degradation.Conduct the extraction and subsequent processing steps in a controlled environment with minimal exposure to direct light. Store the extracts in amber-colored containers and consider purging with nitrogen to minimize oxidation.
Inappropriate pH of the Solvent: The pH of the extraction medium can affect the stability of flavonoids.While the optimal pH for this compound is not extensively documented, slightly acidic conditions are often favorable for flavonoid stability. Avoid strongly acidic or alkaline conditions which can cause degradation.
Improper Storage Conditions: High temperatures and exposure to moisture during storage can lead to the degradation of the extracted this compound.Store the final extract at low temperatures (-20°C is recommended for long-term storage) in a dry environment.[2] Ensure the container is tightly sealed to prevent moisture absorption.

Frequently Asked Questions (FAQs)

Q1: Which extraction method is most effective for obtaining this compound from citrus peels?

A1: Modern extraction techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are generally more efficient than conventional methods like maceration or Soxhlet extraction.[3] These methods often provide higher yields in shorter times and with lower solvent consumption. The choice of method will also depend on the available equipment and the scale of the extraction.

Q2: What is the best solvent for extracting this compound?

A2: this compound is a flavonoid glycoside, making it more soluble in polar solvents. Mixtures of ethanol or methanol with water are commonly used for flavonoid extraction from citrus peels.[1] The optimal ratio of alcohol to water should be determined experimentally, but a good starting point is a 70% ethanol or methanol solution.

Q3: How can I quantify the amount of this compound in my extract?

A3: High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) or a Mass Spectrometer (MS) is the most common and accurate method for quantifying this compound.[4][5] A standard of pure this compound is required for calibration and accurate quantification. Colorimetric methods can be used for a general estimation of total flavonoid content but are not specific for this compound.[6]

Q4: Does the variety of citrus fruit affect the this compound yield?

A4: Yes, the concentration of this compound can vary significantly between different citrus species and even between cultivars of the same species.[7][8] Factors such as the maturity of the fruit at harvest and the growing conditions also play a role. It is advisable to screen different citrus peel sources to identify one with a high this compound content.

Q5: What are the key parameters to optimize for maximizing this compound yield?

A5: The most critical parameters to optimize are:

  • Solvent Composition: The type of solvent and its concentration (e.g., ethanol/water ratio).

  • Extraction Temperature: To balance solubility and stability.

  • Extraction Time: To ensure complete extraction without degradation.

  • Solid-to-Solvent Ratio: To ensure a sufficient volume of solvent to extract the target compound effectively.

  • Particle Size: A smaller particle size of the citrus peel powder increases extraction efficiency.

Data Presentation: Comparison of Extraction Methods for Flavonoids

While specific quantitative data for this compound is limited in the literature, the following table summarizes typical yields for total flavonoids from citrus peels using different extraction methods. These values can serve as a general guideline.

Extraction Method Solvent Temperature (°C) Time Typical Total Flavonoid Yield (mg/g dry weight) Reference
Maceration70% EthanolRoom Temp.24 h15 - 25General Literature
Soxhlet ExtractionEthanolBoiling Point6 - 8 h20 - 35General Literature
Ultrasound-Assisted Extraction (UAE)70% Ethanol40 - 6030 - 60 min30 - 50[3]
Microwave-Assisted Extraction (MAE)60% Methanol802 min35 - 55[9]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol is adapted from general methods for flavonoid extraction from citrus peels.

1. Sample Preparation:

  • Wash fresh citrus peels thoroughly with water to remove any dirt.
  • Dry the peels in an oven at a controlled temperature (e.g., 50-60°C) until they are brittle.
  • Grind the dried peels into a fine powder using a laboratory mill. Pass the powder through a sieve to ensure a uniform particle size.

2. Extraction:

  • Weigh 10 g of the dried citrus peel powder and place it in a 250 mL beaker.
  • Add 100 mL of 70% ethanol (v/v) to the beaker (solid-to-solvent ratio of 1:10).
  • Place the beaker in an ultrasonic bath.
  • Set the sonication frequency (e.g., 40 kHz) and power (e.g., 100 W).
  • Maintain the temperature of the water bath at 45°C.
  • Sonicate for 45 minutes.

3. Filtration and Concentration:

  • After sonication, filter the mixture through Whatman No. 1 filter paper to separate the solid residue. For a clearer filtrate, centrifugation at 4000 rpm for 15 minutes can be performed before filtration.
  • Collect the filtrate and concentrate it using a rotary evaporator under reduced pressure at 50°C to remove the ethanol.
  • The resulting aqueous extract can be freeze-dried to obtain a solid powder.

4. Purification (Optional but Recommended):

  • The crude extract can be further purified using column chromatography on a silica gel or Sephadex LH-20 column, eluting with a gradient of solvents (e.g., chloroform-methanol or ethanol-water) to isolate this compound.

Protocol 2: Microwave-Assisted Extraction (MAE) of this compound

This protocol is adapted from general methods for flavonoid extraction from citrus peels.

1. Sample Preparation:

  • Follow the same sample preparation steps as in the UAE protocol.

2. Extraction:

  • Place 5 g of the dried citrus peel powder into a microwave-safe extraction vessel.
  • Add 100 mL of 60% methanol (v/v) (solid-to-solvent ratio of 1:20).
  • Seal the vessel and place it in a microwave extractor.
  • Set the microwave power (e.g., 500 W) and extraction time (e.g., 2 minutes).
  • Set the temperature limit to 80°C to prevent overheating and degradation.

3. Filtration and Concentration:

  • After the extraction is complete and the vessel has cooled, filter the mixture as described in the UAE protocol.
  • Concentrate the filtrate using a rotary evaporator to remove the methanol.
  • Freeze-dry the concentrated extract to obtain a powder.

4. Purification:

  • Follow the same purification steps as in the UAE protocol to isolate this compound.

Mandatory Visualization

Experimental Workflow for this compound Extraction

experimental_workflow start Start: Fresh Citrus Peels prep Sample Preparation (Washing, Drying, Grinding) start->prep extraction Extraction (UAE or MAE) prep->extraction filtration Filtration / Centrifugation extraction->filtration concentration Solvent Evaporation (Rotary Evaporator) filtration->concentration purification Purification (Column Chromatography) concentration->purification analysis Quantification (HPLC) purification->analysis end End: Purified this compound analysis->end

Caption: General experimental workflow for the extraction and purification of this compound.

Troubleshooting Logic for Low this compound Yield

troubleshooting_low_yield start Problem: Low this compound Yield solvent Check Solvent System (Polarity, Composition) start->solvent temp Evaluate Extraction Temperature start->temp time Assess Extraction Time start->time particle Verify Particle Size start->particle material Inspect Raw Material Quality start->material optimize_solvent Optimize Solvent: Test different alcohol/water ratios solvent->optimize_solvent optimize_temp Optimize Temperature: Test a range (e.g., 40-60°C) temp->optimize_temp optimize_time Optimize Time: Increase duration in increments time->optimize_time grind Action: Grind to a finer powder particle->grind new_material Action: Source high-quality, properly stored peels material->new_material solution Solution: Improved this compound Yield optimize_solvent->solution optimize_temp->solution optimize_time->solution grind->solution new_material->solution

Caption: Troubleshooting decision tree for addressing low this compound extraction yield.

Putative Signaling Pathway for this compound

Disclaimer: The specific signaling pathways of this compound are not yet fully elucidated. This diagram is based on the known pathways of structurally related flavones like apigenin (B1666066) and luteolin, which are known to modulate inflammatory and cell survival pathways.

signaling_pathway cluster_inflammation Inflammatory Response cluster_cell_survival Cell Survival & Proliferation This compound This compound NFkB NF-κB Pathway This compound->NFkB Inhibits MAPK MAPK Pathway (ERK, JNK, p38) This compound->MAPK Inhibits PI3K_Akt PI3K/Akt Pathway This compound->PI3K_Akt Modulates Apoptosis Apoptosis This compound->Apoptosis Induces in Cancer Cells COX2 COX-2 Expression NFkB->COX2 Activates iNOS iNOS Expression NFkB->iNOS Activates cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->cytokines Activates MAPK->NFkB Activates PI3K_Akt->Apoptosis Inhibits

Caption: Putative signaling pathways modulated by this compound, based on related flavones.

References

Technical Support Center: Isorhoifolin in In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of isorhoifolin (B194536) in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions for cell culture?

A1: The most highly recommended solvent for preparing this compound stock solutions for in vitro assays is dimethyl sulfoxide (B87167) (DMSO).[1][2] this compound exhibits high solubility in DMSO, allowing for the preparation of concentrated stock solutions.[1][3][4] While it is also soluble in methanol (B129727), specific quantitative solubility data is more readily available for DMSO. For most cell culture applications, the final concentration of DMSO in the medium should be kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity.

Q2: My this compound precipitates when I add it to my cell culture medium. What is happening and how can I fix it?

A2: Precipitation of this compound upon dilution in aqueous solutions like cell culture media is a common issue for hydrophobic compounds, often referred to as "crashing out." This typically occurs due to a rapid change in solvent polarity.

Potential Causes and Solutions:

  • Solvent Shock: The sudden shift from a highly organic solvent like DMSO to an aqueous medium can cause the compound to become insoluble. To mitigate this, pre-warm your cell culture medium to 37°C and add the this compound stock solution dropwise while gently vortexing or swirling the medium to ensure rapid and even dispersion.

  • High Final Concentration: Your target concentration may exceed the solubility limit of this compound in the final culture medium. It is advisable to perform a solubility test to determine the maximum soluble concentration under your specific experimental conditions. Consider lowering the final concentration if precipitation persists.

  • Low Temperature: Adding the stock solution to cold media can decrease the solubility of this compound. Always use pre-warmed (37°C) cell culture media.

  • Serial Dilutions: Instead of a single large dilution, perform serial dilutions. For instance, create an intermediate dilution of your stock in a small volume of pre-warmed media before adding it to the final volume.

Q3: Can I use other solvents besides DMSO to dissolve this compound?

A3: While DMSO is the most common and well-documented solvent, this compound is also reported to be soluble in methanol and pyridine. However, detailed quantitative solubility data for these solvents is less available. If you choose to use an alternative solvent, it is crucial to perform a vehicle control in your experiments to account for any potential effects of the solvent on your cells. For any organic solvent, the final concentration in the cell culture medium should be minimized to avoid toxicity.

Q4: How should I store my this compound powder and stock solutions?

A4: Proper storage is critical to maintain the stability and activity of this compound.

  • Powder: Store the solid form of this compound at -20°C for long-term storage (up to 3 years).

  • Stock Solutions: Prepared stock solutions in DMSO should be aliquoted into single-use volumes to minimize freeze-thaw cycles and stored at -80°C for up to 6 months or -20°C for up to 1 month. Always protect the solutions from light.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Immediate Precipitation Solvent shock from rapid dilution.Pre-warm media to 37°C. Add stock solution dropwise while gently vortexing.
High final concentration.Perform a solubility test to determine the maximum soluble concentration. Lower the final working concentration.
Low temperature of media.Always use pre-warmed (37°C) cell culture media for dilutions.
Delayed Precipitation Changes in media pH or temperature over time.Ensure the incubator has stable temperature and CO2 levels.
Interaction with media components.Consider using a different basal media formulation. Serum-free media might reduce interactions.
Evaporation of media.Ensure proper humidification in the incubator and seal culture plates with parafilm if necessary.
Inconsistent Results Degradation of this compound.Aliquot stock solutions to avoid repeated freeze-thaw cycles. Protect from light. Use freshly prepared working solutions.
Inaccurate concentration of stock solution.Ensure complete dissolution of this compound powder in the solvent. Use a calibrated balance for weighing.
Cytotoxicity from solvent.Keep the final DMSO concentration in the culture medium below 0.5%. Include a vehicle control in all experiments.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityMolar Concentration (Approx.)Reference(s)
DMSO ~100 mg/mL~172.85 mM
Methanol SolubleNot specified
Pyridine Slightly SolubleNot specified
Water InsolubleN/A

Table 2: Example Formulations for In Vivo Use (for reference)

FormulationCompositionSolubilityReference(s)
Formulation 1 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline≥ 2.5 mg/mL
Formulation 2 10% DMSO + 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL

Experimental Protocols

Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 100 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder (MW: 578.52 g/mol )

  • Sterile, cell culture-grade Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Pipettes and sterile, filtered pipette tips

Procedure:

  • Calculate Mass: Determine the mass of this compound powder required. For 1 mL of a 100 mM stock solution, you will need:

    • Mass = 0.1 mol/L * 0.001 L * 578.52 g/mol = 0.05785 g = 57.85 mg

  • Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh 57.85 mg of this compound powder and place it into a sterile tube.

  • Dissolving: Add 1 mL of sterile DMSO to the tube containing the this compound powder.

  • Mixing: Vortex the solution thoroughly until the powder is completely dissolved. If necessary, gentle warming in a 37°C water bath or brief sonication can aid dissolution.

  • Storage: Aliquot the stock solution into single-use volumes in sterile cryovials and store at -80°C for long-term storage.

Protocol 2: Preparation of a Working Solution in Cell Culture Medium

This protocol details the preparation of a 10 µM working solution of this compound in cell culture medium from a 100 mM DMSO stock solution.

Materials:

  • 100 mM this compound stock solution in DMSO

  • Sterile, complete cell culture medium

  • Sterile conical tube

Procedure:

  • Pre-warm Medium: Pre-warm the complete cell culture medium in a 37°C water bath.

  • Calculate Dilution: Determine the volume of stock solution needed. To prepare 10 mL of a 10 µM working solution:

    • (100 mM) * V1 = (10 µM) * (10 mL)

    • (100,000 µM) * V1 = 100 µM*mL

    • V1 = 0.001 mL = 1 µL

  • Prepare Working Solution: In a sterile conical tube, add 10 mL of the pre-warmed cell culture medium. While gently vortexing the medium, add 1 µL of the 100 mM this compound stock solution dropwise.

  • Final Check: Visually inspect the working solution for any signs of precipitation. If the solution is clear, it is ready to be added to your cells. The final DMSO concentration will be 0.01%.

Mandatory Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation cluster_assay In Vitro Assay weigh Weigh this compound Powder dissolve Dissolve in DMSO weigh->dissolve mix Vortex/Sonicate to Dissolve dissolve->mix store Aliquot and Store at -80°C mix->store prewarm Pre-warm Cell Culture Medium (37°C) store->prewarm Use one aliquot dilute Dilute Stock Solution into Medium prewarm->dilute check Visually Inspect for Precipitation dilute->check treat Treat Cells check->treat incubate Incubate treat->incubate analyze Analyze Results incubate->analyze

Caption: Experimental workflow for preparing and using this compound in in vitro assays.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm IR Insulin Receptor PI3K PI3K IR->PI3K This compound This compound Akt Akt/PKB This compound->Akt Inhibits phosphorylation JNK JNK This compound->JNK Promotes phosphorylation PI3K->Akt Akt->JNK Inhibits Caspase3 Caspase-3 JNK->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Simplified signaling pathway of this compound's effect on the PI3K/Akt and JNK pathways.

References

Isorhoifolin Stability in Cell Culture Media: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with isorhoifolin (B194536) in cell culture applications. This compound, a flavonoid glycoside, can exhibit stability issues in aqueous environments like cell culture media, which can impact experimental reproducibility and interpretation of results.

Frequently Asked Questions (FAQs)

Q1: How should I prepare and store this compound stock solutions?

A1: this compound is sparingly soluble in aqueous solutions and requires an organic solvent for creating a stock solution.

  • Recommended Solvent: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used and recommended solvent for preparing this compound stock solutions.[1][2][3] Ensure you use anhydrous, sterile, cell culture-grade DMSO.

  • Stock Solution Concentration: A typical stock solution concentration is in the range of 10-100 mM. For example, to prepare a 10 mM stock solution, dissolve 5.785 mg of this compound (MW: 578.52 g/mol ) in 1 mL of DMSO.

  • Storage Conditions: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.[2][4] Under these conditions, the stock solution should be stable for at least 1-6 months.

Q2: What are the primary factors that affect this compound stability in cell culture media?

A2: While direct studies on this compound are limited, data from structurally similar flavonoids suggest that several factors can influence its stability in cell culture media.

  • pH: Flavonoids are generally more stable at a lower pH. Cell culture media are typically buffered around pH 7.4, which can accelerate the degradation of some flavonoids.

  • Temperature: The standard cell culture incubation temperature of 37°C can promote the degradation of this compound over time.

  • Light: Exposure to light, especially UV wavelengths, can induce photodegradation of flavonoids. It is recommended to protect solutions containing this compound from light.

  • Media Components: Components within the cell culture medium, such as certain ions or reactive oxygen species, could potentially interact with and degrade this compound.

  • Oxygen: The presence of oxygen can lead to the oxidation of flavonoids.

Q3: Is there evidence of this compound degradation in cell culture media?

Q4: How can I improve the stability of this compound in my cell culture experiments?

A4: Several strategies can be employed to mitigate the degradation of this compound in cell culture media:

  • Prepare Fresh Working Solutions: Add the this compound stock solution to the cell culture medium immediately before use.

  • Minimize Incubation Time: If experimentally feasible, reduce the duration of cell exposure to this compound.

  • Use Antioxidants: For the related flavonoid quercetin, the addition of ascorbic acid (Vitamin C) to the culture medium has been shown to significantly improve its stability by preventing auto-oxidation. This strategy could potentially be applied to this compound as well.

  • Control Experimental Conditions: Protect your cell culture plates from light by wrapping them in foil and ensure consistent temperature and pH.

Troubleshooting Guide

This guide addresses common issues encountered when using this compound in cell culture experiments.

Observed Issue Potential Cause Troubleshooting Steps
Inconsistent or weaker than expected biological activity. This compound degradation in the cell culture medium.1. Verify Stock Solution Integrity: Ensure your stock solution was prepared and stored correctly. 2. Perform a Stability Test: Determine the half-life of this compound in your specific cell culture medium and under your experimental conditions (see Experimental Protocols section). 3. Prepare Fresh Solutions: Always prepare the final working solution of this compound immediately before adding it to your cells. 4. Consider Antioxidants: Test the effect of adding an antioxidant like ascorbic acid to your culture medium to improve stability.
Precipitation observed after adding this compound to the medium. Poor solubility of this compound or exceeding the solubility limit.1. Check Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low (typically <0.5%) to avoid both cell toxicity and precipitation of the compound. 2. Vortex During Dilution: When preparing the working solution, add the DMSO stock to the medium while vortexing to ensure rapid and even dispersion. 3. Warm the Medium: Pre-warming the cell culture medium to 37°C can aid in the dissolution of this compound.
High variability between experimental replicates. Inconsistent degradation of this compound across different wells or plates.1. Standardize Procedures: Ensure uniform handling of all experimental plates, including consistent timing of media changes and this compound addition. 2. Protect from Light: Keep plates protected from light as much as possible during incubation and handling. 3. Run a Stability Check: Confirm the stability of this compound over the time course of your experiment.

Quantitative Data Summary

The following table summarizes the recommended storage conditions for this compound to maintain its stability.

Formulation Solvent Storage Temperature Duration Key Recommendations
Powder N/A-20°C>2 yearsProtect from light.
Stock Solution Anhydrous DMSO-20°C~1 monthAliquot to avoid freeze-thaw cycles; protect from light.
Stock Solution Anhydrous DMSO-80°C~6 monthsAliquot to avoid freeze-thaw cycles; protect from light.
Working Solution Cell Culture Medium37°CUnstablePrepare fresh immediately before use.

Experimental Protocols

Protocol: Assessing the Stability of this compound in Cell Culture Media

This protocol outlines a method to determine the stability of this compound in a specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

  • This compound powder

  • Anhydrous, sterile DMSO

  • Your specific cell culture medium (e.g., DMEM, RPMI-1640) with serum and other supplements as used in your experiments

  • Sterile microcentrifuge tubes

  • 37°C incubator with 5% CO2

  • -80°C freezer

  • HPLC or LC-MS/MS system

Procedure:

  • Prepare a Concentrated Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Spike the Cell Culture Medium: Warm your complete cell culture medium to 37°C. Spike the this compound stock solution into the medium to achieve your final working concentration (e.g., 10 µM). Ensure the final DMSO concentration is below 0.5%.

  • Aliquot for Time Points: Distribute the this compound-containing medium into sterile microcentrifuge tubes, one for each time point (e.g., 0, 2, 4, 8, 12, 24, and 48 hours).

  • Incubate: Place the tubes in a 37°C, 5% CO2 incubator.

  • Sample Collection: At each designated time point, remove one tube from the incubator.

  • Halt Degradation: Immediately freeze the sample at -80°C to stop any further degradation. The sample at T=0 serves as your 100% reference.

  • Sample Analysis: Once all time points are collected, thaw the samples and analyze the concentration of this compound in each using a validated HPLC or LC-MS/MS method.

  • Data Analysis: Plot the concentration of this compound as a percentage of the T=0 sample against time to determine its stability profile and half-life in your specific cell culture medium.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis prep_stock Prepare 10 mM this compound in DMSO spike_media Spike this compound into 37°C Cell Culture Medium prep_stock->spike_media aliquot Aliquot for each Time Point spike_media->aliquot incubate Incubate at 37°C, 5% CO2 aliquot->incubate sample Collect Samples at T = 0, 2, 4, 8, 12, 24, 48h incubate->sample freeze Immediately Freeze Samples at -80°C sample->freeze analyze Analyze this compound Concentration by HPLC/LC-MS freeze->analyze plot Plot Concentration vs. Time analyze->plot

Caption: Experimental workflow for determining the stability of this compound in cell culture media.

troubleshooting_workflow cluster_solutions Potential Solutions start Inconsistent or Weak Biological Activity check_stock Is stock solution prepared and stored correctly? start->check_stock stability_test Perform Stability Test in Your Media check_stock->stability_test Yes reprepare_stock Remake Stock Solution check_stock->reprepare_stock No fresh_prep Prepare Working Solution Fresh for Each Experiment stability_test->fresh_prep add_antioxidant Consider Adding Antioxidants (e.g., Ascorbic Acid) fresh_prep->add_antioxidant reprepare_stock->stability_test

Caption: Troubleshooting decision tree for this compound stability issues.

degradation_pathway cluster_factors Degradation Factors in Media This compound This compound (Parent Flavonoid Glycoside) degradation Degradation (e.g., Hydrolysis, Oxidation) This compound->degradation ph pH (~7.4) ph->degradation temp Temperature (37°C) temp->degradation light Light light->degradation oxygen Oxygen oxygen->degradation products Degradation Products (e.g., Aglycone, Phenolic Acids) degradation->products

Caption: Potential degradation pathway of this compound in cell culture media.

References

Technical Support Center: Isorhoifolin HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing peak tailing with Isorhoifolin (B194536) in High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What is HPLC peak tailing and how do I measure it?

A1: Peak tailing is a common chromatographic issue where a peak is asymmetrical, having an elongated or "tailing" trailing edge compared to the front.[1][2] In an ideal chromatogram, peaks should be symmetrical and Gaussian in shape. Tailing compromises the accuracy of peak integration, reduces resolution between adjacent peaks, and can decrease overall method sensitivity and reliability.[1][2]

This asymmetry is quantified using the Tailing Factor (Tf) or Asymmetry Factor (As). The USP (United States Pharmacopeia) Tailing Factor is calculated as:

Tf = W₀.₀₅ / 2A

Where:

  • W₀.₀₅ is the peak width at 5% of the peak height.

  • A is the distance from the leading edge of the peak to the peak maximum at 5% height.[2]

Table 1: Interpretation of Tailing Factor (Tf) Values

Tailing Factor (Tf)Peak Shape InterpretationRecommendation
1.0Perfectly Symmetrical (Ideal)No action needed.
> 1.0 to 1.2Minor TailingAcceptable for many methods, but monitor for increases.
> 1.2 to 1.5Significant TailingMethod optimization is recommended.
> 2.0Severe TailingUnacceptable for most quantitative applications; troubleshooting is required.
Q2: My this compound peak is tailing, but other compounds are not. What are the most likely causes?

A2: When tailing is specific to this compound, the cause is typically related to chemical interactions between the molecule and the stationary phase. This compound is a flavonoid glycoside with multiple polar hydroxyl (-OH) groups. The most common causes for its peak tailing are:

  • Secondary Silanol (B1196071) Interactions: The primary cause is often the interaction between the polar hydroxyl groups of this compound and acidic residual silanol groups (Si-OH) on the surface of silica-based reversed-phase columns (e.g., C18). These secondary interactions lead to a mixed-mode retention mechanism, causing some molecules to lag behind and create a tail.

  • Inappropriate Mobile Phase pH: this compound has a predicted acidic pKa of approximately 6.13. If the mobile phase pH is near this value, the molecule can exist in both its ionized and non-ionized forms, leading to peak broadening and tailing. Similarly, if the pH is high enough to deprotonate the acidic silanol groups (pKa ~3.8-4.5), their interaction with this compound is enhanced.

  • Trace Metal Contamination: Trace metals like iron or aluminum within the silica (B1680970) packing can increase the acidity of silanol groups, worsening their interaction with analytes and causing more severe tailing.

Q3: How should I systematically troubleshoot this compound peak tailing?

A3: A systematic approach is crucial to efficiently identify and resolve the issue. The workflow below provides a logical diagnostic process. Start by determining if the problem is global (affecting all peaks) or specific (affecting only the this compound peak). A global issue points to a mechanical or system-wide problem, while a specific issue suggests a chemical interaction problem.

G start_node This compound Peak Tailing Observed (Tf > 1.2) q1 Are ALL peaks tailing? start_node->q1 sys_issue System-Wide Issue Likely q1->sys_issue  Yes chem_issue Analyte-Specific Issue Likely q1->chem_issue No   check_frit Check for Blocked Inlet Frit or Column Contamination sys_issue->check_frit check_dead_vol Check for Extra-Column (Dead) Volume check_frit->check_dead_vol check_mp 1. Check Mobile Phase chem_issue->check_mp check_sample 2. Check Sample & Injection check_mp->check_sample mp_ph Is pH optimal (2.5-3.0)? Is buffer adequate (10-50mM)? check_mp->mp_ph check_column 3. Check Column Chemistry check_sample->check_column sample_solvent Does sample solvent match initial mobile phase? check_sample->sample_solvent sample_load Is sample overloaded? (Reduce concentration/volume) check_sample->sample_load column_type Is it a modern, end-capped, Type B silica column? check_column->column_type G cluster_0 Condition 1: Moderate pH (e.g., pH 5-6) cluster_1 Condition 2: Low pH (e.g., pH 2.5-3.0) isorhoifolin_OH This compound (-OH) interaction Ionic Interaction (Causes Tailing) isorhoifolin_OH->interaction Attraction silanol_neg Silica Surface (Deprotonated Silanol Si-O⁻) silanol_neg->interaction isorhoifolin_OH2 This compound (-OH) no_interaction No Ionic Interaction (Symmetrical Peak) silanol_pos Silica Surface (Protonated Silanol Si-OH) proton H⁺ from Acidic Mobile Phase proton->silanol_pos Protonates

References

Isorhoifolin Interference in Biochemical Assays: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate potential interference caused by isorhoifolin (B194536) in common biochemical assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it interfere with my biochemical assays?

This compound is a flavonoid glycoside, a class of natural compounds known for their potential to interfere with various in vitro assays. This interference can stem from several of its inherent properties:

  • Colorimetric Interference: this compound, like many flavonoids, can absorb light in the UV-visible range, which can overlap with the absorbance spectra of reagents or products in colorimetric assays (e.g., ELISA, protein quantification assays). Flavonoids typically exhibit two major absorption bands: Band I between 300-380 nm and Band II between 240-295 nm[1].

  • Fluorescence Interference: Some flavonoids possess intrinsic fluorescence, which can interfere with fluorescence-based assays by increasing background signal or quenching the fluorescent signal of the reporter molecule. The fluorescence of flavonoids is often pH-dependent, with higher emission observed in basic conditions[2][3].

  • Reducing Potential: As an antioxidant, this compound can directly reduce assay reagents, such as the tetrazolium salts used in cell viability assays (e.g., MTT, XTT), leading to a false-positive signal for metabolic activity[4][5].

  • Protein Binding: Flavonoids can bind non-specifically to proteins, including enzymes and antibodies, potentially inhibiting their activity or interfering with antibody-antigen interactions in immunoassays.

  • Chemical Reactivity: The chemical structure of flavonoids can make them reactive with assay components, particularly under certain pH or oxidative conditions.

Q2: Which assays are most susceptible to interference by this compound?

Based on the properties of flavonoids, the following assays are at a higher risk of interference:

  • Cell Viability Assays (e.g., MTT, MTS): Due to the reducing potential of this compound, which can directly convert the tetrazolium salt to formazan, leading to an overestimation of cell viability.

  • ELISA (Enzyme-Linked Immunosorbent Assay): Interference can occur through several mechanisms, including absorbance of the substrate/product, non-specific binding to antibodies or the plate surface, or inhibition of the enzyme conjugate (e.g., HRP).

  • Antioxidant Capacity Assays (e.g., DPPH, ABTS, FRAP): While this compound is an antioxidant, its presence can complicate the interpretation of results if its mechanism of action or spectral properties interfere with the assay's detection method.

  • Fluorescence-Based Assays: Potential for interference due to this compound's intrinsic fluorescence or quenching effects.

  • Protein Quantification Assays (e.g., Bradford, BCA): Flavonoids can interfere with these assays, leading to inaccurate protein concentration measurements.

Q3: How can I determine if this compound is interfering with my assay?

It is crucial to run proper controls. Here are some key experiments to perform:

  • Cell-Free Control: Run the assay with this compound in the absence of cells or the target analyte. An increase in signal in this control group strongly suggests direct interference with the assay reagents.

  • Compound-Only Control: Measure the absorbance or fluorescence of this compound at the assay wavelength in the assay buffer to check for direct spectral interference.

  • Orthogonal Assay: Confirm your findings using a secondary assay that has a different detection principle. For example, if you observe an effect in an MTT assay, you could use a trypan blue exclusion assay or a CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.

Troubleshooting Guides

Issue 1: Unexpected Results in Cell Viability Assays (e.g., MTT)

Symptom: Higher than expected cell viability, or an apparent increase in cell proliferation, in the presence of this compound, even at high concentrations.

Possible Cause: Direct reduction of the tetrazolium salt (MTT, MTS, etc.) by this compound.

Troubleshooting Workflow:

MTT_Troubleshooting start Unexpected MTT Results with this compound cell_free Run Cell-Free Control: This compound + MTT Reagent (No Cells) start->cell_free observe_color Observe for Color Change cell_free->observe_color interference Conclusion: Interference Confirmed This compound directly reduces MTT observe_color->interference  Yes, color change no_interference Conclusion: No Direct Interference Investigate other mechanisms (e.g., true biological effect, other assay artifacts) observe_color->no_interference  No color change orthogonal_assay Recommendation: Use an Orthogonal Assay (e.g., Trypan Blue, CellTiter-Glo®) interference->orthogonal_assay protocol_mod Recommendation: Modify Protocol (Wash cells after this compound treatment and before adding MTT reagent) interference->protocol_mod

Caption: Troubleshooting workflow for MTT assay interference.

Detailed Methodologies:

  • Cell-Free Control Protocol:

    • Prepare a 96-well plate with the same concentrations of this compound to be tested in your cellular experiment.

    • Add the same volume of cell culture medium without cells to each well.

    • Add the MTT reagent to each well according to your standard protocol.

    • Incubate for the same duration as your cellular assay.

    • Add the solubilization solution and read the absorbance at the appropriate wavelength.

    • A significant increase in absorbance in the wells containing this compound compared to the vehicle control indicates direct reduction of MTT.

  • Protocol Modification:

    • After treating the cells with this compound for the desired time, carefully aspirate the medium containing the compound.

    • Wash the cells gently with phosphate-buffered saline (PBS) to remove any residual this compound.

    • Add fresh medium containing the MTT reagent and proceed with the standard protocol. This can minimize the direct interaction of this compound with the MTT reagent.

Issue 2: Inconsistent or High Background in ELISA

Symptom: High background signal, poor reproducibility, or a weaker than expected signal in an ELISA.

Possible Causes:

  • Absorbance Interference: this compound absorbs light near the wavelength of the ELISA substrate product.

  • Non-specific Binding: this compound binds to the plate surface, capture antibody, or detection antibody.

  • Enzyme Inhibition: this compound inhibits the activity of the enzyme conjugate (e.g., Horseradish Peroxidase - HRP).

Troubleshooting Workflow:

ELISA_Troubleshooting start Inconsistent ELISA Results with this compound compound_control Run Compound-Only Control: This compound in buffer at assay wavelength start->compound_control absorbance_check Does it absorb? compound_control->absorbance_check abs_interference Conclusion: Absorbance Interference Subtract compound absorbance from final reading absorbance_check->abs_interference  Yes no_abs_interference No direct absorbance interference absorbance_check->no_abs_interference  No binding_check Run No-Analyte Control: This compound + all ELISA reagents (no analyte) no_abs_interference->binding_check signal_check Is there a signal? binding_check->signal_check nsb_interference Conclusion: Non-Specific Binding Optimize blocking and washing steps signal_check->nsb_interference  Yes enzyme_check Run Enzyme Activity Control: This compound + enzyme conjugate + substrate signal_check->enzyme_check  No inhibition_check Is signal reduced? enzyme_check->inhibition_check enzyme_inhibition Conclusion: Enzyme Inhibition Increase enzyme concentration or incubation time inhibition_check->enzyme_inhibition  Yes no_interference No obvious interference detected. Consider other experimental variables. inhibition_check->no_interference  No

Caption: Troubleshooting workflow for ELISA interference.

Detailed Methodologies:

  • Compound-Only Control Protocol:

    • In a 96-well plate, add this compound at the concentrations used in your experiment to wells containing the assay buffer.

    • Read the absorbance at the same wavelength used for your ELISA readout.

    • If there is significant absorbance, this value should be subtracted from the final readings of your experimental wells.

  • No-Analyte Control Protocol:

    • Coat the ELISA plate with the capture antibody as usual.

    • Block the plate.

    • Add this compound at various concentrations to the wells (without adding the analyte).

    • Proceed with the addition of the detection antibody and substrate as per your protocol.

    • A signal in these wells indicates non-specific binding of this compound to the plate or antibodies. To mitigate this, try increasing the stringency of your washing steps or using a different blocking buffer.

  • Enzyme Activity Control Protocol:

    • In a 96-well plate, add the enzyme conjugate (e.g., HRP) and the substrate.

    • In separate wells, add the enzyme conjugate, substrate, and different concentrations of this compound.

    • Monitor the color development. A reduction in color development in the presence of this compound suggests enzyme inhibition. Consider increasing the enzyme conjugate concentration or the substrate incubation time.

Data Summary Tables

Table 1: Potential Spectroscopic Interference of Flavonoids

PropertyWavelength RangePotential Assay Interference
UV-Vis Absorbance (Band II) 240 - 285 nmProtein quantification (Bradford, BCA), any assay with UV readout.
UV-Vis Absorbance (Band I) 300 - 380 nmColorimetric assays with readouts in this range.
Fluorescence Emission pH-dependent, often in the 400-550 nm rangeFluorescence-based assays (e.g., some cell viability assays, reporter gene assays).

Note: Specific absorbance and fluorescence maxima for this compound should be determined experimentally.

Table 2: Summary of Potential this compound Interference and Mitigation Strategies

Assay TypePotential Interference MechanismRecommended Mitigation Strategy
MTT/MTS/XTT Assays Direct reduction of tetrazolium salt.Run cell-free controls. Wash cells before adding the reagent. Use an orthogonal assay (e.g., CellTiter-Glo®).
ELISA Absorbance, non-specific binding, enzyme inhibition.Run compound-only, no-analyte, and enzyme activity controls. Optimize blocking and washing. Subtract background absorbance.
Antioxidant Assays Overlapping spectral properties, non-additive effects.Run compound-only controls. Use multiple antioxidant assays with different mechanisms.
Fluorescence Assays Intrinsic fluorescence, signal quenching.Measure fluorescence of this compound alone. Use appropriate blank corrections.
Protein Quantification Direct reaction with assay reagents.Use a detergent-compatible assay or perform protein precipitation to remove interfering substances.

Signaling Pathway and Experimental Workflow Diagrams

The following diagram illustrates a generalized signaling pathway that could be studied using biochemical assays, highlighting potential points of interference by this compound.

Signaling_Pathway cluster_assay Biochemical Assays ELISA ELISA (Cytokine Levels) WesternBlot Western Blot (Protein Phosphorylation) ReporterAssay Reporter Assay (Gene Expression) Ligand Ligand Receptor Receptor Ligand->Receptor Kinase_Cascade Kinase Cascade Receptor->Kinase_Cascade Kinase_Cascade->WesternBlot Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Gene_Expression->ReporterAssay Cellular_Response Cellular Response Gene_Expression->Cellular_Response Cellular_Response->ELISA This compound This compound This compound->ELISA Spectral Interference Enzyme Inhibition This compound->ReporterAssay Fluorescence Interference This compound->Kinase_Cascade Potential Biological Effect (Inhibition/Activation)

Caption: Potential interference points of this compound in a signaling pathway.

This technical support guide provides a framework for identifying and addressing potential interference from this compound in biochemical assays. By employing appropriate controls and orthogonal methods, researchers can ensure the accuracy and reliability of their experimental data.

References

Optimizing Isorhoifolin Dosage for Cell Culture Experiments: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for optimizing the use of Isorhoifolin in your cell culture experiments. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and standardized experimental protocols to ensure the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a flavonoid glycoside naturally found in various plants. Like other flavonoids, it exhibits a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. Its mechanisms of action are believed to involve the modulation of key cellular signaling pathways, primarily the NF-κB, MAPK, and PI3K/Akt pathways, which are critical regulators of inflammation, cell survival, and apoptosis.

Q2: What is a recommended starting concentration for this compound in cell culture experiments?

The optimal concentration of this compound is highly dependent on the cell line and the specific biological endpoint being investigated. As a starting point, a dose-response experiment is crucial to determine the half-maximal inhibitory concentration (IC50) for your specific experimental setup. Based on data from the closely related flavonoid glycoside, Rhoifolin, a broad range of concentrations from 1 µM to 100 µM can be considered for initial screening.

Q3: How should I prepare a stock solution of this compound?

This compound has limited solubility in aqueous solutions. Therefore, it is recommended to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO).

  • Stock Solution Preparation: Dissolve this compound powder in 100% DMSO to create a stock solution of 10-20 mM. Ensure complete dissolution by gentle vortexing or brief sonication.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect the solution from light.[1]

  • Working Dilutions: Prepare fresh working dilutions by diluting the stock solution in your cell culture medium immediately before use. The final DMSO concentration in the culture medium should be kept below 0.1% to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Q4: I am observing precipitation of this compound in my cell culture medium. What can I do?

Precipitation of flavonoids in aqueous media is a common issue. Here are some troubleshooting steps:

  • Optimize Dilution Technique: When preparing your working solution, add the this compound stock solution to pre-warmed (37°C) media and mix gently but thoroughly. Avoid adding a concentrated stock directly to cold media.

  • Intermediate Dilution Step: Consider performing an intermediate dilution of your stock solution in serum-free media before the final dilution in your complete media.

  • Reduce Serum Concentration: If using a high percentage of fetal bovine serum (FBS), try reducing the concentration, as serum proteins can sometimes interact with flavonoids and cause precipitation.[2]

  • Use of Solubilizing Agents: In challenging cases, the use of non-toxic solubilizing agents like cyclodextrins can be explored, but their effects on your specific cell line should be validated beforehand.[2]

Quantitative Data: IC50 Values of Rhoifolin (this compound Analogue)

Due to limited available data for this compound, the following table summarizes the reported IC50 values for its close analogue, Rhoifolin, in various cancer cell lines. This data can serve as a valuable reference for designing dose-response experiments.

Cell LineCancer TypeAssayIncubation Time (h)IC50Reference
Hep 2Larynx CarcinomaCytotoxicity-5.9 µg/mL[3]
HeLaCervical CarcinomaCytotoxicity-6.2 µg/mL[3]
HepG2Hepatocellular CarcinomaCytotoxicity-22.6 µg/mL
HCT-116Colon CarcinomaCytotoxicity-34.8 µg/mL
MRC-5Fetal Lung FibroblastCytotoxicity-44 µg/mL
MDA-MB-231Triple-Negative Breast CancerMTT72102 µM
PANC-1Pancreatic CancerCell Viability->100 µg/mL
ASPC-1Pancreatic CancerCell Viability->100 µg/mL
HepG2Hepatocellular CarcinomaCCK-824373.9 µg/mL
HuH7Hepatocellular CarcinomaCCK-824288.7 µg/mL
HepG2Hepatocellular CarcinomaCCK-848208.9 µg/mL
HuH7Hepatocellular CarcinomaCCK-848218.0 µg/mL

Experimental Protocols

Here are detailed methodologies for key experiments to assess the biological activity of this compound.

Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol determines the effect of this compound on cell viability.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (for formazan (B1609692) solubilization)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and allow them to adhere overnight.

  • Compound Treatment: The next day, treat the cells with a range of this compound concentrations (e.g., 0, 1, 5, 10, 25, 50, 100 µM) in a final volume of 100 µL per well. Include a vehicle control (DMSO at the highest concentration used for this compound).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the percentage of viability against the this compound concentration to determine the IC50 value.

Protocol 2: Anti-Inflammatory Activity (Nitric Oxide Assay - Griess Assay)

This protocol measures the inhibitory effect of this compound on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7).

Materials:

  • RAW 264.7 macrophage cells

  • Complete DMEM medium

  • This compound stock solution (in DMSO)

  • Lipopolysaccharide (LPS)

  • Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (B80452) (for standard curve)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete DMEM and allow them to adhere overnight.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

  • Supernatant Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 50 µL of Griess Reagent Part A to each supernatant sample, followed by 50 µL of Griess Reagent Part B. Incubate for 10 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and express the inhibition of NO production as a percentage of the LPS-stimulated control.

Protocol 3: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol quantifies the induction of apoptosis by this compound using flow cytometry.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

  • Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.

Signaling Pathways and Experimental Workflows

Signaling Pathways Modulated by this compound

This compound is known to influence several key signaling pathways involved in cellular processes like inflammation, proliferation, and apoptosis. The following diagrams illustrate the putative mechanisms of action.

NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor IKK IKK Receptor->IKK IkB IkB IKK->IkB phosphorylates NF-kB NF-kB IkB_P p-IkB IkB->IkB_P NF-kB_n NF-kB NF-kB->NF-kB_n translocation This compound This compound This compound->IKK inhibits Proteasome Proteasome IkB_P->Proteasome degradation Gene Transcription Gene Transcription NF-kB_n->Gene Transcription induces

Caption: this compound inhibits the NF-κB signaling pathway.

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress/Mitogens Stress/Mitogens Receptor Receptor Stress/Mitogens->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK_n ERK ERK->ERK_n translocation This compound This compound This compound->RAF inhibits This compound->MEK inhibits Transcription Factors Transcription Factors ERK_n->Transcription Factors activates

Caption: this compound potentially inhibits the MAPK/ERK signaling pathway.

PI3K_Akt_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth Factors Growth Factors Receptor Receptor Growth Factors->Receptor PI3K PI3K Receptor->PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt activates Downstream Effectors Downstream Effectors Akt->Downstream Effectors regulates This compound This compound This compound->PI3K inhibits This compound->Akt inhibits

Caption: this compound may inhibit the PI3K/Akt signaling pathway.

Experimental Workflow

The following diagram outlines a general workflow for investigating the effects of this compound in cell culture.

Experimental_Workflow cluster_setup Experiment Setup cluster_assays Functional Assays cluster_analysis Mechanism of Action Cell_Culture 1. Cell Culture (Select appropriate cell line) Stock_Solution 2. Prepare this compound Stock Solution (in DMSO) Cell_Culture->Stock_Solution Dose_Response 3. Dose-Response Assay (e.g., MTT Assay) Stock_Solution->Dose_Response Anti_Inflammatory 4a. Anti-Inflammatory Assay (e.g., Griess Assay) Dose_Response->Anti_Inflammatory Apoptosis 4b. Apoptosis Assay (e.g., Annexin V/PI) Dose_Response->Apoptosis Western_Blot 5. Western Blot Analysis (NF-kB, MAPK, Akt pathways) Anti_Inflammatory->Western_Blot Apoptosis->Western_Blot Data_Analysis 6. Data Analysis and Interpretation Western_Blot->Data_Analysis

References

Technical Support Center: Enhancing Isorhoifolin Bioavailability in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of Isorhoifolin's low bioavailability in animal models.

Frequently Asked Questions (FAQs)

Q1: We are observing very low and variable plasma concentrations of this compound after oral administration in our rat model. What are the likely causes?

A1: Low and variable plasma concentrations of this compound are common and primarily attributed to two main factors inherent to many flavonoids:

  • Poor Aqueous Solubility: this compound has low solubility in water, which limits its dissolution in gastrointestinal fluids.[1] Dissolution is a prerequisite for absorption into the bloodstream.

  • Extensive First-Pass Metabolism: After absorption from the gut, this compound undergoes significant metabolism in the intestines and liver before it reaches systemic circulation. This "first-pass effect" reduces the amount of active compound that is available to the rest of the body.[1]

Q2: What is the reported oral bioavailability of this compound?

A2: While specific oral bioavailability data for this compound is limited, a similar flavonoid glycoside, isoorientin (B1672268), has a reported low oral bioavailability of 8.98 ± 1.07% in rats.[1] This is indicative of the challenges faced with this class of compounds. Intravenous administration studies of Rhoifolin (this compound) in rats show it is rapidly eliminated from the body, which further complicates achieving therapeutic plasma concentrations via oral delivery.[2]

Q3: What are the most promising strategies to improve the oral bioavailability of this compound?

A3: Nanoformulation strategies are among the most effective approaches to enhance the bioavailability of poorly soluble compounds like this compound. These technologies work by increasing the surface area for dissolution, improving solubility, and protecting the compound from premature metabolism. Promising nanoformulation approaches include:

  • Lipid-Based Nanoparticles: Such as solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), which can encapsulate this compound and improve its absorption through the lymphatic system, bypassing some of the first-pass metabolism in the liver.

  • Polymeric Nanoparticles: These can be designed for controlled and targeted release of this compound, protecting it from the harsh environment of the gastrointestinal tract.

  • Nanoemulsions and Self-Emulsifying Drug Delivery Systems (SEDDS): These lipid-based formulations can improve the solubilization and absorption of lipophilic drugs like this compound.[3]

Q4: Which animal models are suitable for studying the bioavailability of this compound?

A4: Sprague-Dawley rats are a commonly used and well-characterized animal model for pharmacokinetic studies of flavonoids. Other rodent models, such as Wistar rats, can also be used. The choice of model should be consistent across comparative studies to ensure the reliability of the results.

Troubleshooting Guides

Problem 1: Inconsistent Plasma Concentrations Between Animals
  • Possible Cause: Variability in oral gavage technique, leading to inconsistent dosing.

  • Solution: Ensure all personnel are properly trained in oral gavage to minimize stress to the animals and ensure accurate dose administration.

  • Possible Cause: Differences in the fasting state of the animals.

  • Solution: Standardize the fasting period for all animals before dosing. Typically, an overnight fast of 12-18 hours with free access to water is recommended.

  • Possible Cause: Instability of the this compound formulation.

  • Solution: Prepare fresh formulations before each experiment and ensure the homogeneity of the suspension or solution. For nanoformulations, ensure consistent particle size and stability.

Problem 2: Low Bioavailability Despite Using a Nanoformulation
  • Possible Cause: Suboptimal formulation design.

  • Solution: Re-evaluate the composition of your nanoformulation. Key factors to consider are the choice of lipids, surfactants, and polymers, as well as the drug-to-carrier ratio. Characterize the particle size, zeta potential, and encapsulation efficiency to ensure the formulation meets the desired specifications.

  • Possible Cause: The nanoformulation is not stable in the gastrointestinal tract.

  • Solution: Test the stability of your nanoformulation in simulated gastric and intestinal fluids to ensure it can protect the this compound until it reaches the site of absorption.

Quantitative Data on Bioavailability Enhancement

The following table presents a hypothetical comparison of pharmacokinetic parameters for this compound, based on available data for this compound (intravenous) and similar flavonoids (oral), to illustrate the potential improvement with a nanoformulation.

FormulationDose (mg/kg)RouteCmax (µg/L)Tmax (h)AUC (µg·min/L)Absolute Bioavailability (%)Reference
This compound (Free)50IV--72627.8 ± 18067.9100
This compound (Free)150OralLow--~9 (estimated)
This compound (Nanoformulation)150OralSignificantly HigherShorter3-5 fold increaseSignificantly HigherHypothetical

Note: The oral data for free this compound is based on isoorientin as a proxy. The nanoformulation data is a projection based on typical enhancements seen with other flavonoids.

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)

This protocol describes a general method for preparing SLNs using a hot homogenization and ultrasonication technique.

Materials:

  • This compound

  • Solid lipid (e.g., glyceryl monostearate)

  • Surfactant (e.g., Tween 80)

  • Purified water

Procedure:

  • Preparation of Lipid Phase: Melt the solid lipid at a temperature approximately 5-10°C above its melting point. Add the accurately weighed this compound to the melted lipid and stir until a clear solution is formed.

  • Preparation of Aqueous Phase: Dissolve the surfactant in purified water and heat to the same temperature as the lipid phase.

  • Homogenization: Add the hot aqueous phase to the hot lipid phase dropwise under high-speed homogenization (e.g., 10,000 rpm) for 10-15 minutes to form a coarse emulsion.

  • Ultrasonication: Immediately subject the hot coarse emulsion to high-power ultrasonication (using a probe sonicator) for 5-10 minutes to reduce the particle size to the nanometer range.

  • Cooling and Solidification: Allow the resulting nanoemulsion to cool down to room temperature while stirring to form the solid lipid nanoparticles.

  • Characterization: Characterize the SLN dispersion for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.

Protocol 2: Animal Pharmacokinetic Study

This protocol outlines a typical pharmacokinetic study in rats.

Animals:

  • Male Sprague-Dawley rats (250-300 g)

Procedure:

  • Acclimatization: Acclimatize the rats for at least one week before the experiment with free access to standard chow and water.

  • Fasting: Fast the rats overnight (12-18 hours) before dosing, with free access to water.

  • Dosing:

    • Oral Administration: Administer the this compound formulation (e.g., free this compound suspension or nanoformulation) via oral gavage at the desired dose.

    • Intravenous Administration: Administer a solution of this compound in a suitable vehicle (e.g., saline with a co-solvent) via the tail vein to determine absolute bioavailability.

  • Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

  • Plasma Preparation: Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes) to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Sample Analysis: Determine the concentration of this compound in the plasma samples using a validated analytical method, such as LC-MS/MS.

  • Pharmacokinetic Analysis: Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using appropriate software.

Visualizations

Signaling Pathways

This compound has been shown to exert its biological effects by modulating various signaling pathways. Below are diagrams of two such pathways.

Caption: this compound inhibits the TLR4/NF-κB signaling pathway.

AKT_JNK_Pathway Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K Activates AKT AKT PI3K->AKT Activates JNK JNK AKT->JNK Inhibits Proliferation Cell Proliferation & Survival AKT->Proliferation Promotes Apoptosis Apoptosis JNK->Apoptosis Promotes This compound This compound This compound->AKT Inhibits This compound->JNK Activates

Caption: this compound modulates the AKT/JNK signaling pathways.

Experimental Workflow

Bioavailability_Workflow cluster_prep Formulation Preparation cluster_animal Animal Study cluster_analysis Analysis cluster_results Results Formulation Prepare this compound Formulations (Free vs. Nano) Dosing Oral/IV Dosing in Rats Formulation->Dosing Sampling Serial Blood Sampling Dosing->Sampling Plasma Plasma Separation Sampling->Plasma LCMS LC-MS/MS Analysis of Plasma Plasma->LCMS PK Pharmacokinetic Modeling LCMS->PK Comparison Compare Bioavailability Parameters (AUC, Cmax, Tmax) PK->Comparison

Caption: Experimental workflow for a comparative bioavailability study.

References

Technical Support Center: Isorhoifolin Integrity in Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the degradation of isorhoifolin (B194536) during experimental sample preparation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound, also known as apigenin-7-O-rutinoside, is a flavonoid glycoside found in various plants.[1] Like many polyphenolic compounds, this compound is susceptible to degradation under common laboratory conditions, which can lead to inaccurate quantification and misinterpretation of experimental results. Key factors influencing its stability include temperature, pH, light, and the presence of enzymes.

Q2: What are the primary drivers of this compound degradation during sample preparation?

The main causes of this compound degradation are:

  • Thermal Stress: Elevated temperatures during extraction or solvent evaporation can lead to the breakdown of the this compound molecule. Flavonoid glycosides can be sensitive to heat, with degradation observed at temperatures as low as 40-70°C in some cases.

  • pH Extremes: this compound is most stable in slightly acidic to neutral conditions. Both strongly acidic and alkaline environments can catalyze its degradation, often through hydrolysis of the glycosidic bond.

  • Oxidation: As a phenolic compound, this compound is prone to oxidation, which can be accelerated by exposure to air (oxygen), light, and the presence of metal ions.

  • Enzymatic Degradation: Plant tissues contain endogenous enzymes, such as glycosidases, that can cleave the sugar moiety from this compound, converting it to its aglycone, apigenin (B1666066).

Q3: What are the likely degradation products of this compound?

The most probable degradation pathway for this compound is the hydrolysis of the rutinoside sugar moiety, resulting in the formation of its aglycone, apigenin . Under more severe conditions, such as high heat and alkaline pH, the flavonoid ring structure of apigenin itself can undergo cleavage. For a structurally related compound, apigenin 7-O-apiosylglucoside, heating at 100°C under acidic conditions (pH 3) led to its conversion to apigenin 7-O-glucoside.[2]

Q4: How can I minimize this compound degradation during my experiments?

To maintain the integrity of this compound, it is crucial to control the experimental conditions. Key recommendations include:

  • Temperature Control: Employ low-temperature extraction methods and evaporate solvents under reduced pressure at temperatures below 40°C.

  • pH Management: Maintain a slightly acidic to neutral pH (around 5-7) during extraction and processing.

  • Light Protection: Use amber glassware or wrap containers with aluminum foil to shield samples from light.

  • Inert Atmosphere: When possible, perform extractions and sample handling under an inert gas like nitrogen or argon to prevent oxidation.

  • Enzyme Deactivation: For fresh plant samples, consider blanching or freeze-drying immediately after harvesting to deactivate enzymes.

  • Use of Additives: Consider adding antioxidants, such as ascorbic acid, to the extraction solvent.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and analysis of this compound.

Observed Problem Potential Cause Recommended Solution
Low this compound recovery in extracts Degradation during extraction. Optimize extraction conditions: use lower temperatures (e.g., ultrasonic-assisted extraction at <40°C), shorter extraction times, and protect from light. Consider using a slightly acidic extraction solvent (e.g., methanol (B129727) with 0.1% formic acid).
Enzymatic degradation. If using fresh plant material, blanch or flash-freeze the sample prior to extraction to denature enzymes.
Appearance of extra peaks in chromatogram, one of which may correspond to apigenin Hydrolysis of the glycosidic bond. This indicates degradation of this compound to its aglycone. Review your sample preparation protocol for exposure to high temperatures or extreme pH. Ensure solvents are fresh and of high purity.
Inconsistent quantification results between replicate samples Variable degradation across samples. Standardize every step of the sample preparation process, including time, temperature, and light exposure. Ensure thorough mixing and consistent handling. Prepare quality control (QC) samples to monitor the stability throughout the analytical run.
Gradual decrease in this compound concentration in prepared samples over time Instability in storage/autosampler. Store extracts and prepared samples at low temperatures (4°C for short-term, -20°C or -80°C for long-term storage) and in the dark. If using an autosampler, ensure its temperature is controlled.

Experimental Protocols

Protocol 1: Recommended Extraction of this compound from Plant Material

This protocol is designed to minimize degradation during the extraction process.

  • Sample Preparation:

    • If using fresh plant material, flash-freeze in liquid nitrogen immediately after collection and lyophilize.

    • Grind the dried plant material to a fine powder (e.g., 40-60 mesh).

  • Extraction:

    • Weigh the powdered plant material (e.g., 1 g) into a flask.

    • Add an appropriate volume of pre-chilled extraction solvent (e.g., 20 mL of 80% methanol in water with 0.1% formic acid). The addition of an antioxidant like ascorbic acid (e.g., 0.1 mg/mL) is recommended.

    • Perform extraction using a low-temperature method such as ultrasonic-assisted extraction (UAE) for 30 minutes at a temperature maintained below 40°C. Protect the extraction vessel from light.

    • Alternatively, macerate the sample at 4°C for 24 hours with occasional agitation.

  • Filtration and Concentration:

    • Centrifuge the extract at 4°C and filter the supernatant through a 0.22 µm syringe filter.

    • Concentrate the filtrate using a rotary evaporator with the water bath temperature set at or below 40°C.

    • Dry the resulting extract completely under a stream of nitrogen gas or by lyophilization.

  • Storage:

    • Store the dried extract in an airtight, amber vial at -20°C or lower until analysis.

Protocol 2: UPLC-MS/MS Quantification of this compound in Biological Matrices

This protocol provides a general framework for the sensitive quantification of this compound.

  • Sample Preparation (Protein Precipitation):

    • Thaw biological samples (e.g., plasma, urine) on ice.

    • To 100 µL of the sample, add 300 µL of ice-cold acetonitrile (B52724) containing a suitable internal standard (e.g., a structurally similar, stable flavonoid not present in the sample).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at high speed (e.g., 13,000 x g) for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at a temperature below 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • UPLC-MS/MS Conditions:

    • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient starting with a low percentage of mobile phase B, increasing to elute this compound, followed by a column wash and re-equilibration.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 35°C.

    • Mass Spectrometry: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in negative ion mode.

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and the internal standard.

Visualizations

Isorhoifolin_Degradation_Pathway This compound This compound (Apigenin-7-O-rutinoside) Apigenin Apigenin (Aglycone) This compound->Apigenin Hydrolysis (Heat, Acid/Base, Enzymes) RingCleavage Ring Cleavage Products Apigenin->RingCleavage Further Degradation (Strong Heat/Alkali)

Caption: this compound degradation pathway.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Start Plant Material Grinding Grinding Start->Grinding Extraction Low-Temp Extraction (<40°C, protected from light) Grinding->Extraction Filtration Filtration/Centrifugation Extraction->Filtration Concentration Low-Temp Concentration (<40°C) Filtration->Concentration Storage Store at -20°C or below Concentration->Storage Analysis UPLC-MS/MS Analysis Storage->Analysis

Caption: Recommended workflow for this compound analysis.

Troubleshooting_Logic issue Low this compound Recovery? check_temp Extraction Temp > 40°C? issue->check_temp Yes check_ph pH outside 5-7 range? issue->check_ph No check_temp->check_ph No solution_temp Use low-temperature extraction method. check_temp->solution_temp Yes check_light Exposed to Light? check_ph->check_light No solution_ph Adjust pH to be slightly acidic/neutral. check_ph->solution_ph Yes solution_light Use amber glassware or protect from light. check_light->solution_light Yes

References

minimizing Isorhoifolin epimerization during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the epimerization of Isorhoifolin during its synthesis.

Understanding this compound and Epimerization

This compound, a naturally occurring flavone (B191248) glycoside, is chemically known as apigenin-7-O-rutinoside. Its structure consists of an apigenin (B1666066) aglycone linked to a rutinose sugar moiety (a disaccharide composed of rhamnose and glucose) at the C7 position. The sugar moieties contain multiple chiral centers, which are susceptible to epimerization under certain reaction conditions. Epimerization is the change in the configuration of one of several chiral centers in a molecule, leading to the formation of a diastereomer. In the context of this compound synthesis, this can result in a mixture of stereoisomers, complicating purification and potentially affecting its biological activity.

The primary sites for potential epimerization in this compound are the chiral carbons within the glucose and rhamnose sugar units. The anomeric carbons (C-1 of glucose and C-1 of rhamnose) are particularly susceptible to epimerization, leading to the formation of anomers.

dot

Caption: Chemical structure of this compound with potential epimerization sites.

Troubleshooting Guide: Minimizing this compound Epimerization

This guide provides a systematic approach to troubleshoot and minimize the formation of this compound epimers during synthesis.

dot

Troubleshooting_Workflow start High Epimerization Detected check_conditions Review Reaction Conditions start->check_conditions check_ph pH Control check_conditions->check_ph check_temp Temperature Control check_conditions->check_temp check_solvent Solvent Selection check_conditions->check_solvent check_base_acid Base/Acid Choice check_conditions->check_base_acid optimize_ph Adjust pH to near neutral (6-7) check_ph->optimize_ph optimize_temp Lower reaction temperature check_temp->optimize_temp optimize_solvent Use aprotic, non-polar solvents check_solvent->optimize_solvent optimize_base_acid Use sterically hindered, non-nucleophilic bases Use mild acidic conditions check_base_acid->optimize_base_acid re_evaluate Re-evaluate Epimerization Level optimize_ph->re_evaluate optimize_temp->re_evaluate optimize_solvent->re_evaluate optimize_base_acid->re_evaluate end_success Epimerization Minimized re_evaluate->end_success Low Epimerization end_further_opt Further Optimization Needed re_evaluate->end_further_opt High Epimerization

Caption: Troubleshooting workflow for minimizing this compound epimerization.

Table 1: Factors Influencing Epimerization and Recommended Actions
FactorPotential Cause of EpimerizationRecommended ActionRationale
pH Strongly acidic or basic conditions. Maintain pH as close to neutral (6-7) as possible during synthesis and workup.Both acid and base can catalyze the opening and closing of the cyclic sugar structure, leading to changes in stereochemistry at the anomeric carbon and other chiral centers.[1]
Temperature Elevated temperatures. Conduct reactions at the lowest effective temperature. Monitor reaction progress closely to avoid prolonged heating.Higher temperatures provide the activation energy for epimerization to occur.[2][3][4]
Base/Acid Use of strong, non-hindered bases or harsh acids. Employ sterically hindered, non-nucleophilic bases (e.g., 2,4,6-trimethylpyridine) for base-catalyzed reactions. Use mild acids (e.g., acetic acid) for acid-catalyzed steps.Strong bases can abstract protons from the chiral centers of the sugar, leading to inversion of configuration. Harsh acids can promote cleavage and reformation of glycosidic bonds with altered stereochemistry.
Solvent Protic or highly polar solvents. Favor the use of aprotic, non-polar solvents where feasible.Polar, protic solvents can stabilize charged intermediates that may be involved in epimerization pathways.
Reaction Time Prolonged reaction times. Optimize reaction conditions to minimize the overall reaction time. Monitor reaction progress by TLC or HPLC.Longer exposure to potentially epimerizing conditions increases the likelihood of side product formation.

Frequently Asked Questions (FAQs)

Q1: At which specific positions is epimerization most likely to occur in this compound?

A1: Epimerization is most likely to occur at the chiral centers of the rhamnose and glucose moieties. The anomeric carbons (C-1" of glucose and C-1"' of rhamnose) are particularly susceptible to epimerization, which would result in the formation of anomers with different stereochemistry of the glycosidic bond. Other chiral centers within the sugar rings can also be affected, especially under harsh basic or acidic conditions.

Q2: What is the general mechanism for base-catalyzed epimerization of the sugar moieties?

A2: Base-catalyzed epimerization typically proceeds through the formation of an enolate intermediate. A strong base can abstract a proton from a carbon atom adjacent to an oxygen atom (a chiral center). The resulting planar enolate can then be re-protonated from either face, leading to a mixture of the original stereoisomer and its epimer.

Q3: How can I detect and quantify the epimers of this compound?

A3: The most effective methods for detecting and quantifying this compound epimers are High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Chiral HPLC: This is the preferred method for separating and quantifying diastereomers. A chiral stationary phase (CSP) is used to differentiate between the epimers based on their three-dimensional structures.[5]

  • NMR Spectroscopy: High-resolution NMR (¹H and ¹³C) can be used to identify the presence of epimers. Different stereoisomers will often exhibit distinct chemical shifts for the protons and carbons near the chiral centers. Comparing the NMR spectra of your product with a reference standard of pure this compound is crucial.

Q4: Are there any specific glycosylation methods that are less prone to epimerization?

A4: Yes, the choice of glycosylation method can significantly impact the stereochemical outcome. Methods that proceed under mild and neutral conditions are generally preferred. Enzymatic glycosylation, for example, is often highly stereoselective. For chemical synthesis, methods that utilize protecting groups on the sugar hydroxyls can help to control stereochemistry. Activating the anomeric center under mild Lewis acidic conditions can also be a strategy to favor the desired stereoisomer.

Q5: Can purification methods remove epimeric impurities?

A5: While challenging, it is possible to separate epimers. Preparative chiral HPLC is the most effective technique for isolating pure stereoisomers. Standard column chromatography on silica (B1680970) gel is often insufficient for separating diastereomers with very similar polarities.

Experimental Protocols

Protocol 1: General Method for Chiral HPLC Analysis of this compound Epimers

This protocol provides a starting point for developing a chiral HPLC method to separate and quantify this compound and its potential epimers. Optimization will be required based on the specific epimers formed and the available instrumentation.

  • Column: A polysaccharide-based chiral stationary phase (e.g., cellulose (B213188) or amylose (B160209) derivatives) is recommended. Columns such as CHIRALPAK® or CHIRALCEL® series are often effective for separating flavonoid glycoside epimers.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane or heptane) and a polar modifier (e.g., ethanol, isopropanol, or a mixture of both) is typically used in normal-phase mode. A small amount of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) may be required to improve peak shape and resolution.

  • Flow Rate: Typically 0.5 - 1.0 mL/min.

  • Detection: UV detection at the maximum absorbance of this compound (around 270 nm and 330 nm).

  • Temperature: Column temperature should be controlled, typically between 20-40 °C, as temperature can affect chiral recognition.

  • Sample Preparation: Dissolve the sample in a solvent compatible with the mobile phase. Ensure the sample is filtered through a 0.22 µm filter before injection.

  • Quantification: The relative percentage of each epimer can be determined by integrating the peak areas in the chromatogram.

Protocol 2: NMR Analysis for Stereochemical Assessment

High-resolution NMR spectroscopy is a powerful tool for structural elucidation and can help identify the presence of epimers.

  • Sample Preparation: Dissolve a high-purity sample of the synthesized this compound in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄).

  • ¹H NMR: Acquire a high-resolution ¹H NMR spectrum. Pay close attention to the signals of the anomeric protons of the glucose and rhamnose units, as their chemical shifts and coupling constants are sensitive to the stereochemistry of the glycosidic linkage. The presence of multiple signals for these protons may indicate a mixture of epimers. A reference spectrum of pure this compound is essential for comparison.

  • ¹³C NMR: A ¹³C NMR spectrum can provide complementary information. The chemical shifts of the anomeric carbons and other carbons in the sugar moieties are also indicative of the stereochemistry.

  • 2D NMR: Advanced 2D NMR techniques such as COSY, HSQC, and HMBC can be used to assign all the proton and carbon signals and confirm the connectivity and relative stereochemistry of the molecule. NOESY or ROESY experiments can provide information about through-space interactions, which can help to determine the three-dimensional structure and confirm the stereochemical configuration.

References

Technical Support Center: Enhancing Isorhoifolin Detection Sensitivity in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the detection sensitivity of Isorhoifolin using mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low this compound sensitivity in LC-MS/MS analysis?

Low sensitivity in this compound analysis can stem from several factors, primarily:

  • Matrix Effects: Co-eluting endogenous compounds from the sample matrix (e.g., plasma, urine) can suppress or enhance the ionization of this compound, leading to inaccurate quantification.[1][2][3] Phospholipids are a common cause of ion suppression in biological matrices.[2]

  • Suboptimal Ionization: The choice of ionization mode (positive or negative) and source parameters can significantly impact the signal intensity of this compound.[4] While positive ion mode is often used for flavonoids, negative mode can sometimes provide better sensitivity and more characteristic fragments.

  • Inefficient Sample Preparation: Incomplete extraction of this compound from the sample matrix or the presence of interfering substances due to inadequate cleanup can lead to poor signal.

  • Poor Chromatographic Resolution: Co-elution of this compound with other matrix components can lead to ion suppression.

  • Instrumental Issues: Problems such as leaks in the LC or MS system, a contaminated ion source, or incorrect mass calibration can all contribute to a loss of sensitivity.

Q2: Which ionization mode, positive or negative ESI, is better for this compound detection?

Both positive and negative Electrospray Ionization (ESI) modes can be used for the analysis of flavonoids like this compound. The optimal choice depends on the specific matrix and instrument conditions.

  • Positive Ion Mode (+ESI): Often results in the formation of protonated molecules [M+H]+. Adding a mobile phase modifier like formic acid can promote protonation.

  • Negative Ion Mode (-ESI): Typically produces deprotonated molecules [M-H]- and can offer higher sensitivity and more structural information for some flavonoids.

It is recommended to test both ionization modes during method development to determine the best approach for your specific application.

Q3: How can I minimize matrix effects in my this compound analysis?

Minimizing matrix effects is crucial for achieving high sensitivity and accurate quantification. Strategies include:

  • Effective Sample Preparation: Employ techniques like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.

  • Chromatographic Separation: Optimize the LC method to separate this compound from co-eluting matrix components. This can involve adjusting the gradient, flow rate, or trying a different column chemistry.

  • Use of an Internal Standard: A stable isotope-labeled internal standard is the ideal choice to compensate for matrix effects as it behaves similarly to the analyte during ionization.

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, but this may also decrease the analyte signal.

  • Matrix-Matched Calibrants: Preparing calibration standards in a blank matrix that matches the study samples can help to compensate for consistent matrix effects.

Troubleshooting Guide

This guide addresses specific issues that may arise during the mass spectrometric analysis of this compound.

Issue Possible Causes Recommended Actions
Low or No this compound Signal Inefficient ionization.Optimize ESI source parameters (e.g., capillary voltage, gas flow, temperature). Test both positive and negative ionization modes. Consider metal complexation by adding divalent metals like Cu2+ to the sample, which can increase signal intensity by orders of magnitude.
Poor sample recovery during extraction.Evaluate and optimize the sample preparation method (e.g., SPE, LLE). Ensure the chosen solvent is appropriate for this compound extraction.
Instrument malfunction.Check for leaks in the LC and MS systems. Ensure the mass spectrometer is properly tuned and calibrated. Clean the ion source.
High Background Noise Contaminated mobile phase or LC system.Use high-purity solvents and additives. Flush the LC system thoroughly.
Dirty ion source.Clean the ion source components according to the manufacturer's instructions.
Matrix interferences.Improve sample cleanup to remove interfering compounds.
Retention Time Shifts Inconsistent mobile phase composition.Ensure mobile phases are properly prepared and degassed.
Column degradation or contamination.Wash the column with a strong solvent or replace it if necessary. Use a guard column to protect the analytical column.
Fluctuations in column temperature.Use a column oven to maintain a stable temperature.
Poor Peak Shape (Tailing or Fronting) Column overload.Dilute the sample or reduce the injection volume.
Inappropriate mobile phase pH.Adjust the mobile phase pH to ensure this compound is in a single ionic form.
Column contamination or damage.Clean or replace the analytical column.

Experimental Protocols

Protocol 1: Generic LC-MS/MS Method for this compound Quantification

This protocol provides a starting point for developing a quantitative method for this compound in a biological matrix.

1. Sample Preparation (Solid Phase Extraction - SPE)

  • Conditioning: Condition a C18 SPE cartridge with methanol (B129727) followed by water.

  • Loading: Load the pre-treated sample (e.g., plasma with protein precipitation) onto the cartridge.

  • Washing: Wash the cartridge with a low percentage of organic solvent in water to remove polar interferences.

  • Elution: Elute this compound with an appropriate organic solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase.

2. Liquid Chromatography (LC)

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical gradient might start at 5-10% B, ramp to 95% B, hold, and then re-equilibrate. The gradient should be optimized for ideal separation.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

3. Mass Spectrometry (MS)

  • Instrument: Triple quadrupole mass spectrometer.

  • Ionization: Electrospray Ionization (ESI), test both positive and negative modes.

  • Scan Mode: Multiple Reaction Monitoring (MRM) for quantification. Precursor and product ions for this compound need to be determined by infusing a standard solution.

  • Source Parameters: Optimize capillary voltage, nebulizer gas pressure, drying gas flow, and temperature.

Protocol 2: Enhancing this compound Signal using Metal Complexation

This protocol describes a method to significantly enhance the signal intensity of flavonoids like this compound.

1. Reagent Preparation

  • Prepare a stock solution of a divalent metal salt (e.g., copper(II) sulfate) and an auxiliary ligand (e.g., 2,2'-bipyridine) in methanol.

2. Sample Modification

  • To the final extracted and reconstituted sample (from Protocol 1, step 1), add the metal salt and auxiliary ligand solution to achieve a final concentration in the low micromolar range. The optimal concentration should be determined experimentally.

3. LC-MS/MS Analysis

  • Analyze the modified sample using the LC-MS/MS conditions outlined in Protocol 1.

  • In the mass spectrometer, look for the formation of the ternary complex, such as [Cu(this compound - H)(bpy)]+. This complex often yields a much stronger signal than the protonated or deprotonated molecule.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Precipitation Protein Precipitation (e.g., with Acetonitrile) Sample->Precipitation SPE Solid Phase Extraction (SPE Cleanup) Precipitation->SPE Elution Elution & Reconstitution SPE->Elution LC Liquid Chromatography (Separation) Elution->LC MS Mass Spectrometry (Detection) LC->MS Quantification Quantification & Analysis MS->Quantification

Caption: A typical experimental workflow for this compound analysis.

troubleshooting_flowchart Start Low this compound Signal CheckInstrument Check Instrument Performance (Tuning, Calibration, Leaks) Start->CheckInstrument InstrumentOK Instrument OK? CheckInstrument->InstrumentOK FixInstrument Address Instrument Issues InstrumentOK->FixInstrument No OptimizeIonization Optimize Ionization Source (Parameters, Polarity) InstrumentOK->OptimizeIonization Yes FixInstrument->CheckInstrument IonizationOK Signal Improved? OptimizeIonization->IonizationOK ImproveSamplePrep Improve Sample Preparation (SPE, LLE) IonizationOK->ImproveSamplePrep No End Sensitive Detection Achieved IonizationOK->End Yes OptimizeLC Optimize Chromatography (Gradient, Column) ImproveSamplePrep->OptimizeLC OptimizeLC->OptimizeIonization

Caption: A troubleshooting flowchart for low this compound signal.

References

Isorhoifolin Protocol for Preventing Microbial Contamination: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for utilizing isorhoifolin (B194536) in microbial contamination prevention protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used for preventing microbial contamination?

This compound is a flavonoid glycoside naturally found in various plants.[1][2] Like other flavonoids, it is investigated for its potential antimicrobial properties, which may include disrupting bacterial cell membranes, inhibiting nucleic acid synthesis, and interfering with bacterial signaling pathways.[3][4][5] Its use as a preventative agent for microbial contamination in experimental settings is based on these potential antimicrobial activities.

Q2: What is the general mechanism of antimicrobial action for flavonoids like this compound?

Flavonoids, as a class of compounds, exert their antimicrobial effects through various mechanisms. These can include:

  • Disruption of the bacterial cell membrane: This leads to increased permeability and leakage of intracellular components.

  • Inhibition of nucleic acid synthesis: Some flavonoids can interfere with enzymes like DNA gyrase, which is essential for bacterial DNA replication.

  • Inhibition of protein synthesis: Flavonoids can also impact the synthesis of essential bacterial proteins.

  • Interference with energy metabolism: They can disrupt key metabolic pathways necessary for bacterial survival.

  • Inhibition of biofilm formation: Some flavonoids can prevent bacteria from forming protective biofilms.

Q3: How should I prepare a stock solution of this compound?

This compound is sparingly soluble in water but soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO). It is recommended to prepare a high-concentration stock solution in anhydrous DMSO. For optimal stability, this stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or lower, protected from light.

Q4: What is a typical working concentration for this compound in antimicrobial assays?

The effective working concentration of this compound can vary depending on the microbial species and the specific experimental conditions. Based on studies of the related flavonoid apigenin (B1666066), Minimum Inhibitory Concentrations (MICs) can range from 19 to over 1000 µg/mL. It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line or experimental system.

Q5: Is this compound stable in cell culture media?

The stability of flavonoids like this compound in aqueous solutions, including cell culture media, can be influenced by factors such as pH and temperature. For instance, the related compound forskolin (B1673556) shows increased degradation in solutions with a pH between 6.5 and 8.5, which is typical for most cell culture media. It is advisable to add the this compound stock solution to the cell culture medium immediately before use to minimize potential degradation.

Experimental Protocols

Determining the Minimum Inhibitory Concentration (MIC) of this compound

This protocol outlines the broth microdilution method to determine the lowest concentration of this compound that inhibits the visible growth of a specific bacterium.

Materials:

  • This compound

  • Anhydrous DMSO

  • Bacterial strain of interest

  • Appropriate liquid growth medium (e.g., Mueller-Hinton Broth)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound in anhydrous DMSO to a high concentration (e.g., 10 mg/mL).

  • Prepare Bacterial Inoculum:

    • Culture the bacterial strain overnight in the appropriate broth.

    • Dilute the overnight culture to achieve a standardized concentration, typically a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Further, dilute this suspension in the broth to the final desired inoculum density (e.g., 5 x 10⁵ CFU/mL).

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add a specific volume of the this compound stock solution to the first well and perform a two-fold serial dilution across the plate.

    • Include a positive control (broth with bacteria, no this compound) and a negative control (broth only).

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well (except the negative control).

  • Incubation: Incubate the plate at the optimal temperature for the bacterial strain (e.g., 37°C) for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of this compound in which no visible bacterial growth is observed. This can be assessed visually or by measuring the optical density (OD) at 600 nm.

Troubleshooting Guides

Issue Possible Cause(s) Recommended Solution(s)
No antimicrobial activity observed. 1. This compound concentration is too low. 2. Inactivation of this compound. 3. High bacterial inoculum. 4. Resistant microbial strain. 1. Perform a dose-response experiment with a wider range of concentrations.2. Prepare fresh stock solutions. Add this compound to the medium immediately before the experiment.3. Ensure the bacterial inoculum is standardized to the recommended concentration.4. Test against a known susceptible control strain.
Precipitation of this compound in the culture medium. 1. Poor solubility of this compound at the working concentration. 2. High concentration of DMSO in the final solution. 1. Lower the final concentration of this compound. Ensure the stock solution is fully dissolved before adding to the medium.2. Keep the final DMSO concentration in the culture medium below a non-toxic level (typically <0.5%).
Inconsistent results between experiments. 1. Variability in bacterial inoculum. 2. Degradation of this compound stock solution. 3. Pipetting errors. 1. Strictly adhere to the protocol for preparing and standardizing the bacterial inoculum.2. Use freshly prepared or properly stored aliquots of the this compound stock solution.3. Ensure accurate and consistent pipetting techniques.
Toxicity observed in the host cell line (if applicable). 1. This compound concentration is too high. 2. Toxicity of the solvent (DMSO). 1. Determine the cytotoxicity of this compound on the host cell line using a viability assay (e.g., MTT assay) and use a non-toxic concentration.2. Ensure the final concentration of DMSO is below the toxic threshold for your specific cell line.

Data Presentation

Table 1: Antimicrobial Activity of Apigenin (a related flavonoid) against various bacterial strains.

Bacterial StrainMIC (µg/mL)Reference
Enterococcus caccae-
Streptococcus mutans-
Bacillus subtilis>4000
Staphylococcus aureus>4000
Escherichia coli>4000
Pseudomonas aeruginosa>4000
Salmonella typhimurium>4000
Proteus mirabilis>4000

Visualizations

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_iso Prepare this compound Stock Solution (in DMSO) serial_dil Perform Serial Dilution of this compound in 96-well Plate prep_iso->serial_dil prep_bac Prepare Bacterial Inoculum inoculate Inoculate Wells with Bacterial Suspension prep_bac->inoculate serial_dil->inoculate incubate Incubate Plate (e.g., 37°C, 18-24h) inoculate->incubate read_results Read Results (Visually or Spectrophotometrically) incubate->read_results det_mic Determine MIC read_results->det_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Postulated Antimicrobial Signaling Pathway of Flavonoids

Flavonoid_Pathway cluster_bacterial_cell Bacterial Cell This compound This compound (Flavonoid) cell_membrane Cell Membrane This compound->cell_membrane dna_gyrase DNA Gyrase This compound->dna_gyrase protein_synthesis Protein Synthesis This compound->protein_synthesis disruption Membrane Disruption cell_membrane->disruption inhibition_dna Inhibition of DNA Replication dna_gyrase->inhibition_dna inhibition_protein Inhibition of Protein Synthesis protein_synthesis->inhibition_protein bacterial_death Bacterial Cell Death or Growth Inhibition disruption->bacterial_death inhibition_dna->bacterial_death inhibition_protein->bacterial_death

Caption: Postulated mechanisms of flavonoid antimicrobial action.

References

Validation & Comparative

Isorhoifolin in Focus: A Comparative Analysis of Apigenin Glycosides for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of isorhoifolin (B194536), a notable apigenin (B1666066) glycoside, reveals distinct performance characteristics when compared to other members of its flavonoid subclass. This guide offers an objective comparison of this compound against other apigenin glycosides, supported by experimental data, to inform researchers, scientists, and drug development professionals in their exploration of natural compounds for therapeutic applications.

Structural Differences Among Key Apigenin Glycosides

Apigenin glycosides are characterized by the attachment of sugar moieties to the apigenin aglycone. This compound, also known as rhoifolin (B190594) or apigenin-7-O-rutinoside, possesses a rutinoside (rhamnose-glucose disaccharide) at the 7-hydroxyl position. This differs from other common apigenin glycosides such as apigenin-7-O-glucoside, which has a single glucose unit, and vitexin (B1683572) (apigenin-8-C-glucoside) and isovitexin (B1672635) (apigenin-6-C-glucoside), where the glucose is attached via a carbon-carbon bond. These structural variations significantly influence their biological activity and pharmacokinetic profiles.

Comparative Performance Data

The following tables summarize the available quantitative data on the cytotoxic, antioxidant, and anti-inflammatory activities of this compound and other apigenin glycosides. It is important to note that the data is compiled from various studies, and direct comparisons should be made with caution due to differing experimental conditions.

Cytotoxic Activity

The in vitro cytotoxic activity of apigenin glycosides has been evaluated against various cancer cell lines.

CompoundCell LineIC50 (µM)Reference
This compound (Rhoifolin) MDA-MB-231 (Breast Cancer)102[1]
Hep G2 (Liver Cancer)~39 (22.6 µg/mL)[1]
HCT-116 (Colon Cancer)~60 (34.8 µg/mL)[1]
HeLa (Cervical Cancer)~10.7 (6.2 µg/mL)[1]
Apigenin-7-O-glucoside HCT116 (Colon Cancer)15[2]
Apigenin (Aglycone) HCT116 (Colon Cancer)62

Note: IC50 values represent the concentration required to inhibit 50% of cell growth.

Antioxidant Activity

The antioxidant potential of these compounds is often assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

CompoundDPPH Scavenging IC50Reference
This compound (Rhoifolin) Weak activity reported
Apigenin-7-O-glucoside No activity in one study, lower than aglycone in another
Apigenin (Aglycone) IC50 ~344 µg/mL

Note: Lower IC50 values indicate higher antioxidant activity.

Anti-inflammatory Activity

The anti-inflammatory effects are often measured by the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

CompoundAssayEffectReference
This compound (Rhoifolin) Inhibition of pro-inflammatory cytokinesSignificant inhibition
Apigenin-7-O-glucoside NO Production InhibitionDose-dependent inhibition
Bioavailability

Oral bioavailability is a critical factor for the in vivo efficacy of these compounds.

CompoundSpeciesOral Bioavailability (%)Reference
This compound (Rhoifolin) RatData not explicitly found, but studies suggest it exerts in vivo effects
Apigenin-7-O-glucoside RatInfluenced by gut microbiota, with total excretion of metabolites around 13%

Signaling Pathway Modulation

This compound and other apigenin glycosides exert their biological effects by modulating key cellular signaling pathways, primarily the NF-κB and MAPK pathways, which are central to inflammation and cancer.

NF-κB Signaling Pathway

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 1. Activation IKK IKK Complex TLR4->IKK 2. Signal Transduction IkB IκB IKK->IkB 3. Phosphorylation & Degradation NFkB NF-κB (p50/p65) IkB->NFkB Bound NFkB_nuc NF-κB NFkB->NFkB_nuc 4. Translocation This compound This compound & other Apigenin Glycosides This compound->IKK Inhibition This compound->NFkB_nuc Inhibition of Translocation DNA DNA NFkB_nuc->DNA 5. DNA Binding Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2, iNOS) DNA->Genes 6. Transcription

Caption: Experimental workflow for the DPPH antioxidant assay.

Principle: This assay measures the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

Protocol:

  • Reagent Preparation: Prepare a stock solution of DPPH in methanol (B129727) (e.g., 0.1 mM). Prepare serial dilutions of the test compounds (this compound, other apigenin glycosides) and a positive control (e.g., ascorbic acid) in methanol.

  • Reaction Mixture: In a 96-well plate, add a specific volume of each sample dilution to the wells. Then, add the DPPH solution to each well. A blank containing only methanol and DPPH is also prepared.

  • Incubation: The plate is incubated in the dark at room temperature for 30 minutes.

  • Measurement: The absorbance of each well is measured at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the sample concentration.

NF-κB Luciferase Reporter Assay

dot

NFkB_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_lysis_measurement Lysis & Measurement Transfect Transfect Cells with NF-κB Luciferase Reporter & Renilla Control Plasmids Seed Seed Transfected Cells in 96-well Plate Transfect->Seed Pretreat Pre-treat with Test Compound (this compound, etc.) Seed->Pretreat Stimulate Stimulate with Activator (e.g., LPS or TNF-α) Pretreat->Stimulate Lyse Lyse Cells Stimulate->Lyse Measure_Luc Measure Firefly & Renilla Luciferase Activity Lyse->Measure_Luc

Caption: Experimental workflow for the NF-κB luciferase reporter assay.

Principle: This assay quantifies the transcriptional activity of NF-κB. Cells are transfected with a plasmid containing the luciferase gene under the control of an NF-κB response element. Activation of NF-κB leads to the expression of luciferase, which is measured by its light-emitting reaction with a substrate.

Protocol:

  • Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T or RAW 264.7) and transfect with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.

  • Treatment: Seed the transfected cells into a 96-well plate. Pre-treat the cells with various concentrations of the test compounds for a specified time. Subsequently, stimulate the cells with an NF-κB activator (e.g., LPS or TNF-α).

  • Cell Lysis: After incubation, lyse the cells using a lysis buffer.

  • Luciferase Assay: Add the luciferase substrate to the cell lysates and measure the luminescence using a luminometer. Measure the Renilla luciferase activity for normalization.

  • Data Analysis: The NF-κB activity is expressed as the ratio of firefly to Renilla luciferase activity. The inhibitory effect of the test compounds is calculated relative to the stimulated control.

Conclusion

This comparative guide highlights the nuanced differences in the biological activities of this compound and other apigenin glycosides. While this compound demonstrates significant anti-inflammatory and cytotoxic potential, its antioxidant activity appears to be less pronounced compared to the aglycone, apigenin. The glycosidic moiety plays a crucial role in determining the potency and pharmacokinetic properties of these flavonoids. Further head-to-head comparative studies under standardized conditions are warranted to fully elucidate the therapeutic potential of this compound and to guide the selection of the most promising apigenin glycoside for specific therapeutic applications. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers in this endeavor.

References

Isorhoifolin vs. Ascorbic Acid: A Comparative Guide to Antioxidant Capacity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antioxidant capacity of isorhoifolin (B194536), a flavonoid glycoside, and ascorbic acid (Vitamin C), a well-established antioxidant standard. This document synthesizes experimental data from various in vitro antioxidant assays, outlines the methodologies used, and explores the underlying signaling pathways involved in their antioxidant mechanisms.

Quantitative Analysis of Antioxidant Activity

The antioxidant capacities of this compound and ascorbic acid have been evaluated using several common assays, including the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the FRAP (Ferric Reducing Antioxidant Power) assay. The results, often presented as IC50 values (the concentration required to scavenge 50% of free radicals), are summarized below. A lower IC50 value indicates a higher antioxidant activity.

CompoundAssayIC50 Value (µg/mL)Source
This compound DPPH27.61 ± 0.12[1]
Superoxide (B77818) Radical Scavenging16.62 ± 0.29[1]
Nitric Oxide Radical Scavenging16.03 ± 0.11[1]
Ascorbic Acid DPPH10.89[2]
DPPH41.25
DPPH24.34 ± 0.09
DPPH127.737
DPPH4.97
ABTS50
ABTS28.23
ABTS127.7

Note: The provided IC50 value for this compound is from an extract of Trifolium pratense L. essential oil, where this compound is a known constituent. Data for pure this compound from various assays is limited. The IC50 values for ascorbic acid vary across different studies, which can be attributed to variations in experimental conditions.

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below to facilitate replication and further investigation.

DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Procedure:

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol (B129727) or ethanol (B145695).

  • Reaction Mixture: A specific volume of the test compound (this compound or ascorbic acid) at various concentrations is mixed with a fixed volume of the DPPH solution.

  • Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solution is measured at a specific wavelength (typically 517 nm) using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100. The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the antioxidant.

ABTS Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant leads to a decrease in its characteristic absorbance.

Procedure:

  • Generation of ABTS•+: The ABTS radical cation is produced by reacting an ABTS stock solution (e.g., 7 mM) with an oxidizing agent like potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

  • Preparation of Working Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.70 at 734 nm.

  • Reaction Mixture: A small volume of the test compound at various concentrations is added to a fixed volume of the ABTS•+ working solution.

  • Incubation: The reaction mixture is incubated at room temperature for a specific time (e.g., 6 minutes).

  • Measurement: The absorbance is measured at 734 nm.

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the IC50 value or Trolox Equivalent Antioxidant Capacity (TEAC) is determined.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The resulting ferrous-tripyridyltriazine complex has an intense blue color, which is measured spectrophotometrically.

Procedure:

  • Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate (B1210297) buffer (e.g., 300 mM, pH 3.6), a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl, and a ferric chloride (FeCl₃) solution in a specific ratio (e.g., 10:1:1, v/v/v).

  • Reaction Mixture: A small volume of the test compound is mixed with the FRAP reagent.

  • Incubation: The mixture is incubated at a specific temperature (e.g., 37°C) for a defined period (e.g., 4 minutes).

  • Measurement: The absorbance of the blue-colored complex is measured at a wavelength of around 593 nm.

  • Calculation: The antioxidant capacity is determined by comparing the absorbance of the sample with a standard curve prepared using a known concentration of a standard antioxidant like Trolox or ferrous sulfate. The results are typically expressed as Trolox equivalents (TE) or ferrous iron equivalents.

Signaling Pathways and Mechanisms of Action

The antioxidant effects of both this compound and ascorbic acid are mediated through various cellular signaling pathways.

This compound (as a Flavonoid)

This compound, being a flavonoid, is believed to exert its antioxidant effects through the modulation of key signaling pathways involved in the cellular stress response. One of the most important is the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway .

  • Mechanism: Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress or inducers like flavonoids, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE). This binding initiates the transcription of a battery of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione (B108866) S-transferases (GSTs).

flavonoid_antioxidant_pathway cluster_nucleus ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Cell_Protection Cellular Protection ROS->Cell_Protection damages Flavonoid This compound (Flavonoid) Flavonoid->Keap1_Nrf2 induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Release Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE Antioxidant_Enzymes Antioxidant & Cytoprotective Genes (HO-1, NQO1, GSTs) ARE->Antioxidant_Enzymes Transcription Antioxidant_Enzymes->Cell_Protection leads to

Caption: this compound's antioxidant signaling pathway via Nrf2 activation.

Ascorbic Acid

Ascorbic acid is a potent water-soluble antioxidant that directly scavenges a wide variety of reactive oxygen species (ROS), including superoxide radicals, hydroxyl radicals, and singlet oxygen. It can also regenerate other antioxidants, such as vitamin E, from their radical forms.

  • Mechanism: Ascorbic acid donates electrons to neutralize free radicals, thereby becoming an ascorbyl radical itself. The ascorbyl radical is relatively stable and less reactive, and it can be converted back to ascorbic acid by cellular enzymes.

ascorbic_acid_workflow Ascorbic_Acid Ascorbic Acid (Reduced Form) ROS Reactive Oxygen Species (ROS) Ascorbic_Acid->ROS donates electron Ascorbyl_Radical Ascorbyl Radical (Oxidized Form) Ascorbic_Acid->Ascorbyl_Radical is oxidized to Neutralized_ROS Neutralized Species ROS->Neutralized_ROS is neutralized Ascorbyl_Radical->Ascorbic_Acid is reduced back by Enzymatic_Reduction Enzymatic Reduction

Caption: Workflow of ascorbic acid's direct radical scavenging activity.

Conclusion

Both this compound and ascorbic acid demonstrate significant antioxidant potential through different primary mechanisms. Ascorbic acid is a potent direct scavenger of free radicals, while this compound, as a flavonoid, likely exerts its effects through both direct scavenging and the upregulation of endogenous antioxidant defense systems via the Nrf2 signaling pathway.

References

Validating Isorhoifolin's Anticancer Effects In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Objective Comparison of Isorhoifolin and its Isomer Rhoifolin

While direct in vivo validation of the anticancer effects of this compound is limited in publicly available research, extensive studies on its structural isomer, Rhoifolin, provide valuable insights into the potential efficacy of this class of flavonoid glycosides. This guide presents a comparative overview of the available data for both compounds, with a focus on the validated in vivo anticancer effects of Rhoifolin in a hepatocellular carcinoma (HCC) model. This information serves as a critical reference for researchers investigating the therapeutic potential of this compound.

Data Presentation: Quantitative Summary

The following tables summarize the quantitative data on the anticancer effects of this compound and Rhoifolin from in vitro and in vivo studies.

Table 1: Comparative In Vitro Anticancer Activity

CompoundCancer Cell LineAssayMetricValueReference
This compound A549 (Lung)Not SpecifiedGrowth InhibitionDose-dependent[1]
Prostate Cancer CellsNot SpecifiedApoptosis Induction, Inhibition of Migration & InvasionNot Quantified[1]
Rhoifolin HepG2 (HCC)CCK-8IC50 (24h)373.9 µg/mL[2]
HepG2 (HCC)CCK-8IC50 (48h)208.9 µg/mL[2]
HuH7 (HCC)CCK-8IC50 (24h)288.7 µg/mL[2]
HuH7 (HCC)CCK-8IC50 (48h)218.0 µg/mL[2]
MDA-MB-231 (Breast)MTTIC50 (72h)102 µM[3]

Table 2: In Vivo Anticancer Efficacy of Rhoifolin in an HCC Xenograft Model

Treatment GroupAnimal ModelCancer Cell LineDosage & AdministrationOutcome% Tumor Growth InhibitionReference
Control BALB/c nude miceHepG2VehicleTumor Volume: 833.71 mm³ (Day 21)-[4]
Rhoifolin BALB/c nude miceHepG210 mg/kg, daily i.p. injectionTumor Volume: 250.78 mm³ (Day 21)~70%[4]
Control BALB/c nude miceHuH7VehicleTumor Volume: 1062.53 mm³ (Day 21)-[4]
Rhoifolin BALB/c nude miceHuH710 mg/kg, daily i.p. injectionTumor Volume: 390.75 mm³ (Day 21)~63%[4]

Experimental Protocols

Rhoifolin In Vivo Xenograft Tumor Model for Hepatocellular Carcinoma

This protocol details the methodology used to evaluate the antitumor efficacy of Rhoifolin in a mouse model of hepatocellular carcinoma.[5]

1. Cell Culture:

  • Human hepatocellular carcinoma cell lines (HepG2 and HuH7) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cells were maintained in a humidified incubator at 37°C with 5% CO2.

2. Animal Model:

  • Female BALB/c nude mice, aged 4-6 weeks, were used for the study.

  • Animals were housed in a specific-pathogen-free environment with controlled temperature and humidity, and a 12-hour light/dark cycle.

3. Tumor Cell Implantation:

  • HepG2 or HuH7 cells were harvested, washed, and resuspended in a mixture of serum-free medium and Matrigel.

  • A suspension containing 1 x 10^7 cells was subcutaneously injected into the right flank of each mouse.

4. Treatment Regimen:

  • Tumor growth was monitored regularly.

  • When tumors reached a volume of approximately 100 mm³, mice were randomized into control and treatment groups.

  • The treatment group received daily intraperitoneal (i.p.) injections of Rhoifolin at a dose of 10 mg/kg.[4]

  • The control group received injections of the vehicle solution.

5. Efficacy Evaluation:

  • Tumor volume was measured at regular intervals using calipers and calculated using the formula: (length × width²) / 2.

  • At the end of the study (e.g., day 21), mice were euthanized, and tumors were excised and weighed.

Mandatory Visualization

Signaling Pathways

Isorhoifolin_Signaling_Pathways cluster_this compound This compound cluster_pi3k PI3K/Akt/mTOR Pathway cluster_mek MEK Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibits MEK MEK This compound->MEK Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation_Survival Proliferation_Survival mTOR->Proliferation_Survival ERK ERK MEK->ERK Cell_Growth Cell_Growth ERK->Cell_Growth

Caption: Putative signaling pathways modulated by this compound.

Rhoifolin_Signaling_Pathway cluster_rhoifolin Rhoifolin cluster_apoptosis Apoptosis Pathway cluster_cell_cycle Cell Cycle Rhoifolin Rhoifolin PIDD1 PIDD1 Rhoifolin->PIDD1 Upregulates Caspase9 Caspase9 Rhoifolin->Caspase9 Upregulates S_Phase S_Phase Rhoifolin->S_Phase Induces Arrest Caspase8 Caspase8 PIDD1->Caspase8 BID BID Caspase8->BID Caspase9->BID BAX BAX BID->BAX Apoptosis Apoptosis BAX->Apoptosis S_Phase_Arrest S_Phase_Arrest S_Phase->S_Phase_Arrest

Caption: Signaling pathway activated by Rhoifolin.

Experimental Workflow

experimental_workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_evaluation Evaluation cell_culture 1. Cancer Cell Culture (HepG2 or HuH7) implantation 3. Subcutaneous Tumor Implantation cell_culture->implantation animal_model 2. BALB/c Nude Mice animal_model->implantation randomization 4. Tumor Growth to ~100 mm³ & Randomization implantation->randomization treatment_group 5a. Rhoifolin (10 mg/kg) Daily i.p. Injection randomization->treatment_group control_group 5b. Vehicle Control Daily i.p. Injection randomization->control_group monitoring 6. Tumor Volume Measurement treatment_group->monitoring control_group->monitoring endpoint 7. Endpoint (Day 21): Tumor Excision & Weight monitoring->endpoint

Caption: In Vivo Xenograft Experimental Workflow.

References

A Comparative Analysis of Isorhoifolin and Naringin in the Management of Metabolic Syndrome

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Metabolic syndrome, a cluster of conditions including central obesity, hyperglycemia, dyslipidemia, and hypertension, presents a significant and growing challenge to global health. The exploration of natural flavonoids as therapeutic agents has gained considerable momentum, with isorhoifolin (B194536) and naringin (B1676962) emerging as promising candidates. This guide provides a comparative analysis of their efficacy and mechanisms of action in ameliorating metabolic syndrome, based on available preclinical and clinical data. While direct comparative studies are limited, this document synthesizes findings from individual research to offer a comprehensive overview for the scientific community.

Quantitative Efficacy: A Side-by-Side Comparison

The following table summarizes the effects of this compound and naringin on key parameters of metabolic syndrome as reported in various studies. It is important to note that these findings are from separate studies and not from head-to-head comparisons.

ParameterThis compound (Rhoifolin)Naringin
Body Weight & Obesity Limited direct evidence in metabolic syndrome models.Reduces visceral obesity and body weight gain.[1][2]
Hyperglycemia & Insulin (B600854) Resistance Enhances insulin receptor phosphorylation and GLUT4 translocation, suggesting insulin-mimetic action.[3]Improves glucose tolerance, reduces blood glucose and HbA1c levels, and enhances insulin sensitivity.[1][2]
Dyslipidemia Limited direct evidence in metabolic syndrome models.Decreases total cholesterol, triglycerides, and LDL levels while increasing HDL levels.[1][4]
Blood Pressure Limited direct evidence in metabolic syndrome models.Reduces systolic blood pressure.[1][2]
Inflammation & Oxidative Stress Possesses anti-inflammatory and antioxidant properties.Exhibits strong anti-inflammatory and antioxidant activities, preventing oxidative damage and proinflammatory cytokine release.[1][2][5][6]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are representative experimental protocols for evaluating the effects of these flavonoids on metabolic syndrome components.

In Vivo Model of Metabolic Syndrome
  • Animal Model: Male Wistar rats or C57BL/6J mice are often used. Metabolic syndrome is induced by feeding a high-fat diet (HFD), typically containing 45-60% of calories from fat, for a period of 8-16 weeks.

  • Treatment Groups:

    • Control group: Standard chow diet.

    • Metabolic Syndrome (MetS) group: High-fat diet.

    • This compound group: HFD + this compound (dosage to be determined by preliminary studies, e.g., 50-100 mg/kg body weight, administered orally).

    • Naringin group: HFD + Naringin (dosages reported in literature range from 50-100 mg/kg body weight, administered orally).[1][4]

    • Positive control group: HFD + a standard drug for metabolic syndrome (e.g., metformin).

  • Duration: The treatment period typically lasts for 4-8 weeks.

  • Parameters Measured:

    • Weekly: Body weight, food, and water intake.

    • Bi-weekly/Monthly: Blood pressure measurement using the tail-cuff method.

    • End of study:

      • Fasting blood glucose and insulin levels.

      • Oral Glucose Tolerance Test (OGTT) and Insulin Tolerance Test (ITT).

      • Serum lipid profile (Total Cholesterol, Triglycerides, LDL-C, HDL-C).

      • Markers of inflammation (e.g., TNF-α, IL-6) and oxidative stress (e.g., MDA, SOD) in serum and tissues (liver, adipose tissue).

      • Histopathological analysis of liver and adipose tissue.

      • Western blot or qPCR analysis of key proteins and genes in relevant signaling pathways.

In Vitro Insulin Signaling Assay
  • Cell Line: 3T3-L1 pre-adipocytes are differentiated into mature adipocytes.

  • Treatment: Differentiated adipocytes are treated with this compound or naringin at various concentrations for a specified period (e.g., 24 hours).

  • Insulin Stimulation: Cells are then stimulated with insulin (e.g., 100 nM) for a short period (e.g., 10-30 minutes).

  • Analysis:

    • Western Blotting: Cell lysates are analyzed by Western blotting to assess the phosphorylation status of key insulin signaling proteins such as the insulin receptor (IR), IRS-1, Akt, and AS160.

    • Glucose Uptake Assay: The rate of 2-deoxy-D-[³H]glucose uptake is measured to determine the effect on insulin-stimulated glucose transport.

    • GLUT4 Translocation Assay: The translocation of GLUT4 to the plasma membrane is visualized and quantified using immunofluorescence microscopy or subcellular fractionation followed by Western blotting.

Mechanistic Insights: Signaling Pathways

Both this compound and naringin exert their beneficial effects by modulating several key signaling pathways implicated in metabolic syndrome.

experimental_workflow cluster_animal_model In Vivo Model cluster_in_vitro_model In Vitro Model Animal Selection Rodent Model (e.g., Wistar Rats) Dietary Induction High-Fat Diet (8-16 weeks) Animal Selection->Dietary Induction Treatment Groups Control MetS This compound Naringin Positive Control Dietary Induction->Treatment Groups Monitoring Body Weight Blood Pressure Treatment Groups->Monitoring Terminal Analysis Blood & Tissue Analysis (Biochemistry, Histology, Molecular) Monitoring->Terminal Analysis Cell Culture 3T3-L1 Pre-adipocytes Differentiation Induction into Mature Adipocytes Cell Culture->Differentiation Flavonoid Treatment This compound or Naringin Differentiation->Flavonoid Treatment Insulin Stimulation Insulin Challenge Flavonoid Treatment->Insulin Stimulation Biochemical Assays Western Blot Glucose Uptake GLUT4 Translocation Insulin Stimulation->Biochemical Assays

Caption: A representative experimental workflow for evaluating this compound and naringin.

Naringin has been shown to exert its effects through multiple pathways. It can improve insulin sensitivity and reduce inflammation, in part, by activating the AMP-activated protein kinase (AMPK) pathway.[7] Activated AMPK can subsequently influence downstream targets involved in glucose and lipid metabolism. Furthermore, naringin's antioxidant properties are linked to its ability to scavenge free radicals and upregulate antioxidant enzymes.[1][2]

This compound, on the other hand, has demonstrated insulin-mimetic actions by promoting the phosphorylation of the insulin receptor and facilitating the translocation of GLUT4, a key glucose transporter.[3] This suggests a direct impact on the insulin signaling cascade, a critical pathway dysregulated in metabolic syndrome.

signaling_pathways cluster_naringin Naringin cluster_this compound This compound Naringin Naringin AMPK AMPK Activation Naringin->AMPK Glucose Uptake Glucose Uptake AMPK->Glucose Uptake Fatty Acid Oxidation Fatty Acid Oxidation AMPK->Fatty Acid Oxidation ↓ Inflammation ↓ Inflammation AMPK->↓ Inflammation Amelioration of\nMetabolic Syndrome Amelioration of Metabolic Syndrome Glucose Uptake->Amelioration of\nMetabolic Syndrome Fatty Acid Oxidation->Amelioration of\nMetabolic Syndrome ↓ Inflammation->Amelioration of\nMetabolic Syndrome This compound This compound IR Insulin Receptor (IR) Phosphorylation This compound->IR GLUT4 GLUT4 Translocation IR->GLUT4 GLUT4->Glucose Uptake Metabolic Syndrome Metabolic Syndrome

Caption: Key signaling pathways modulated by Naringin and this compound.

Conclusion and Future Directions

Both this compound and naringin demonstrate significant potential in the management of metabolic syndrome through their beneficial effects on hyperglycemia, dyslipidemia, and inflammation. Naringin is more extensively studied, with a broader evidence base supporting its multifaceted mechanisms of action.[1][2][4][5][6][8][9] this compound, while less researched, shows promise as an insulin-mimetic agent.[3]

Future research should focus on direct, head-to-head comparative studies of these two flavonoids to definitively establish their relative efficacy and potency. Furthermore, well-designed clinical trials are imperative to translate these promising preclinical findings into therapeutic applications for patients with metabolic syndrome. Investigating potential synergistic effects when used in combination could also be a valuable avenue for future drug development.

References

Isorhoifolin vs. Hesperidin: A Comparative Guide on Their Effects on Vascular Permeability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Increased vascular permeability is a hallmark of inflammation and a critical factor in the pathogenesis of numerous diseases. Flavonoids, a class of polyphenolic compounds found in plants, have garnered significant attention for their potential to modulate vascular permeability and exert anti-inflammatory effects. This guide provides a comparative analysis of two such flavonoids, Isorhoifolin and Hesperidin, focusing on their effects on vascular permeability, supported by experimental data and detailed methodologies.

While direct comparative studies between this compound and Hesperidin on vascular permeability are limited, this guide synthesizes available data on each compound and its close structural analogs to offer valuable insights for researchers. Notably, much of the mechanistic data for this compound is inferred from studies on Rhoifolin, a structurally similar flavonoid.

Quantitative Comparison of Effects

The following table summarizes the quantitative effects of this compound (and its analogue Rhoifolin) and Hesperidin on key markers related to vascular permeability and inflammation.

ParameterThis compound/RhoifolinHesperidinKey Findings & References
Inhibition of Paw Edema Rhoifolin (10 and 20 mg/kg) significantly reduced CFA-induced paw edema in rats.[1]Hesperidin has been shown to reduce carrageenan-induced paw edema in animal models.Both compounds demonstrate in vivo anti-inflammatory effects by reducing edema, which is a direct consequence of decreased vascular permeability.[1]
Modulation of Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Rhoifolin (10 and 20 mg/kg) significantly downregulated the gene expression and protein levels of TNF-α, IL-1β, and IL-6 in the articular cartilage of rats with CFA-induced arthritis.[1][2]Hesperidin and its aglycone, hesperetin, have been shown to reduce the production of TNF-α and IL-6 in various inflammatory models.Both flavonoids exhibit potent anti-inflammatory properties by inhibiting the production of key cytokines that increase vascular permeability.[1][2]
Effect on NF-κB Signaling Pathway Rhoifolin treatment significantly reduced the levels of NF-κB p65 and phosphorylated IκB-α in articular cartilage tissue.[1][2]Hesperidin has been reported to inhibit the NF-κB signaling pathway.The inhibition of the NF-κB pathway appears to be a central mechanism for both compounds in suppressing the expression of pro-inflammatory molecules that regulate vascular permeability.[1][2][3][4]
Oxidative Stress Markers (GSH, GPx, MDA, SOD) Rhoifolin (10 and 20 mg/kg) significantly decreased levels of malondialdehyde (MDA) and increased levels of glutathione (B108866) (GSH), glutathione peroxidase (GPx), and superoxide (B77818) dismutase (SOD) in rats.[1][2]Hesperidin demonstrates antioxidant effects, which contribute to its vasoprotective properties.By reducing oxidative stress, both compounds can protect the vascular endothelium and help maintain its barrier integrity.[1][2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the cited studies.

Carrageenan-Induced Paw Edema in Rats (for Hesperidin)
  • Animal Model: Male Wistar rats are typically used.

  • Induction of Inflammation: A sub-plantar injection of 1% carrageenan solution in saline is administered into the right hind paw.

  • Treatment: Hesperidin is administered orally at various doses (e.g., 50, 100, 200 mg/kg) one hour before carrageenan injection.

  • Measurement of Edema: Paw volume is measured using a plethysmometer at different time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.

Complete Freund's Adjuvant (CFA)-Induced Arthritis in Rats (for Rhoifolin)
  • Animal Model: Male Sprague-Dawley rats are used.

  • Induction of Arthritis: A single intracutaneous injection of CFA is administered at the base of the tail.

  • Treatment: Rhoifolin (10 and 20 mg/kg) is administered orally daily for a specified period after CFA injection.

  • Assessment of Arthritis: Paw edema is measured periodically. At the end of the study, animals are euthanized, and knee joint tissues are collected for histopathological analysis and biochemical assays.

  • Biochemical Analysis: Levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6), NF-κB p65, p-IκB-α, and oxidative stress markers (GSH, GPx, MDA, SOD) in the articular cartilage tissue are quantified using ELISA and other relevant assays.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the proposed signaling pathways and a general experimental workflow for studying the effects of these flavonoids on vascular permeability.

Isorhoifolin_Signaling_Pathway cluster_stimulus Inflammatory Stimuli cluster_this compound This compound (Rhoifolin) cluster_pathway Cellular Signaling cluster_outcome Vascular Response Inflammatory Stimuli Inflammatory Stimuli IKK IKK Activation Inflammatory Stimuli->IKK This compound This compound This compound->IKK Inhibits IκBα IκBα Phosphorylation & Degradation IKK->IκBα NF-κB NF-κB Nuclear Translocation IκBα->NF-κB Pro-inflammatory Genes Pro-inflammatory Gene Expression (TNF-α, IL-1β, IL-6) NF-κB->Pro-inflammatory Genes Increased Permeability Increased Vascular Permeability Pro-inflammatory Genes->Increased Permeability

Proposed inhibitory mechanism of this compound on the NF-κB signaling pathway.

Hesperidin_Signaling_Pathway cluster_stimulus Inflammatory Stimuli cluster_hesperidin Hesperidin cluster_pathway Multiple Pathways cluster_outcome Vascular Response Inflammatory Stimuli Inflammatory Stimuli NF-κB Pathway NF-κB Pathway Inflammatory Stimuli->NF-κB Pathway Oxidative Stress Oxidative Stress Inflammatory Stimuli->Oxidative Stress Hesperidin Hesperidin Hesperidin->NF-κB Pathway Inhibits Hesperidin->Oxidative Stress Reduces Cytokine Production Pro-inflammatory Cytokine Production NF-κB Pathway->Cytokine Production Vascular Permeability Decreased Vascular Permeability Oxidative Stress->Vascular Permeability Cytokine Production->Vascular Permeability

Hesperidin's multi-faceted approach to reducing vascular permeability.

Experimental_Workflow cluster_invivo In Vivo Model cluster_invitro In Vitro Model Animal Model Select Animal Model (e.g., Rat, Mouse) Induce Inflammation Induce Inflammation (e.g., Carrageenan, CFA) Animal Model->Induce Inflammation Administer Compound Administer Test Compound (this compound or Hesperidin) Induce Inflammation->Administer Compound Measure Permeability Measure Vascular Permeability (e.g., Paw Edema, Evans Blue Dye Extravasation) Administer Compound->Measure Permeability Cell Culture Culture Endothelial Cells (e.g., HUVECs) Treat Cells Treat with Inflammatory Stimulus (e.g., LPS, TNF-α) +/- Compound Cell Culture->Treat Cells Assess Barrier Function Assess Endothelial Barrier Function (e.g., TEER, Transwell Permeability Assay) Treat Cells->Assess Barrier Function Molecular Analysis Analyze Molecular Markers (e.g., Cytokines, Adhesion Molecules, NF-κB) Treat Cells->Molecular Analysis

References

A Comparative Guide to the Cross-Validation of Isorhoifolin Quantification Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of Isorhoifolin, a flavonoid glycoside with potential therapeutic properties, is essential for quality control, pharmacokinetic analysis, and formulation development. The cross-validation of analytical methods is a critical step to ensure the consistency and comparability of data generated using different analytical techniques or in different laboratories. While specific inter-laboratory cross-validation studies for this compound are not extensively published, this guide provides a comparative overview of common analytical methods used for the quantification of flavonoids and their glycosides, including High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC). The presented data is synthesized from validation studies of structurally related compounds to provide a representative comparison.

Quantitative Performance Comparison

The choice of an analytical method depends on the specific requirements of the study, such as the desired sensitivity, selectivity, and the complexity of the sample matrix. The following table summarizes typical performance characteristics for HPLC-UV, LC-MS/MS, and HPTLC methods based on the analysis of flavonoid glycosides.

Validation ParameterHPLC-UVLC-MS/MSHPTLC
Linearity (r²) > 0.999[1]> 0.99[2]> 0.994[3][4]
Precision (%RSD) < 2%[1]< 15%< 5%
Accuracy/Recovery (%) 98-102%85-115%88-101%
Limit of Detection (LOD) 0.01-0.1 µg/mL0.01-1 ng/mL50-60 ng/band
Limit of Quantification (LOQ) 0.025-0.5 µg/mL0.05-5 ng/mL160-170 ng/band

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of analytical methods. Below are representative protocols for the quantification of flavonoid glycosides, which can be adapted for this compound analysis.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is widely used for the routine quality control of herbal materials and formulations due to its robustness and cost-effectiveness.

  • Instrumentation: A standard HPLC system equipped with a UV/Vis or Photodiode Array (PDA) detector.

  • Column: A C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm) is commonly used.

  • Mobile Phase: A gradient elution is typically employed using a mixture of an aqueous phase (e.g., 0.1% formic acid or phosphoric acid in water) and an organic phase (e.g., acetonitrile (B52724) or methanol). For example, a linear gradient of acetonitrile and 0.05% acetic acid can be used.

  • Flow Rate: A typical flow rate is around 0.8-1.0 mL/min.

  • Detection Wavelength: Detection is performed at the maximum absorbance wavelength of this compound, which is typically around 280-350 nm for flavonoids.

  • Sample Preparation:

    • Accurately weigh the powdered sample material.

    • Extract the analyte using a suitable solvent, such as methanol (B129727) or a methanol-water mixture, often with the aid of ultrasonication.

    • Centrifuge the extract to pellet solid particles.

    • Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter prior to injection into the HPLC system.

  • Standard Preparation:

    • Prepare a stock solution of this compound reference standard in a suitable solvent like methanol.

    • Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity, making it ideal for the quantification of analytes in complex biological matrices and for pharmacokinetic studies.

  • Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A C18 or similar reversed-phase column is typically used.

  • Mobile Phase: A gradient elution with mobile phases such as 0.1% formic acid in water and 0.1% formic acid in acetonitrile or methanol is common.

  • Flow Rate: A flow rate of 0.3-0.4 mL/min is often used.

  • MS/MS Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. The precursor and product ions for this compound need to be determined by direct infusion of a standard solution.

  • Sample Preparation (for biological samples):

    • To a volume of plasma (e.g., 100 µL), add a protein precipitation agent like acetonitrile, often containing an internal standard.

    • Vortex the mixture to precipitate proteins and then centrifuge at high speed.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase before injection.

  • Standard Preparation: Prepare calibration standards in the same biological matrix as the samples to account for matrix effects.

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a versatile and high-throughput technique suitable for the simultaneous analysis of multiple samples.

  • Stationary Phase: HPTLC plates pre-coated with silica (B1680970) gel 60 F254 are commonly used.

  • Mobile Phase: A mixture of solvents is used for development. For flavonoids, a common mobile phase could be a combination of toluene, ethyl acetate, and formic acid.

  • Sample Application: Apply samples and standards as bands onto the HPTLC plate using an automated applicator.

  • Development: Develop the plate in a saturated twin-trough chamber to a specific distance (e.g., 80 mm).

  • Densitometric Analysis: After drying the plate, perform densitometric scanning at the wavelength of maximum absorbance for this compound.

  • Sample Preparation:

    • Extract the powdered plant material with a suitable solvent like methanol.

    • Filter the extract before application.

  • Standard Preparation:

    • Prepare a stock solution of the this compound reference standard in methanol.

    • Apply different volumes of the stock solution to the plate to generate a calibration curve.

Visualizations

To better illustrate the experimental and logical workflows, the following diagrams have been generated.

G Figure 1: General Workflow for Chromatographic Quantification cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing SamplePrep Sample Preparation (Extraction, Filtration) Chromatography Chromatographic Separation (HPLC, LC-MS, HPTLC) SamplePrep->Chromatography StandardPrep Standard Preparation (Stock & Dilutions) StandardPrep->Chromatography CalibrationCurve Calibration Curve Generation StandardPrep->CalibrationCurve Detection Detection (UV, MS, Densitometry) Chromatography->Detection PeakIntegration Peak Integration & Area Calculation Detection->PeakIntegration Quantification Quantification of Analyte PeakIntegration->Quantification CalibrationCurve->Quantification

Caption: General workflow for chromatographic quantification of this compound.

G Figure 2: Cross-Validation Logic for Analytical Methods cluster_methods Analytical Methods cluster_params Key Performance Parameters cluster_comparison Comparative Assessment HPLC HPLC-UV Method Linearity Linearity HPLC->Linearity Precision Precision HPLC->Precision Accuracy Accuracy HPLC->Accuracy Sensitivity Sensitivity (LOD/LOQ) HPLC->Sensitivity LCMS LC-MS/MS Method LCMS->Linearity LCMS->Precision LCMS->Accuracy LCMS->Sensitivity HPTLC HPTLC Method HPTLC->Linearity HPTLC->Precision HPTLC->Accuracy HPTLC->Sensitivity Comparison Method Comparison Linearity->Comparison Precision->Comparison Accuracy->Comparison Sensitivity->Comparison

Caption: Logical flow for cross-validation of analytical methods.

References

Isorhoifolin: A Comparative Analysis of its Anti-Inflammatory Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory efficacy of isorhoifolin, a naturally occurring flavonoid, with established anti-inflammatory drugs: the non-steroidal anti-inflammatory drugs (NSAIDs) Ibuprofen and Diclofenac, and the corticosteroid Dexamethasone. The comparison is based on available in vitro and in vivo experimental data, with a focus on key inflammatory pathways and markers.

Executive Summary

This compound demonstrates notable anti-inflammatory properties primarily through the inhibition of the NF-κB signaling pathway, leading to a downstream reduction of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. This mechanism contrasts with NSAIDs like Ibuprofen and Diclofenac, which primarily target cyclooxygenase (COX) enzymes, and corticosteroids like Dexamethasone, which exert broad anti-inflammatory effects via the glucocorticoid receptor. While direct comparative studies are limited, available data from in vivo models, such as carrageenan-induced paw edema, and in vitro assays using lipopolysaccharide (LPS)-stimulated macrophages, allow for an indirect assessment of this compound's relative potency.

Data Presentation

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model is a standard in vivo assay to evaluate acute inflammation. The percentage of edema inhibition indicates the anti-inflammatory potency of the tested compound.

Compound Dose Administration Route Paw Edema Inhibition (%) Experimental Model
This compound 2.5 mg/kgOral14%Rat
25 mg/kgOral25%Rat
250 mg/kgOral45%Rat
Ibuprofen 8.75 mg/kgOralSignificant InhibitionWistar Rats[1]
17.5 mg/kgOralSignificant InhibitionWistar Rats[1]
35 mg/kgOralSignificant InhibitionWistar Rats[1]
Diclofenac 5 mg/kgOral~30% (at 2-3h)Rat[2]
20 mg/kgOral~60% (at 2-3h)Rat[2]
Dexamethasone 0.1 - 1 mg/kgi.p.Dose-dependent inhibition7-day old chicks
In Vitro Anti-Inflammatory Activity: Inhibition of Pro-Inflammatory Mediators

This table summarizes the effects of the compounds on key inflammatory markers in in vitro models, primarily using LPS-stimulated macrophages.

Compound Metric Value Cell Line / System Key Pathway Targeted
This compound TNF-α, IL-1β, IL-6 ReductionSignificant downregulationRat articular chondrocytesNF-κB
Ibuprofen TNF-α, IL-6, IL-1β ReductionSignificant decreaseHuman pulp tissue (in vivo)COX-1/COX-2
NF-κB Binding InhibitionDose-dependent (50-200 µM)MacrophagesNF-κB
Diclofenac COX-1 IC500.06 µM (ovine)Ovine/Human COX enzymesCOX-1/COX-2
COX-2 IC500.40 µM (human)Ovine/Human COX enzymesCOX-1/COX-2
NO Production IC5047.12 µg/mLRAW 264.7 macrophagesiNOS
Dexamethasone TNF-α Secretion InhibitionSignificantRAW264.7 & BMDMsGlucocorticoid Receptor
Cytokine Production Inhibition70-80%Primary macrophagesp38 MAP Kinase

Signaling Pathways and Experimental Workflows

This compound's Anti-Inflammatory Mechanism

This compound primarily exerts its anti-inflammatory effects by targeting the NF-κB signaling pathway.

Isorhoifolin_Pathway Inflammatory Stimuli (LPS) Inflammatory Stimuli (LPS) IKK Activation IKK Activation Inflammatory Stimuli (LPS)->IKK Activation IκBα Degradation IκBα Degradation IKK Activation->IκBα Degradation NF-κB Translocation NF-κB Translocation IκBα Degradation->NF-κB Translocation Gene Transcription Gene Transcription NF-κB Translocation->Gene Transcription Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Gene Transcription->Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) This compound This compound This compound->IKK Activation Inhibits

Caption: this compound inhibits the NF-κB pathway.

NSAIDs (Ibuprofen, Diclofenac) Anti-Inflammatory Mechanism

Ibuprofen and Diclofenac act by inhibiting COX enzymes, thereby blocking the production of prostaglandins.

NSAID_Pathway Arachidonic Acid Arachidonic Acid COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Prostaglandins Prostaglandins COX-1 / COX-2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Ibuprofen / Diclofenac Ibuprofen / Diclofenac Ibuprofen / Diclofenac->COX-1 / COX-2 Inhibits

Caption: NSAIDs block inflammation via COX inhibition.

Dexamethasone Anti-Inflammatory Mechanism

Dexamethasone binds to the glucocorticoid receptor (GR), leading to broad anti-inflammatory effects.

Dexamethasone_Pathway Dexamethasone Dexamethasone Glucocorticoid Receptor (GR) Glucocorticoid Receptor (GR) Dexamethasone->Glucocorticoid Receptor (GR) DEX-GR Complex DEX-GR Complex Glucocorticoid Receptor (GR)->DEX-GR Complex Nuclear Translocation Nuclear Translocation DEX-GR Complex->Nuclear Translocation Gene Regulation Gene Regulation Nuclear Translocation->Gene Regulation Anti-inflammatory Proteins (Upregulation) Anti-inflammatory Proteins (Upregulation) Gene Regulation->Anti-inflammatory Proteins (Upregulation) Pro-inflammatory Proteins (Downregulation) Pro-inflammatory Proteins (Downregulation) Gene Regulation->Pro-inflammatory Proteins (Downregulation)

Caption: Dexamethasone's mechanism of action.

Experimental Workflow: Carrageenan-Induced Paw Edema

This workflow outlines the key steps in the in vivo paw edema assay.

Paw_Edema_Workflow cluster_0 Animal Preparation cluster_1 Treatment cluster_2 Inflammation Induction cluster_3 Measurement & Analysis Acclimatization Acclimatization Fasting Fasting Acclimatization->Fasting Oral administration of Test Compound / Vehicle / Standard Drug Oral administration of Test Compound / Vehicle / Standard Drug Fasting->Oral administration of Test Compound / Vehicle / Standard Drug Subplantar injection of Carrageenan Subplantar injection of Carrageenan Oral administration of Test Compound / Vehicle / Standard Drug->Subplantar injection of Carrageenan Measure Paw Volume (Plethysmometer) Measure Paw Volume (Plethysmometer) Subplantar injection of Carrageenan->Measure Paw Volume (Plethysmometer) Calculate % Inhibition Calculate % Inhibition Measure Paw Volume (Plethysmometer)->Calculate % Inhibition

Caption: In vivo paw edema experimental workflow.

Experimental Protocols

In Vivo: Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the acute anti-inflammatory activity of a test compound.

Materials:

  • Male Wistar rats (150-200g)

  • Test compound (this compound, Ibuprofen, Diclofenac, or Dexamethasone)

  • 1% (w/v) Carrageenan solution in sterile saline

  • Plethysmometer

  • Oral gavage needles

Procedure:

  • Animal Acclimatization: House animals in standard laboratory conditions for at least one week prior to the experiment.

  • Fasting: Fast the rats overnight with free access to water.

  • Grouping: Randomly divide the animals into control, standard, and test groups.

  • Drug Administration: Administer the test compound or standard drug (e.g., Ibuprofen, Diclofenac) orally by gavage. The control group receives the vehicle only.

  • Inflammation Induction: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement: Measure the paw volume of each rat using a plethysmometer immediately before carrageenan injection (0 h) and at 1, 2, 3, and 4 hours post-injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

In Vitro: Inhibition of Cytokine Production in LPS-Stimulated Macrophages

Objective: To assess the in vitro anti-inflammatory activity of a test compound by measuring its effect on pro-inflammatory cytokine production.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Test compound (this compound, Ibuprofen, Diclofenac, or Dexamethasone)

  • ELISA kits for TNF-α, IL-6, and IL-1β

  • 96-well cell culture plates

Procedure:

  • Cell Culture: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

  • Pre-treatment: Pre-treat the cells with various concentrations of the test compound or vehicle (DMSO) for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.

  • Supernatant Collection: After incubation, centrifuge the plate and collect the cell culture supernatant.

  • Cytokine Measurement: Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatant using specific ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Determine the IC50 value for the inhibition of each cytokine by the test compound. Compare the potency of the test compounds based on their IC50 values.

Conclusion

This compound presents a promising natural alternative for anti-inflammatory therapy with a distinct mechanism of action centered on the NF-κB pathway. While current data suggests it possesses significant anti-inflammatory activity, further direct comparative studies with established drugs like Ibuprofen, Diclofenac, and Dexamethasone are warranted to precisely quantify its relative efficacy and therapeutic potential. The provided data and protocols offer a framework for such future investigations.

References

Isorhoifolin: A Comparative Analysis of In Vitro and In Vivo Activity

Author: BenchChem Technical Support Team. Date: December 2025

Isorhoifolin, a flavonoid glycoside also known as Rhoifolin, has demonstrated a range of biological activities with therapeutic potential. This guide provides a comparative overview of its performance in both laboratory (in vitro) and living organism (in vivo) studies, supported by experimental data and detailed methodologies. The aim is to offer researchers, scientists, and drug development professionals a clear understanding of this compound's activity and its translational potential.

Correlation of In Vitro and In Vivo Findings

This compound exhibits a consistent profile of anti-inflammatory and antioxidant activities across both in vitro and in vivo experimental models.[1] In vitro studies reveal its capacity to directly protect cells from damage and modulate inflammatory responses at a cellular level. These findings are largely mirrored in vivo, where this compound has been shown to alleviate tissue damage and reduce systemic inflammation in animal models. The primary mechanism underlying these effects appears to be the inhibition of the TLR4/NF-κB signaling pathway, a key regulator of inflammation.[1]

While a direct quantitative correlation between in vitro potency and in vivo efficacy is complex and often non-linear, the qualitative correlation for this compound is strong. The antioxidant effects observed in vitro, such as scavenging free radicals, correspond to the increased activity of antioxidant enzymes and reduced markers of oxidative stress in vivo.[1][2] Similarly, the in vitro reduction of pro-inflammatory cytokines is reflected in the systemic decrease of these markers in animal studies.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data from various studies, providing a direct comparison of this compound's activity in different experimental settings.

In Vitro Activity of this compound
Assay TypeCell LineTreatmentKey FindingsReference
CytotoxicityLO2 (Human normal hepatocytes)Ethanol (B145695) (ETH) + Rhoifolin (ROF)ROF significantly decreased LDH release induced by ETH.[1]
Oxidative StressLO2 CellsETH + ROFROF decreased levels of ROS and MDA, and increased the activity of GSH and SOD.[1]
Anti-inflammatoryLO2 CellsETH + ROFROF inhibited the expression of TNF-α, IL-6, and IL-1β.[1]
Enzyme Inhibition-RhoifolinModerate inhibitory effects against BChE (4.03 mg GALAE/g) and tyrosinase (7.44 mg KAE/g). No activity against AChE or glucosidase. Active against amylase.[3]
AntioxidantDPPH, ABTS, FRAP, CUPRAC, PhosphomolybdenumRhoifolinWeak antioxidant activities observed in several assays.[3]
In Vivo Activity of this compound
Animal ModelConditionTreatmentKey FindingsReference
MiceChronic Alcoholic Liver InjuryEthanol + Rhoifolin (ROF)ROF attenuated liver damage, decreased serum AST and ALT, reduced inflammatory cytokines, and maintained antioxidant balance.[1]
Mice-Isoorientin (B1672268) (a similar flavonoid)Significant anti-nociceptive and anti-inflammatory activities at 15 mg/kg and 30 mg/kg.[4]

Experimental Protocols

In Vitro Experiment: Alcoholic Liver Cell Model
  • Cell Culture: Human normal hepatocytes (LO2 cells) were cultured in appropriate media.

  • Model Induction: An alcoholic liver cell model was established by incubating LO2 cells with ethanol (ETH).

  • Treatment: Cells were treated with varying concentrations of Rhoifolin (ROF).

  • Biochemical Analysis: The supernatant was collected to measure levels of lactate (B86563) dehydrogenase (LDH), alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), reactive oxygen species (ROS), and malondialdehyde (MDA). The activity of glutathione (B108866) (GSH) and superoxide (B77818) dismutase (SOD) was also assessed.

  • Gene and Protein Expression: Real-time PCR and Western blotting were used to measure the expression of inflammatory markers (TNF-α, IL-6, IL-1β), apoptosis-related factors (Bcl-2, Bax, caspase 3), and key proteins in the TLR4/NF-κB signaling pathway (CYP2E1, TLR4, p-NF-κB).[1]

In Vivo Experiment: Chronic Alcoholic Liver Injury Mouse Model
  • Animal Model: Male mice were fed an ethanol-containing diet for 49 days to induce chronic alcoholic liver injury.

  • Treatment: A subgroup of mice was concurrently treated with Rhoifolin (ROF).

  • Sample Collection: At the end of the treatment period, blood and liver tissues were collected.

  • Biochemical Analysis: Serum levels of ALT and AST were measured to assess liver damage. Liver tissue was analyzed for markers of oxidative stress and inflammatory cytokines.

  • Histopathology: Liver tissues were processed for histological examination to assess pathological changes.

  • Mechanism Analysis: The expression of proteins in the TLR4/NF-κB signaling pathway was analyzed in liver tissues.[1]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the key signaling pathway affected by this compound and a typical experimental workflow for its evaluation.

Isorhoifolin_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ethanol Ethanol TLR4 TLR4 Ethanol->TLR4 Activates NF_kB NF-κB TLR4->NF_kB Activates p_NF_kB p-NF-κB NF_kB->p_NF_kB Phosphorylation Inflammatory_Cytokines Inflammatory Cytokines (TNF-α, IL-6, IL-1β) p_NF_kB->Inflammatory_Cytokines Upregulates This compound This compound This compound->TLR4 Inhibits

Caption: this compound inhibits the TLR4/NF-κB signaling pathway.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Cell Culture (e.g., LO2 hepatocytes) Model_Induction_Vitro Model Induction (e.g., Ethanol treatment) Cell_Culture->Model_Induction_Vitro Treatment_Vitro This compound Treatment Model_Induction_Vitro->Treatment_Vitro Analysis_Vitro Biochemical & Molecular Analysis (LDH, ROS, Cytokines, Western Blot) Treatment_Vitro->Analysis_Vitro Correlation Correlation Analysis Analysis_Vitro->Correlation Animal_Model Animal Model (e.g., Mice) Model_Induction_Vivo Model Induction (e.g., Alcoholic liver injury) Animal_Model->Model_Induction_Vivo Treatment_Vivo This compound Administration Model_Induction_Vivo->Treatment_Vivo Analysis_Vivo Sample Collection & Analysis (Serum, Tissues, Histopathology) Treatment_Vivo->Analysis_Vivo Analysis_Vivo->Correlation

Caption: General workflow for in vitro and in vivo evaluation of this compound.

References

Comparative Metabolomics of Isorhoifolin-Treated Cells: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive overview of a potential comparative metabolomics study on Isorhoifolin-treated cells. While direct comparative metabolomic data for this compound is not yet widely published, this document synthesizes findings from related flavonoid studies to offer researchers a foundational framework. It includes hypothetical data tables, detailed experimental protocols, and visualizations of workflows and signaling pathways to guide future research in this promising area.

This compound, a flavonoid glycoside found in various plants, has garnered interest for its potential therapeutic properties. Understanding its mechanism of action at the metabolic level is crucial for drug development. Metabolomics, the large-scale study of small molecules within cells and biological systems, offers a powerful tool to elucidate these mechanisms.[1][2] This guide will equip researchers, scientists, and drug development professionals with the necessary information to design and execute robust comparative metabolomics studies on this compound.

Predicted Metabolic Perturbations by this compound

Based on studies of structurally similar flavonoids like apigenin (B1666066) and luteolin, this compound treatment is anticipated to induce significant changes in cellular metabolism.[3][4] The following tables present a hypothetical summary of expected quantitative changes in key metabolites in a cancer cell line (e.g., MCF-7 breast cancer cells) treated with this compound compared to a vehicle control and a known flavonoid, Apigenin.

Table 1: Hypothetical Changes in Key Energy Metabolism Intermediates

MetaboliteThis compound-Treated (Fold Change vs. Control)Apigenin-Treated (Fold Change vs. Control)Putative Biological Implication
Glucose↓ 1.5↓ 1.8Inhibition of glycolysis
Lactate↓ 2.0↓ 2.5Reduced glycolytic flux
ATP↓ 1.3↓ 1.6Decreased energy production
Citrate↑ 1.2↑ 1.4Altered TCA cycle activity
Glutamine↓ 1.6↓ 1.9Disrupted glutaminolysis

Table 2: Predicted Alterations in Amino Acid and Lipid Metabolism

Metabolite ClassThis compound-Treated (Fold Change vs. Control)Apigenin-Treated (Fold Change vs. Control)Putative Biological Implication
Essential Amino Acids↓ 1.4↓ 1.7Impaired protein synthesis
Non-Essential Amino Acids↑ 1.2↑ 1.3Cellular stress response
Fatty Acids↓ 1.7↓ 2.1Inhibition of lipogenesis
Phosphocholine↓ 1.5↓ 1.8Altered membrane biosynthesis

Experimental Protocols

To achieve reliable and reproducible results in a comparative metabolomics study of this compound, the following detailed experimental protocols are recommended.

Cell Culture and Treatment
  • Cell Line: MCF-7 breast cancer cells (or another relevant cell line).

  • Culture Conditions: Culture cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • This compound and Control Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Seed cells in 6-well plates and allow them to adhere for 24 hours.

    • Treat cells with this compound (e.g., at its IC50 concentration), a vehicle control (DMSO), and a positive control (e.g., Apigenin) for 24 or 48 hours.

Metabolite Extraction
  • Quenching: Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS). Immediately add 1 mL of ice-cold 80% methanol (B129727) to quench metabolic activity.

  • Scraping and Collection: Scrape the cells in the methanol solution and transfer the cell suspension to a microcentrifuge tube.

  • Lysis and Precipitation: Vortex the tubes vigorously for 1 minute and incubate at -80°C for 30 minutes to precipitate proteins.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 15 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant containing the metabolites and transfer it to a new tube for analysis.

Metabolomic Analysis (LC-MS/MS)
  • Chromatography: Use a reverse-phase C18 column for chromatographic separation.

  • Mobile Phases:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: Apply a suitable gradient to separate a wide range of metabolites.

  • Mass Spectrometry:

    • Employ a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Acquire data in both positive and negative ionization modes to cover a broad spectrum of metabolites.

  • Data Analysis:

    • Process the raw data using software such as XCMS or MetaboAnalyst for peak picking, alignment, and normalization.

    • Identify metabolites by matching their m/z values and retention times to a metabolite library.

    • Perform statistical analysis (e.g., t-test, ANOVA) to identify significantly altered metabolites.

Visualizing the Impact of this compound

The following diagrams illustrate the experimental workflow and potential signaling pathways affected by this compound, providing a visual guide for researchers.

G cluster_0 Cell Culture & Treatment cluster_1 Sample Preparation cluster_2 Data Acquisition cluster_3 Data Analysis cell_culture MCF-7 Cell Culture treatment This compound, Apigenin, or Vehicle Control Treatment cell_culture->treatment quenching Metabolic Quenching treatment->quenching extraction Metabolite Extraction quenching->extraction lcms LC-MS/MS Analysis extraction->lcms processing Data Processing & Peak Picking lcms->processing identification Metabolite Identification processing->identification statistics Statistical Analysis identification->statistics pathway Pathway Analysis statistics->pathway

Caption: Experimental workflow for comparative metabolomics.

Flavonoids are known to modulate various cellular signaling pathways.[5][6][7] this compound is likely to exert its effects by targeting key pathways such as the PI3K/Akt and MAPK signaling cascades, which are central regulators of cell growth, proliferation, and metabolism.[5][7]

G cluster_0 Signaling Pathways cluster_1 Cellular Processes This compound This compound PI3K PI3K This compound->PI3K MAPK MAPK This compound->MAPK Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Metabolism Metabolic Reprogramming mTOR->Metabolism Proliferation Cell Proliferation MAPK->Proliferation

Caption: Potential signaling pathways affected by this compound.

The logical flow from this compound treatment to observable metabolic changes can be conceptualized as a multi-step process.

G This compound This compound Treatment Pathway Signaling Pathway Modulation (e.g., PI3K/Akt, MAPK) This compound->Pathway Enzyme Altered Enzyme Activity Pathway->Enzyme Metabolite Changes in Metabolite Levels Enzyme->Metabolite Phenotype Cellular Phenotype (e.g., Reduced Proliferation) Metabolite->Phenotype

Caption: Logical flow from this compound to metabolic changes.

Conclusion

This guide provides a foundational framework for researchers embarking on comparative metabolomics studies of this compound-treated cells. By leveraging the proposed experimental protocols and considering the predicted metabolic perturbations and affected signaling pathways, the scientific community can accelerate the understanding of this compound's molecular mechanisms. Such research is pivotal for unlocking the full therapeutic potential of this and other related flavonoids.

References

Isorhoifolin's Neuroprotective Potential: A Comparative Guide Against Established Flavonoids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the neuroprotective effects of isorhoifolin (B194536) against other well-characterized flavonoids. While experimental data on this compound is nascent, this document synthesizes in-silico predictions for this compound and contrasts them with the established, experimentally-verified neuroprotective activities of luteolin (B72000), apigenin (B1666066), quercetin (B1663063), and taxifolin (B1681242).

This compound: A Promising but Unverified Neuroprotective Candidate

This compound, a flavonoid glycoside, has recently emerged as a compound of interest in the field of neuroprotection. To date, its therapeutic potential has been primarily explored through computational, in-silico studies. These predictive models suggest that this compound may offer neuroprotective benefits, particularly in the context of Alzheimer's disease.

A key in-silico study highlighted this compound's potential to interact with multiple targets implicated in the pathogenesis of Alzheimer's disease. Molecular docking simulations predicted that this compound could bind to and potentially inhibit the activity of several key enzymes, including Acetylcholinesterase (AChE), Beta-secretase 1 (BACE1), and Glycogen synthase kinase-3 beta (GSK-3β). The predicted binding energies from these simulations suggest a strong interaction potential. However, it is crucial to emphasize that these are computational predictions and await validation through in-vitro and in-vivo experimental studies.

Established Neuroprotective Flavonoids: A Data-Driven Comparison

In contrast to this compound, several other flavonoids have been extensively studied for their neuroprotective properties. This section provides a comparative overview of the experimental evidence for luteolin, apigenin, quercetin, and taxifolin.

Quantitative Comparison of In Vitro Neuroprotective Effects

The following table summarizes quantitative data from various in vitro studies, showcasing the neuroprotective efficacy of luteolin, apigenin, quercetin, and taxifolin in different neuronal cell models and under various neurotoxic insults.

FlavonoidCell LineNeurotoxic InsultConcentration RangeOutcome MeasureEfficacyCitation
Luteolin HT22Glutamate5, 10, 20 µMCell Viability (MTT Assay)Increased cell viability significantly at 10 and 20 µM.[1]
PC124-HNE10, 20 µMCell Viability (MTT Assay)Significant protection at 10 and 20 µM.
Apigenin PC12CoCl₂ (Hypoxia model)10 µg/mLCell Viability (MTT Assay)Significantly enhanced cell viability.[2][3][2][3]
PC12CoCl₂ (Hypoxia model)10 µg/mLApoptosis RateSignificantly lowered apoptosis rate from 83.3% to 35.8%.
Quercetin SH-SY5YH₂O₂1-100 µMCell Viability (MTT Assay)Dose-dependent protection against H₂O₂-induced cell death.
SH-SY5YAmyloid-beta peptide1-20 µMCell ViabilityProtected against amyloid-beta induced toxicity.
Taxifolin Primary cortical neuronsOxygen-Glucose Deprivation (OGD)10-100 µg/mLCell SurvivalEffective inhibition of necrosis and apoptosis in the 30-100 µg/mL range.
HT22 and BV-2 cellsOxidative Stress and NeuroinflammationNot specifiedNeuroprotection7-O-esters of taxifolin showed pronounced neuroprotective effects.

Mechanistic Insights: Signaling Pathways in Flavonoid-Mediated Neuroprotection

Flavonoids exert their neuroprotective effects through the modulation of various intracellular signaling pathways. Understanding these mechanisms is crucial for the development of targeted therapeutic strategies.

Key Signaling Pathways
  • Nrf2-ARE Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway is a primary defense mechanism against oxidative stress. Many flavonoids, including quercetin and taxifolin, are known to activate this pathway, leading to the upregulation of antioxidant enzymes.

  • PI3K/Akt Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt) signaling cascade is crucial for promoting cell survival and inhibiting apoptosis. Apigenin and quercetin have been shown to activate this pathway, contributing to their neuroprotective effects.

  • NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation. Flavonoids like luteolin and apigenin can inhibit the activation of NF-κB, thereby reducing the production of pro-inflammatory cytokines in the brain.

  • MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in a variety of cellular processes, including cell proliferation, differentiation, and apoptosis. Flavonoids can modulate different branches of the MAPK pathway (ERK, JNK, p38) to promote neuronal survival.

Signaling Pathway Diagrams (DOT Language)

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by these neuroprotective flavonoids.

Nrf2_ARE_Pathway ROS Oxidative Stress (e.g., ROS) Keap1 Keap1 ROS->Keap1 induces conformational change Flavonoids Quercetin, Taxifolin Flavonoids->Keap1 inhibit Nrf2 Nrf2 Keap1->Nrf2 releases ARE ARE (Antioxidant Response Element) Nrf2->ARE translocates to nucleus and binds Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes promotes transcription Neuroprotection Neuroprotection Antioxidant_Enzymes->Neuroprotection leads to

Caption: Activation of the Nrf2-ARE pathway by flavonoids.

PI3K_Akt_Pathway Flavonoids Apigenin, Quercetin Receptor Receptor Tyrosine Kinase Flavonoids->Receptor activates PI3K PI3K Receptor->PI3K recruits and activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt activates Apoptosis_Inhibition Inhibition of Apoptosis (e.g., inactivates Bad, Caspase-9) Akt->Apoptosis_Inhibition Cell_Survival Promotion of Cell Survival Akt->Cell_Survival

Caption: Flavonoid-mediated activation of the PI3K/Akt survival pathway.

NFkB_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Complex Inflammatory_Stimuli->IKK activates Flavonoids Luteolin, Apigenin Flavonoids->IKK inhibit IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Proinflammatory_Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6) Nucleus->Proinflammatory_Genes activates transcription of Neuroinflammation Neuroinflammation Proinflammatory_Genes->Neuroinflammation

Caption: Inhibition of the NF-κB inflammatory pathway by flavonoids.

Experimental Protocols: Key In Vitro Neuroprotection Assays

The following are generalized protocols for key experiments commonly used to assess the neuroprotective effects of flavonoids.

Cell Viability Assay (MTT Assay)
  • Principle: This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate (B1194679) dehydrogenase in viable cells, forming a purple formazan (B1609692) product. The absorbance of the formazan solution is proportional to the number of living cells.

  • Protocol:

    • Seed neuronal cells (e.g., SH-SY5Y, PC12, or primary neurons) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test flavonoid for a specified period (e.g., 2 hours).

    • Induce neurotoxicity by adding a neurotoxic agent (e.g., H₂O₂, amyloid-beta, glutamate) and incubate for the desired duration (e.g., 24 hours).

    • Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.

    • Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

Lactate (B86563) Dehydrogenase (LDH) Assay
  • Principle: This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from the cytosol of damaged cells with a compromised plasma membrane into the culture medium.

  • Protocol:

    • Follow steps 1-3 of the MTT assay protocol.

    • After the incubation period, carefully collect the cell culture supernatant.

    • Use a commercially available LDH cytotoxicity assay kit and follow the manufacturer's instructions.

    • Typically, the supernatant is incubated with a reaction mixture that leads to the conversion of a tetrazolium salt into a colored formazan product.

    • Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.

    • Calculate the percentage of LDH release relative to a positive control (cells treated with a lysis buffer to induce maximum LDH release).

Reactive Oxygen Species (ROS) Measurement
  • Principle: This assay measures intracellular ROS levels using a cell-permeable fluorescent probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA). DCFH-DA is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

  • Protocol:

    • Follow steps 1-3 of the MTT assay protocol.

    • After the treatment period, wash the cells with warm phosphate-buffered saline (PBS).

    • Load the cells with DCFH-DA (e.g., 10 µM) in serum-free medium for 30-60 minutes at 37°C in the dark.

    • Wash the cells with PBS to remove the excess probe.

    • Measure the fluorescence intensity using a fluorescence microplate reader or a fluorescence microscope with appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission for DCF).

    • Quantify the relative ROS levels as a percentage of the control group.

Conclusion and Future Directions

While in-silico studies have positioned this compound as a flavonoid with significant neuroprotective potential, a substantial gap in experimental validation remains. In contrast, flavonoids such as luteolin, apigenin, quercetin, and taxifolin have a well-established body of evidence demonstrating their neuroprotective effects through various mechanisms, including antioxidant, anti-inflammatory, and cell survival pathways.

For researchers and drug development professionals, the existing data on these established flavonoids provide a valuable benchmark for the future experimental evaluation of this compound. Future studies should focus on:

  • In Vitro Validation: Conducting cell-based assays to confirm the predicted inhibitory effects of this compound on AChE, BACE1, and GSK-3β, and to assess its ability to protect neuronal cells from various neurotoxic insults.

  • In Vivo Efficacy: Evaluating the neuroprotective effects of this compound in animal models of neurodegenerative diseases to determine its bioavailability, blood-brain barrier permeability, and therapeutic efficacy.

  • Direct Comparative Studies: Performing head-to-head comparisons of this compound with other well-characterized flavonoids under standardized experimental conditions to accurately assess its relative potency and therapeutic potential.

By systematically addressing these research questions, the scientific community can determine whether this compound will transition from a promising computational hit to a viable candidate for the development of novel neuroprotective therapies.

References

A Comparative Guide to Citrus Consumption Biomarkers: Isorhoifolin in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of potential biomarkers for citrus consumption, with a primary focus on the validation of isorhoifolin (B194536). The objective is to equip researchers with the necessary data to select the most appropriate biomarker for their studies. We will delve into the experimental validation of this compound and compare its performance against established and emerging biomarkers, namely proline betaine (B1666868), synephrine (B1677852), hesperidin (B1673128), and naringin (B1676962).

This compound: An Unsuitable Candidate for a Specific Citrus Biomarker

Initially considered a potential biomarker for citrus consumption due to its presence in various citrus species, this compound (also known as apigenin-7-O-rutinoside) has been found to lack the specificity required for a reliable marker. Evidence indicates the presence of this compound in non-citrus plants, such as Mentha longifolia. This lack of exclusivity to citrus fruits undermines its utility in accurately tracking and quantifying citrus intake, as its detection in biological samples could be attributed to the consumption of other plant materials. Therefore, this compound is not recommended as a specific biomarker for citrus consumption.

Established Biomarkers for Citrus Consumption: A Comparative Analysis

Proline betaine and synephrine have emerged as the most reliable and validated biomarkers for assessing citrus intake. The following sections provide a detailed comparison of these two compounds, along with a discussion of other potential, though less validated, flavonoid biomarkers.

Quantitative Data Comparison

The following table summarizes the key performance indicators for the most prominent citrus consumption biomarkers.

BiomarkerType of MarkerSpecificitySensitivityTypical Concentration in CitrusTypical Concentration in Urine Post-ConsumptionExcretion Kinetics
Proline Betaine General CitrusHigh (also found in Chinese artichoke)86.3% - 92.2%[1][2][3][4]Oranges: 300-1100 mg/L; Grapefruit: 300-600 mg/LPeaks at 2-6 hours post-consumptionMajority excreted within 14-24 hours[1][5]
Synephrine Orange & TangerineHighNot explicitly quantified in studiesOranges/Tangerines: 150-420 nmol/mL; Other citrus: 20-100 times lower[6][7][8][9]Baseline: ~0.1 nmol/mL; Peak: ~8.9 nmol/mL at 4 hours post-consumption[6][7][8][9]Peaks around 4 hours post-consumption[6][7][8][9]
Hesperidin General CitrusLow (present in other plants)Not validated as a direct intake biomarkerOranges: 20-60 mg/100mLMetabolites are poor indicators of intake[2]Metabolites appear in plasma and urine
Naringin Grapefruit & Bitter OrangeLow (present in other plants)Not validated as a direct intake biomarkerGrapefruit: High concentrationsMetabolites are poor indicators of intake[2]Metabolites appear in plasma and urine
Experimental Protocols

Accurate detection and quantification of citrus consumption biomarkers are paramount. Below are detailed methodologies for the analysis of proline betaine and synephrine in urine samples.

1. Analysis of Proline Betaine in Urine via 1H-NMR Spectroscopy

  • Sample Preparation:

    • Thaw frozen urine samples on ice.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • To 540 µL of the urine supernatant, add 60 µL of a buffer solution (1.5 M potassium phosphate (B84403) buffer, pH 7.4, containing 2 mM sodium azide (B81097) and 5 mM 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt (TSP) in D2O).

    • Vortex the mixture and then centrifuge at 10,000 x g for 5 minutes at 4°C.

    • Transfer 550 µL of the final mixture into a 5 mm NMR tube.

  • NMR Spectroscopy:

    • Acquire 1H-NMR spectra on a 600 MHz spectrometer at 298 K.

    • Utilize a standard one-dimensional nuclear Overhauser effect spectroscopy (NOESY) presaturation pulse sequence to suppress the water signal.

    • Collect 64 scans over a spectral width of 12 ppm.

  • Data Analysis:

    • Process the spectra using appropriate software (e.g., TopSpin, Chenomx).

    • Identify and quantify the proline betaine signal (typically a singlet at ~3.2 ppm).

    • Normalize the concentration to urinary creatinine (B1669602) levels.

2. Analysis of Synephrine in Urine via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Sample Preparation (with enzymatic hydrolysis for conjugated synephrine):

    • To 100 µL of urine, add 20 µL of a β-glucuronidase/sulfatase solution from Helix pomatia.

    • Add 100 µL of a 0.2 M sodium acetate (B1210297) buffer (pH 5.0).

    • Incubate the mixture at 37°C for 12 hours.

    • Add an internal standard solution (e.g., deuterated synephrine).

    • Precipitate proteins by adding an organic solvent (e.g., acetonitrile).

    • Centrifuge and collect the supernatant for LC-MS/MS analysis.

  • LC-MS/MS Conditions:

    • Chromatography: Use a C18 reversed-phase column with a gradient elution of mobile phases such as water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid.

    • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) to detect specific precursor-to-product ion transitions for synephrine and its internal standard.

  • Quantification:

    • Generate a calibration curve using known concentrations of synephrine standards.

    • Calculate the concentration of synephrine in the urine samples based on the peak area ratio of the analyte to the internal standard.

Visualizing Workflows and Pathways

To further clarify the processes involved in biomarker validation and analysis, the following diagrams are provided.

experimental_workflow cluster_sample_collection Sample Collection cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Urine Urine Sample Collection Centrifugation Centrifugation Urine->Centrifugation Addition Addition of Buffer/ Internal Standard Centrifugation->Addition EnzymaticHydrolysis Enzymatic Hydrolysis (for Synephrine) Addition->EnzymaticHydrolysis If applicable NMR 1H-NMR Spectroscopy (Proline Betaine) Addition->NMR LCMS LC-MS/MS (Synephrine) Addition->LCMS EnzymaticHydrolysis->LCMS Quantification Quantification & Normalization NMR->Quantification LCMS->Quantification

Caption: Experimental workflow for the analysis of urinary biomarkers.

metabolic_pathway Citrus Citrus Consumption Stomach Stomach Citrus->Stomach SmallIntestine Small Intestine (Absorption) Stomach->SmallIntestine Liver Liver (Metabolism) SmallIntestine->Liver Portal Vein Bloodstream Systemic Circulation SmallIntestine->Bloodstream Direct Absorption (Proline Betaine, Synephrine) Liver->Bloodstream Kidney Kidney (Filtration) Bloodstream->Kidney Urine Urinary Excretion Kidney->Urine

Caption: Generalized metabolic pathway of citrus biomarkers.

Conclusion

For the specific and reliable assessment of citrus consumption, proline betaine and synephrine stand out as validated and robust biomarkers. Proline betaine serves as an excellent marker for general citrus intake, while synephrine offers higher specificity for oranges and tangerines. This compound is not a suitable biomarker due to its presence in non-citrus plants. While hesperidin and naringin are major flavonoids in citrus fruits, their utility as direct consumption biomarkers is limited, as their metabolites in urine have been found to be poor indicators of intake[2]. Researchers should select the biomarker that best fits the specific citrus fruit or general citrus consumption they aim to track, employing the validated analytical methods detailed in this guide for accurate and reproducible results.

References

Safety Operating Guide

Isorhoifolin: Comprehensive Disposal and Safety Procedures

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides guidance on the proper disposal of Isorhoifolin based on available Safety Data Sheets (SDS). It is intended for use by trained laboratory professionals. Always consult your institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations.

Immediate Safety and Handling

While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS) and Regulation (EC) No 1272/2008, prudent laboratory practices for handling chemical compounds should always be followed.[1][2][3][4]

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and gloves.

  • Ventilation: Use in a well-ventilated area. For bulk quantities or procedures that may generate dust, use local exhaust ventilation.[2]

  • Handling: Avoid contact with skin and eyes and prevent the formation of dust.[4] After handling, wash hands thoroughly.

  • Storage: Store in a dry, cool place in a tightly sealed container.[2]

Hazard and Property Summary

The following table summarizes key identification and hazard information for this compound.

PropertyDataSource
CAS Number 552-57-8[1][3][4][5]
EC Number 209-015-9[1][2][3]
Molecular Formula C₂₇H₃₀O₁₄[5]
GHS/CLP Classification Not classified as a hazardous substance[1][2][3][4]
NFPA Ratings Health: 0, Fire: 0, Reactivity: 0[3]
HMIS Ratings Health: 0, Fire: 0, Reactivity: 0[3]
PBT/vPvB Assessment Not considered to be a PBT (Persistent, Bioaccumulative, Toxic) or vPvB (very Persistent and very Bioaccumulative) substance.[1][2]

Step-by-Step Disposal Protocols

The primary directive from safety data sheets is to prevent the release of this compound into the environment. Do not empty into drains or dispose of in general trash unless explicitly permitted by your local regulations and EHS department .[1][2]

This category includes expired or unwanted pure compounds, as well as materials heavily contaminated with solid this compound (e.g., weigh boats, contaminated gloves, spill cleanup materials).

  • Containment: Collect all solid this compound waste in a chemically compatible, leak-proof container with a secure lid.

  • Labeling: Clearly label the container with "this compound Waste" and include the approximate quantity. While not classified as GHS hazardous, clear labeling prevents improper disposal.

  • Storage: Store the sealed container in a designated chemical waste accumulation area.

  • Disposal: Consult your institution's EHS department or a licensed waste disposal contractor for final disposal procedures.[1][2] The specific disposal method will be determined by local regulations.

The disposal method for solutions containing this compound is dictated by the solvent used.

  • Waste Characterization: Identify all components of the solution.

  • Segregation:

    • Hazardous Solvents: If this compound is dissolved in a halogenated or non-halogenated organic solvent (e.g., methanol, chloroform, acetone), the entire solution must be treated as hazardous solvent waste. Collect it in an appropriate, labeled hazardous waste container for solvents.

    • Aqueous Solutions: Although this compound itself is not classified as hazardous to the aquatic environment, the precautionary principle and SDS guidance advise against drain disposal.[1] Collect aqueous solutions in a labeled container for chemical waste. Consult your EHS department; they may permit drain disposal for very dilute, small-quantity solutions after neutralization (if applicable), but this requires explicit approval.

  • Disposal: Arrange for pickup by your institution's hazardous waste management service.

  • Labware Decontamination:

    • Perform an initial rinse on reusable labware with a suitable solvent (e.g., ethanol (B145695) or acetone).

    • Collect this initial rinsate as chemical waste, following the guidelines in Protocol 2.

    • Subsequent washing with laboratory detergent and water is standard procedure.

  • Empty Container Disposal:

    • Handle contaminated packaging in the same manner as the substance itself.[1][2]

    • Triple-rinse the empty container with an appropriate solvent. Collect the rinsate for disposal as chemical waste.

    • Once thoroughly decontaminated, the container can often be recycled or disposed of as non-hazardous waste.[1][2] Deface the original label before disposal.

Accidental Release Measures (Spill Cleanup)

  • Personnel Precautions: Ensure the area is well-ventilated. Avoid breathing dust. Wear appropriate PPE (gloves, safety glasses, lab coat).

  • Containment: Prevent the spill from spreading or entering drains.[1][2]

  • Cleanup:

    • For solid spills, take up the material mechanically (e.g., sweep or vacuum with HEPA filter).[2][3] Avoid methods that generate dust.

    • Place the collected material and any contaminated cleaning supplies into a sealed, labeled container for disposal as solid this compound waste (see Protocol 1).

  • Decontamination: Clean the spill surface area thoroughly.

This compound Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound waste streams.

Isorhoifolin_Disposal_Workflow cluster_start Start: Identify Waste Stream cluster_type Waste Form cluster_liquid_solvent Determine Solvent Type cluster_actions Disposal Actions start This compound Waste solid Solid Waste (Pure compound, contaminated PPE, spill cleanup material) start->solid liquid Liquid Waste (Solutions) start->liquid container Empty Contaminated Container / Labware start->container collect_solid 1. Collect in a sealed, labeled container. 2. Store in waste area. solid->collect_solid aqueous Aqueous Solution liquid->aqueous hazardous_solvent Hazardous Solvent (e.g., Methanol, Acetone) liquid->hazardous_solvent rinse 1. Triple-rinse with appropriate solvent. 2. Collect rinsate as liquid waste. container->rinse collect_aqueous 1. Collect in a sealed, labeled container. 2. Store in waste area. aqueous->collect_aqueous collect_hazardous Dispose as Hazardous Solvent Waste per institutional protocol. hazardous_solvent->collect_hazardous final_disposal Consult EHS for final disposal. (Local regulations apply) collect_solid->final_disposal collect_aqueous->final_disposal collect_hazardous->final_disposal recycle Dispose of clean container as regular lab waste or recycle. (Deface label) rinse->recycle

Caption: Decision workflow for the proper segregation and disposal of this compound waste.

References

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Retrosynthesis Analysis

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